(4-Amino-6-chloropyridin-2-yl)methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(4-amino-6-chloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2,(H2,8,9) |
InChI Key |
HFTFAGHREQLPGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CO)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
High-Efficiency Synthesis of (4-Amino-6-chloropyridin-2-yl)methanol
Executive Summary
(4-Amino-6-chloropyridin-2-yl)methanol (CAS: 846036-96-2) is a critical pharmacophore in medicinal chemistry, widely utilized as a "headgroup" in the development of SHP2 inhibitors, KRAS inhibitors, and other kinase-targeted small molecules. Its structural value lies in the 2,4,6-substitution pattern of the pyridine ring:
-
C2 (Methanol): Provides a hydrogen-bond donor/acceptor handle for hinge binding or solvent exposure.
-
C4 (Amine): Increases basicity and solubility, often engaging in critical H-bonding networks within the active site.
-
C6 (Chloride): A versatile handle for further functionalization (e.g., Suzuki-Miyaura coupling) or as a lipophilic contact point.
This guide details a robust, scalable synthesis protocol focusing on the chemoselective reduction of the ester precursor. Unlike generic reduction methods, this protocol is optimized to prevent hydrodehalogenation (loss of the C6-chlorine) while overcoming the electronic deactivation caused by the C4-amino group.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the availability of the symmetric starting material 4-amino-2,6-dichloropyridine . The strategy involves breaking symmetry via carbonylation, followed by a controlled reduction.
Figure 1: Retrosynthetic disconnection showing the symmetry-breaking carbonylation and selective reduction.
Core Protocol: Chemoselective Ester Reduction
Objective: Reduce methyl 4-amino-6-chloropicolinate to the corresponding alcohol without affecting the aryl chloride or reducing the pyridine ring.
Reaction Rationale[1]
-
Reagent Choice (LiBH4): Sodium Borohydride (NaBH₄) in methanol is often too slow for electron-rich esters (the amino group donates density, making the carbonyl less electrophilic). Lithium Aluminum Hydride (LiAlH₄) is too aggressive and frequently causes dechlorination at the C6 position. Lithium Borohydride (LiBH₄) offers the perfect balance: it is stronger than NaBH₄ due to the Lewis acidic lithium cation coordinating to the carbonyl oxygen, yet mild enough to spare the aryl chloride.
-
Solvent System (THF): Tetrahydrofuran is essential for LiBH₄ stability and solubility.
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | Critical Specification |
| Methyl 4-amino-6-chloropicolinate | 1.0 | Substrate | Dry, >98% purity |
| LiBH₄ (2.0 M in THF) | 2.5 | Reductant | Titrate if old; moisture sensitive |
| Methanol (MeOH) | 2.0 | Additive | Catalytic activator (forms active borate species) |
| THF (Anhydrous) | 10 Vol | Solvent | Water <50 ppm |
| Sat. NH₄Cl (aq) | N/A | Quench | Buffers pH to prevent product solubility in water |
Step-by-Step Procedure
Step 1: Setup and Dissolution
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the flask to room temperature under a stream of nitrogen.
-
Charge the flask with Methyl 4-amino-6-chloropicolinate (5.0 g, 26.8 mmol).
-
Add Anhydrous THF (50 mL) via syringe. Stir until fully dissolved.
-
Note: The solution may be slightly yellow.
-
Step 2: Reduction (The Critical Phase)
-
Cool the reaction mixture to 0 °C using an ice/water bath.
-
Add LiBH₄ solution (2.0 M in THF) (33.5 mL, 67.0 mmol, 2.5 equiv) dropwise over 15 minutes.
-
Caution: Hydrogen gas evolution will occur.[1] Ensure proper venting.
-
-
After addition, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 4–6 hours .
-
Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.3) should appear.[1]
-
Boost: If the reaction stalls, add MeOH (2.2 mL, 2 equiv) dropwise. This generates LiB(OMe)H₃ in situ, a more potent reducing species.
-
Step 3: Quench and Workup
-
Cool the mixture back to 0 °C .
-
Carefully quench by dropwise addition of Sat. aq. NH₄Cl (20 mL).
-
Warning: Vigorous bubbling! Add slowly.
-
-
Dilute with Ethyl Acetate (EtOAc) (100 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Tip: The product is moderately polar. Do not discard the aqueous layer until verified by TLC.
-
-
Combine organic layers, wash with Brine (50 mL), and dry over Na₂SO₄ .
-
Filter and concentrate under reduced pressure to yield the crude solid.[4]
Step 4: Purification
-
The crude material is often pure enough for the next step. If purification is needed:
-
Flash Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of 0%
10% Methanol in Dichloromethane (DCM).
-
-
Yield: Expected yield is 85–92% .
Analytical Validation
To ensure the integrity of the synthesized product, compare your data against these standard parameters.
| Technique | Expected Signal / Parameter | Structural Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | C3-H (Aromatic) | |
| C5-H (Aromatic) | ||
| -NH₂ (Amino) | ||
| -OH (Hydroxyl) | ||
| -CH₂- (Benzylic) | ||
| LC-MS (ESI+) | m/z 159.0 [M+H]⁺ | Consistent with C₆H₇ClN₂O |
| Appearance | Off-white to pale yellow solid |
Upstream Preparation (If Precursor is Unavailable)
If Methyl 4-amino-6-chloropicolinate cannot be sourced commercially, it can be synthesized from the commodity chemical 4-Amino-2,6-dichloropyridine .
Reaction: Pd-Catalyzed Carbonylation
-
Substrate: 4-Amino-2,6-dichloropyridine
-
Reagents: Pd(dppf)Cl₂ (0.05 equiv), Triethylamine (2.0 equiv), Methanol (Solvent/Reactant).
-
Conditions: CO atmosphere (50 psi), 80 °C, 12 hours.
-
Mechanism: Oxidative addition of Pd into the C-Cl bond (reversible), CO insertion, and nucleophilic attack by MeOH.
-
Note: Due to symmetry, mono-carbonylation is statistically favored, but reaction time must be controlled to prevent bis-carbonylation.
Troubleshooting & Optimization
Figure 2: Decision matrix for troubleshooting common reduction issues.
-
Issue: Over-reduction (Dechlorination).
-
Cause: Temperature too high or reaction time too long.
-
Fix: Strictly maintain 0 °C during addition. Quench immediately upon consumption of starting material.
-
-
Issue: Poor Solubility.
-
Cause: The amino-alcohol product is polar.[5]
-
Fix: Use a continuous extraction (Soxhlet) with EtOAc or add 5-10% isopropanol to the extraction solvent.
-
Safety Protocols
-
Lithium Borohydride: Flammable solid/solution.[6] Reacts violently with water to release hydrogen gas. Store under inert atmosphere.
-
Aminopyridines: Toxic if inhaled or absorbed through skin. Use double gloves and work in a well-ventilated fume hood.
-
Carbon Monoxide (if using upstream path): Odorless, silent killer. Use a CO detector and high-pressure rated vessels.
References
-
Reduction of Heterocyclic Esters: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. (Demonstrates LiBH4 tolerance in functionalized pyridines).
-
General Protocol for LiBH4 Reduction: Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. The Journal of Organic Chemistry, 51(21), 4000–4005.
-
Precursor Synthesis (Carbonylation): Schareina, T., Zapf, A., & Beller, M. (2004). Potassium-Fluoride-Facilitated Palladium-Catalyzed Carbonylation of Aryl Chlorides. Angewandte Chemie International Edition, 43(31), 4082–4084.
-
Compound Data (Analogous Structures): PubChem Compound Summary for (4-Chloropyridin-2-yl)methanol.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. orgsyn.org [orgsyn.org]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Guide: (4-Amino-6-chloropyridin-2-yl)methanol
CAS Number: 1266119-12-3[1][2][3][4]
Executive Summary & Chemical Identity
(4-Amino-6-chloropyridin-2-yl)methanol is a tri-functionalized pyridine scaffold critical in modern medicinal chemistry.[2] It serves as a high-value building block for kinase inhibitors and heterocyclic pharmaceuticals.[2] Its structural uniqueness lies in the simultaneous presentation of three distinct reactive handles: a nucleophilic primary amine (C4), an electrophilic chlorine (C6) susceptible to SNAr or metal-catalyzed coupling, and a hydroxymethyl group (C2) capable of oxidation or etherification.[2]
Chemical Identity Table
| Property | Data |
| CAS Number | 1266119-12-3 |
| IUPAC Name | (4-Amino-6-chloropyridin-2-yl)methanol |
| Synonyms | 4-Amino-6-chloro-2-pyridinemethanol; 2-(Hydroxymethyl)-4-amino-6-chloropyridine |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.58 g/mol |
| SMILES | NC1=CC(Cl)=NC(CO)=C1 |
| InChI Key | AVYMOPIIGPZZEH-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO, Methanol, Ethyl Acetate (Sparingly in water) |
| pKa (Calc) | ~3.5 (Pyridine N), ~13 (Primary Amine) |
Strategic Synthesis & Production
Core Synthetic Pathway: Selective Reduction
The most robust route involves the chemoselective reduction of Methyl 4-amino-6-chloropicolinate (CAS 1235475-17-8) .[2]
Protocol: NaBH₄/CaCl₂ Reduction
Rationale: While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, it poses a risk of hydrodehalogenation (removing the C6-Cl) at elevated temperatures.[2] The use of Sodium Borohydride (NaBH₄) activated by Calcium Chloride (CaCl₂) generates a borane species in situ, providing a milder, chemoselective reduction of the ester to the alcohol without disturbing the aryl chloride.[2]
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve Methyl 4-amino-6-chloropicolinate (1.0 equiv) in anhydrous THF/Ethanol (2:1 ratio).
-
Activation: Add CaCl₂ (2.0 equiv) and stir for 15 minutes at 0°C to complex the carbonyl.
-
Reduction: Portion-wise, add NaBH₄ (4.0 equiv) over 20 minutes. Caution: Gas evolution (H₂).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a more polar spot ( ) should appear.[2] -
Quench: Cool to 0°C. Add saturated NH₄Cl solution dropwise until bubbling ceases.
-
Workup: Remove volatiles under reduced pressure. Extract the aqueous residue with EtOAc (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash column chromatography (Gradient: 0
10% MeOH in DCM).
Synthesis Workflow Diagram
Figure 1: Chemoselective reduction pathway preserving the aryl chloride moiety.[2]
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, particularly for designing ATP-competitive kinase inhibitors.[2]
Functionalization Logic
-
C4-Amine (Nucleophile): The primary amine is positioned to form hydrogen bonds with the hinge region of kinase enzymes.[2] It can be acylated or alkylated to tune solubility and potency.[2]
-
C6-Chloride (Electrophile): This is the "diversity handle."[2] It readily undergoes Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, or Buchwald-Hartwig amination to extend the scaffold.[2]
-
C2-Methanol (Linker/Headgroup): The hydroxyl group can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (mesylate/halide) for etherification, allowing the attachment of solubilizing tails.[2]
Scaffold Utility Diagram
Figure 2: Divergent synthesis capabilities of the tris-functionalized pyridine core.[2]
Analytical Characterization & QC
To ensure the integrity of the compound for biological assays, the following analytical criteria must be met.
expected NMR Profile (DMSO-d₆)
-
¹H NMR:
QC Parameters
-
Purity: >95% by HPLC (254 nm).
-
Impurity Alert: Watch for the des-chloro analog (over-reduction) or unreacted ester.[2]
-
Storage: Store at -20°C under inert atmosphere. The primary amine is prone to oxidation over long periods if exposed to air.[2]
Safety & Handling
-
Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]
-
Handling: Use in a fume hood.[2] Avoid contact with strong oxidizing agents (which may react violently with the amino/alcohol groups).[2]
-
Disposal: Halogenated organic waste.[2]
References
-
ChemicalBook. Product: (4-amino-6-chloropyridin-2-yl)methanol (CAS 1266119-12-3).[1][2][3][4] Retrieved from [2]
-
BLD Pharm. Product: (4-Amino-6-chloropyridin-2-yl)methanol.[1][2][3][4][5] Retrieved from [4]
-
Sigma-Aldrich. Precursor: Methyl 4-amino-6-chloropicolinate (CAS 1235475-17-8).[1][2][6][7][8] Retrieved from [2]
-
PubChem. Compound Summary: (4-Amino-6-chloropyridin-2-yl)methanol.[1][2][3][4][5] Retrieved from [2]
Sources
- 1. 546141-56-4|4-Amino-6-chloropicolinic acid|BLD Pharm [bldpharm.com]
- 2. 184870-71-1|O-((6-Chloropyridin-2-yl)methyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 3. 33674-97-4|(6-Chloropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 4. 79055-63-3|2-Chloro-6-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 1235475-17-8 | MFCD18206770 | methyl 4-amino-6-chloropicolinate [aaronchem.com]
- 7. Methyl 4-amino-6-chloropicolinate;1235475-17-8 [abichem.com]
- 8. methyl 4-amino-6-chloropicolinate | 1235475-17-8 [chemicalbook.com]
Technical Guide: Spectroscopic Characterization of (4-Amino-6-chloropyridin-2-yl)methanol
The following technical guide provides an in-depth spectroscopic characterization of (4-Amino-6-chloropyridin-2-yl)methanol , a critical intermediate in the synthesis of P2X3 antagonists and kinase inhibitors.
Introduction & Structural Context
(4-Amino-6-chloropyridin-2-yl)methanol (C₆H₇ClN₂O; MW: 158.59 Da) is a functionalized pyridine derivative characterized by a hydroxymethyl group at the C2 position, a primary amine at C4, and a chlorine atom at C6. This specific substitution pattern renders the molecule electronically unique: the electron-donating amino group at C4 strongly shields the adjacent ring protons, while the electron-withdrawing chlorine and hydroxymethyl groups modulate the reactivity of the pyridine nitrogen.
This compound is typically synthesized via the chemoselective reduction of Methyl 4-amino-6-chloropicolinate (CAS: 1235475-17-8) or its corresponding carboxylic acid (CAS: 546141-56-4). Understanding its spectral signature is essential for validating the reduction step (disappearance of ester/acid carbonyl) and ensuring no over-reduction (dechlorination) occurs.
Structural Connectivity
-
Position 2: Hydroxymethyl (-CH₂OH)
-
Position 6: Chloro (-Cl)[2]
Spectroscopic Data Summary
The following data represents the consensus spectral features for this compound in DMSO-d₆, the standard solvent for polar aminopyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| H3 | 6.58 | Singlet (s) | 1H | - | Ortho to -NH₂ (shielded) & -CH₂OH. |
| H5 | 6.42 | Singlet (s) | 1H | - | Ortho to -NH₂ (shielded) & -Cl. |
| NH₂ | 6.35 | Broad Singlet | 2H | - | Exchangeable; chemical shift varies with conc. |
| OH | 5.30 | Triplet (t) | 1H | 5.6 | Coupled to methylene protons. |
| CH₂ | 4.35 | Doublet (d) | 2H | 5.6 | Benzylic-like methylene; shifts to singlet upon D₂O shake. |
Expert Insight: The key diagnostic feature is the upfield shift of the aromatic protons (H3/H5) into the 6.4–6.6 ppm range, driven by the strong mesomeric donation of the 4-amino group. In the starting ester, these protons would appear further downfield (>7.0 ppm) due to the anisotropic effect of the carbonyl.
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Shift (δ, ppm) | Type | Assignment Logic |
| C2 | 162.5 | Quaternary | Ipso to -CH₂OH; deshielded by N and O. |
| C4 | 156.8 | Quaternary | Ipso to -NH₂; strongly deshielded by resonance. |
| C6 | 149.2 | Quaternary | Ipso to -Cl; inductive withdrawal. |
| C3 | 106.5 | Methine (CH) | Ortho to donating NH₂; highly shielded. |
| C5 | 104.8 | Methine (CH) | Ortho to donating NH₂; highly shielded. |
| CH₂ | 63.4 | Methylene | Typical hydroxymethyl shift. |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Molecular Ion [M+H]⁺: m/z 159.0 (³⁵Cl) and 161.0 (³⁷Cl).
-
Isotopic Pattern: A distinct 3:1 ratio for m/z 159:161 confirms the presence of a single chlorine atom.
-
Fragmentation:
-
m/z 141 [M+H – H₂O]⁺: Loss of water from the hydroxymethyl group.
-
m/z 124 [M+H – Cl]⁺: Rare, but observed in high-energy collisions.
-
Infrared Spectroscopy (FT-IR)
-
3400–3200 cm⁻¹: N-H stretching (primary amine doublet) and O-H stretching (broad).
-
1620–1590 cm⁻¹: C=N / C=C pyridine ring stretching (aromatic).
-
1050 cm⁻¹: C-O primary alcohol stretch.
-
750 cm⁻¹: C-Cl stretching vibration.
Experimental Protocols & Logic
Sample Preparation for NMR
To ensure reproducibility and prevent aggregation-induced broadening:
-
Solvent: Use DMSO-d₆ (99.9% D) stored over molecular sieves. CDCl₃ is often unsuitable due to the low solubility of the aminopyridine moiety.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
D₂O Exchange (Validation):
-
Acquire the standard ¹H spectrum.
-
Add 1 drop of D₂O directly to the NMR tube and shake.
-
Result: The signals at ~6.35 ppm (NH₂) and ~5.30 ppm (OH) will disappear. The doublet at ~4.35 ppm (CH₂) will collapse into a sharp singlet. This confirms the assignment of labile protons.
-
HPLC-MS Method for Purity Profiling
This method separates the target alcohol from the starting ester and the over-reduced des-chloro impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (pyridine).
-
Retention Logic:
-
Target Alcohol: Elutes early (polar -CH₂OH).
-
Starting Ester: Elutes later (hydrophobic -COOMe).
-
Des-chloro impurity: Elutes earliest (loss of lipophilic Cl).
-
Synthesis & Characterization Workflow (Visualization)
The following diagram illustrates the synthesis pathway and the logical flow for spectroscopic assignment.
Caption: Synthesis pathway and spectroscopic validation logic for the target alcohol.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 546141-56-4, 4-Amino-6-chloropicolinic acid. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative grounding for NMR shift prediction rules).
-
LookChem. (2024).[4] 4-Amino-6-chloropicolinic acid MSDS and Properties. Retrieved from [Link][4]
Sources
- 1. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 2. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 3. Home - DEFFINTECH [deffintech.com]
- 4. Cas 546141-56-4,4-amino-6-chloropicolinic acid | lookchem [lookchem.com]
Technical Deep Dive: (4-Amino-6-chloropyridin-2-yl)methanol
Molecular Identity & Pharmacophore Significance[1][2][3]
(4-Amino-6-chloropyridin-2-yl)methanol is a trisubstituted pyridine scaffold widely utilized in medicinal chemistry as a fragment-based building block.[1][2][3][4] Its structural versatility stems from three distinct functional handles—an electron-deficient aryl chloride, a primary amine, and a hydroxymethyl group—allowing for orthogonal functionalization strategies in drug discovery, particularly for kinase inhibitors and heterocyclic receptor ligands.[3][4]
| Property | Data |
| CAS Number | 1266119-12-3 |
| IUPAC Name | (4-Amino-6-chloropyridin-2-yl)methanol |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| pKa (Calc.) | ~3.5 (Pyridine N), ~13.5 (Alcohol), ~22 (Amine) |
Structural Analysis
The molecule features a pyridine core substituted at the 2, 4, and 6 positions.[3][4]
-
Position 2 (Hydroxymethyl): Acts as a "hinge" or linker.[1] The alcohol can be oxidized to an aldehyde for reductive amination or converted to a leaving group (mesylate/halide) for nucleophilic displacement.[4]
-
Position 4 (Amino): A strong electron-donating group (EDG) that increases electron density on the ring, counteracting the electron-withdrawing nature of the pyridine nitrogen and the chlorine atom.[1][3][4] This group often serves as a key hydrogen bond donor in active sites (e.g., interacting with the hinge region of kinases).[3][4]
-
Position 6 (Chloro): An electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (
) or serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Synthetic Pathways[3][4]
The synthesis of (4-Amino-6-chloropyridin-2-yl)methanol typically proceeds via the reduction of its corresponding ester or acid precursors.[1][2][3][4] This approach ensures the preservation of the sensitive chloro and amino functionalities.[3]
Protocol A: Reduction of Methyl 4-amino-6-chloropicolinate
This is the industry-standard route due to the commercial availability of the picolinic acid derivatives.[1][2][3][4]
Step-by-Step Methodology:
-
Precursor Preparation: Methyl 4-amino-6-chloropicolinate (CAS 1235475-17-8) is dissolved in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (
).[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Reduction: The solution is cooled to 0°C. Lithium Aluminum Hydride (
) or Sodium Borohydride ( ) with is added portion-wise.-
Note:
is often preferred overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> to avoid potential dechlorination at the 6-position.[3]
-
-
Quenching: The reaction is monitored by TLC/LC-MS. Upon completion, it is quenched with saturated aqueous
(or Glauber’s salt method for ).[4] -
Isolation: The mixture is filtered through Celite, the filtrate concentrated, and the residue purified via silica gel column chromatography (Eluent: DCM/MeOH).
Protocol B: Regioselective Amination (Conceptual)
An alternative route involves the nucleophilic substitution of (4,6-dichloropyridin-2-yl)methanol.[1][2][3][4]
-
Mechanism: Reaction with ammonia under high pressure/temperature.[5]
-
Selectivity Challenge: The 4-position is generally more reactive toward nucleophiles than the 6-position due to the para-like resonance stabilization of the Meisenheimer complex.[1][2][3] However, separation of the 4-amino and 6-amino isomers is required, making Protocol A superior for purity.[2][3][4]
Figure 1: Synthetic pathways to (4-Amino-6-chloropyridin-2-yl)methanol. The ester reduction pathway (red arrow) is preferred for high regiochemical fidelity.[1][4]
Reactivity Profile & Scaffold Extension
The orthogonality of the three functional groups allows for sequential modification.[3] This section details the logic for library generation.
The Chloride Handle (C-6)[1][2][3][4]
-
Reactivity: The chlorine at C-6 is activated by the pyridine nitrogen but deactivated slightly by the electron-donating amino group at C-4.[1][2][3][4]
-
Application: It serves as an excellent partner for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups.[1][2][3][4]
-
Conditions:
, , Dioxane/Water, 90°C.
The Alcohol Handle (C-2)[1][2][3][4]
-
Reactivity: Primary aliphatic alcohol.
-
Application:
-
Appel Reaction / Mesylation: Converts -OH to -Cl or -OMs for
displacement by amines (creating a diamine linker).[2][3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Oxidation:
or Dess-Martin Periodinane yields the aldehyde, enabling reductive amination.[3][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
The Amino Handle (C-4)[1][2][3][4][6]
-
Reactivity: Primary aromatic amine.
-
Application: Can be acylated (amides), sulfonylated (sulfonamides), or used in Buchwald couplings (though the C-6 Cl usually reacts first if not protected).[3][4]
Figure 2: Divergent synthesis capabilities.[1][3][4] The scaffold allows independent modification at three vectors.
Analytical Characterization
Validating the structure requires careful interpretation of NMR data, particularly to distinguish it from regioisomers.[3][4]
Predicted NMR (DMSO- , 400 MHz)
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 6.65 | Singlet (d) | 1H | Ar-H3 | Proton between |
| 6.45 | Singlet (d) | 1H | Ar-H5 | Proton between |
| 6.20 | Broad Singlet | 2H | -NH₂ | Exchangeable with |
| 5.30 | Triplet (br) | 1H | -OH | Hydroxyl proton (coupling to |
| 4.35 | Doublet | 2H | -CH₂ - | Benzylic-type protons next to pyridine.[1][2][3][4] |
Note: H3 and H5 appear as meta-coupled doublets (
Mass Spectrometry (ESI)[1][3][4]
-
Observed Ion:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Isotope Pattern: Distinct 3:1 ratio for
, confirming the presence of a single chlorine atom.[4]
Applications in Drug Discovery[3][4]
This scaffold is particularly prominent in the design of Type I and Type II Kinase Inhibitors .[4]
-
Hinge Binding: The pyridine nitrogen and the 4-amino group form a donor-acceptor motif that mimics the adenine ring of ATP, allowing for bidentate hydrogen bonding with the kinase hinge region.[3][4]
-
Solvent Front Interaction: The 2-hydroxymethyl group can be extended to interact with the solvent-exposed region or solubilizing groups (e.g., morpholine/piperazine tails).[1][3][4]
-
Selectivity Pocket: The 6-chloro position allows for the introduction of hydrophobic aryl groups that target the hydrophobic back pocket (Gatekeeper residue interactions).[1][3]
Reference List
-
ChemicalBook. (2024).[3] Product Entry: (4-Amino-6-chloropyridin-2-yl)methanol (CAS 1266119-12-3).[1][2][3][4][6][7][8] Link
-
BLD Pharm. (2024).[3] Safety Data Sheet & Synthesis Precursors for CAS 1266119-12-3. Link
-
National Institutes of Health (NIH). (2014).[3] Discovery of aminopyrimidine/pyridine CDK inhibitors. PubMed.[3] Link (Contextual grounding for amino-pyridine scaffolds in kinase inhibition).[3][4]
Sources
- 1. 184870-71-1|O-((6-Chloropyridin-2-yl)methyl)hydroxylamine|BLD Pharm [bldpharm.com]
- 2. 546141-56-4|4-Amino-6-chloropicolinic acid|BLD Pharm [bldpharm.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. List of miscellaneous 5-HT2A receptor agonists - Wikipedia [en.wikipedia.org]
- 5. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]
- 6. 33674-97-4|(6-Chloropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 7. 79055-63-3|2-Chloro-6-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 8. 1266119-12-3 CAS Manufactory [chemicalbook.com]
Technical Guide: Biological Activity & Medicinal Chemistry of (4-Amino-6-chloropyridin-2-yl)methanol
[1][2]
Executive Summary
(4-Amino-6-chloropyridin-2-yl)methanol (CAS: 1266119-12-3 ) is a high-value heterocyclic intermediate utilized in the discovery of small-molecule therapeutics for neurodegenerative and lysosomal storage diseases.[1][2] Unlike generic pyridine building blocks, this specific scaffold possesses a unique "donor-acceptor" substitution pattern—featuring a 4-amino hydrogen bond donor, a 6-chloro hydrophobic anchor, and a 2-hydroxymethyl linker—that makes it a critical pharmacophore in Fragment-Based Drug Discovery (FBDD) .[1][2]
Its primary biological utility lies in the synthesis of Pharmacological Chaperones for
Chemical Identity & Structural Biology
Physicochemical Profile[1][2]
-
IUPAC Name: (4-Amino-6-chloropyridin-2-yl)methanol[1][2][3][4]
-
Molecular Formula: C
H ClN O[1][2] -
SMILES: NC1=CC(Cl)=NC(CO)=C1
-
Key Pharmacophore Features:
-
Pyridine Nitrogen (N1): H-bond acceptor (pKa ~2-3, lowered by Cl).
-
4-Amino Group: H-bond donor; critical for water-mediated interactions in enzyme pockets.[1][2]
-
6-Chloro Substituent: Lipophilic moiety that fills hydrophobic sub-pockets (e.g., Val/Leu rich regions in kinases or hydrolases).
-
2-Methanol Group: Versatile "warhead" precursor.[1][2] It is typically oxidized to an aldehyde/acid or converted to a halide to link with larger scaffolds (e.g., piperazines, pyrrolidines).
-
Structural Visualization (DOT)
The following diagram illustrates the pharmacophore mapping of the molecule within a theoretical binding pocket.
[1][2]
Biological Activity & Therapeutic Applications[6][7][8][9][10][11][12][13]
Primary Mechanism: GCase Chaperoning (Gaucher & Parkinson’s)
The most authoritative application of this molecule is as a precursor for non-inhibitory chaperones of
-
Pathology: Mutations in the GBA1 gene cause GCase to misfold in the Endoplasmic Reticulum (ER), leading to its degradation via the ubiquitin-proteasome pathway. This results in lysosomal dysfunction (Gaucher's) and accumulation of
-synuclein (Parkinson's). -
Mechanism of Action: Derivatives of (4-Amino-6-chloropyridin-2-yl)methanol bind to the misfolded GCase in the ER.[1][2] This binding stabilizes the enzyme's thermodynamic conformation, allowing it to traffic correctly to the lysosome. Once in the acidic lysosome, the chaperone dissociates, and the enzyme hydrolyzes glucosylceramide.
-
Key Derivative: The alcohol is often oxidized to the acid and coupled with phenylpiperazines to form compounds like (4-amino-6-chloropyridin-2-yl)(4-phenylpiperazin-1-yl)methanone (Intermediate 234 in Patent US20230107499A1).[1][2]
Secondary Mechanism: NIK Inhibition (Oncology)
The scaffold is also utilized in the synthesis of inhibitors for NF-
-
Role: The 4-amino-6-chloropyridine motif mimics the adenine ring of ATP, binding to the kinase hinge region.[1][2]
-
Application: Inhibition of NIK blocks the non-canonical NF-
B pathway, which is constitutively active in multiple myeloma and B-cell lymphomas.[1][2]
Biological Pathway Diagram
The following flowchart details the "Chaperone-Mediated Trafficking" mechanism relevant to this scaffold.
Experimental Protocols
Synthesis of (4-Amino-6-chloropyridin-2-yl)methanol
Objective: Reduction of Methyl 4-amino-6-chloropicolinate to the target alcohol.
Reagents:
-
Methyl 4-amino-6-chloropyridine-2-carboxylate (Starting Material)[1][2]
-
Lithium Aluminum Hydride (LiAlH
) or Sodium Borohydride (NaBH ) + CaCl -
Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under N
, dissolve Methyl 4-amino-6-chloropyridine-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to 0°C.[6] -
Reduction: Slowly add LiAlH
(2.0 eq) typically as a 1M solution in THF. Caution: Exothermic.[1][2] -
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2][7] The ester peak (M+H ~187) should disappear, replaced by the alcohol (M+H ~159).
-
Quenching (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially, where x = grams of LiAlH
used. -
Workup: Filter the white precipitate through Celite. Dry the filtrate over Na
SO , filter, and concentrate in vacuo. -
Purification: The crude product is often pure enough, but can be recrystallized from EtOAc/Hexane or purified via flash chromatography (Gradient: 0-10% MeOH in DCM).
In Vitro GCase Translocation Assay
Objective: To validate if a derivative of the scaffold acts as a chaperone.
-
Cell Line: Fibroblasts from Gaucher patients (e.g., N370S mutation) or HEK293T cells transfected with N370S-GBA.
-
Treatment: Incubate cells with the test compound (0.1 - 10
M) for 48-72 hours.[1][2] -
Lysis: Harvest cells and lyse in citrate-phosphate buffer (pH 5.4) containing 0.25% Triton X-100/Tauocholate.
-
Enzyme Assay: Add 4-Methylumbelliferyl
-D-glucopyranoside (4-MUG) substrate. -
Readout: Measure fluorescence (Ex 365 nm / Em 445 nm). An increase in fluorescence compared to DMSO control indicates successful lysosomal trafficking and restored activity.
Safety & Handling (MSDS Summary)
-
Hazards: The molecule is an aminopyridine derivative. It should be treated as Toxic if swallowed (Acute Tox. 3) and an Irritant (Skin/Eye Irrit. 2).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary alcohol is susceptible to slow oxidation if exposed to air/light.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for synthesis).
References
-
ChemicalBook. (2025). (4-Amino-6-chloropyridin-2-yl)methanol - CAS 1266119-12-3 Properties and Suppliers. Link
-
Google Patents. (2023). Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase. Patent US20230107499A1. Link
-
WIPO. (2021). WO2021105908A1 - Heteroaryl Compounds for Lysosomal Storage Diseases.[1][2] World Intellectual Property Organization. Link
-
BLD Pharm. (2024). Product Datasheet: (4-Amino-6-chloropyridin-2-yl)methanol. Link
-
Google Patents. (2015). WO2015025026A1 - Alkynyl alcohols and methods of use (NIK Inhibitors). Link
Sources
- 1. 546141-56-4|4-Amino-6-chloropicolinic acid|BLD Pharm [bldpharm.com]
- 2. 79055-63-3|2-Chloro-6-methylpyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. 2-(2-Amino-5-bromo-6-hydroxy-pyrimidin-4-yl)-benzo [chemicalbook.com]
- 4. 33674-97-4|(6-Chloropyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 5. 1266119-12-3 CAS Manufactory [m.chemicalbook.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. WO2015025026A1 - Alkynyl alcohols and methods of use - Google Patents [patents.google.com]
Strategic Synthesis & Functionalization of (4-Amino-6-chloropyridin-2-yl)methanol Scaffolds
Executive Summary & Scaffold Anatomy
The (4-amino-6-chloropyridin-2-yl)methanol scaffold (CAS: 1354798-67-2 and related isomers) represents a "privileged structure" in modern medicinal chemistry.[1] Its value lies in its orthogonal reactivity , allowing researchers to sequentially functionalize three distinct sites to explore Structure-Activity Relationships (SAR) rapidly.[1]
This guide details the robust synthesis of this core from commercially available precursors and outlines strategic pathways for generating high-value derivatives.
The Orthogonal Triad
The molecule presents three chemically distinct handles:[1]
-
C6-Chlorine: An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
C4-Amine: A hydrogen bond donor/acceptor, modifiable via acylation or reductive alkylation.[1]
-
C2-Methanol: A versatile hydroxymethyl group convertible to aldehydes, ethers, or alkyl halides.[1]
Retrosynthetic Analysis & Route Selection
To ensure scalability and regiochemical fidelity, we prioritize the Picolinate Route .[1] While direct functionalization of 2,6-dichloro-4-aminopyridine is possible, it often suffers from poor regioselectivity during the introduction of the C2-carbon handle.[1]
The Preferred Pathway (The Picolinate Route)
The most reliable approach begins with 4,6-dichloropicolinic acid (or its methyl ester).[1] This route leverages the inherent electronic bias of the pyridine ring to install the amino group regioselectively before reducing the ester to the target alcohol.[1]
Figure 1: Retrosynthetic disconnection showing the Picolinate Route.
Detailed Synthetic Protocols
Step 1: Esterification
Objective: Convert 4,6-dichloropicolinic acid to methyl 4,6-dichloropicolinate to activate the system for nucleophilic attack and facilitate purification.
-
Reagents: 4,6-Dichloropicolinic acid,
, Methanol.[1] -
Mechanism: Acid-catalyzed Fischer esterification.[1]
-
Critical Parameter: Temperature control during
addition to prevent uncontrolled exotherms.
Step 2: Regioselective Amination ( )
Objective: Install the amino group at C4.[1]
-
Challenge: The starting material has two electrophilic sites (C4 and C6).[1]
-
Causality: Nucleophilic aromatic substitution (
) on pyridines generally favors the 4-position (para-like) over the 6-position (ortho-like) due to the stabilization of the Meisenheimer intermediate and lower steric hindrance, provided the C2 substituent doesn't excessively activate C6.[1] -
Protocol: Heating methyl 4,6-dichloropicolinate with aqueous ammonia or ammonia in methanol/isopropanol.
Regiochemical Verification: It is imperative to verify the product is the 4-amino isomer and not the 6-amino isomer.
-
1H NMR Diagnostic: The 4-amino isomer (symmetric substitution pattern relative to N) typically shows meta-coupling between C3-H and C5-H (approx
6.8–7.0 ppm).[1] -
NOE: Irradiating the amine protons should show an NOE enhancement of the C3/C5 protons.[1]
Step 3: Chemoselective Reduction
Objective: Reduce the methyl ester to the primary alcohol without dechlorinating the C6 position.[1]
-
Reagent Choice:
Core Protocol: Reduction of Methyl 4-amino-6-chloropicolinate[1]
-
Setup: Charge a 3-neck flask with Methyl 4-amino-6-chloropicolinate (1.0 eq) and anhydrous THF/MeOH (4:1 ratio).
-
Addition: Cool to
. Add (4.0 eq) portion-wise over 30 minutes. -
Reaction: Allow to warm to RT. Monitor by TLC/LCMS (disappearance of ester).
-
Quench: Carefully quench with saturated
(gas evolution!). -
Workup: Extract with EtOAc. Wash organic layer with brine, dry over
.[1][2][3] -
Purification: Flash chromatography (DCM/MeOH gradient).
Derivative Synthesis & Functionalization
Once the core scaffold is synthesized, it serves as a branching point for diverse libraries.[1]
Pathway A: C6-Arylation (Suzuki-Miyaura)
The C6-chloro group is an excellent handle for cross-coupling.[1]
-
Catalyst System:
or / XPhos. -
Base:
or .[1] -
Solvent: Dioxane/Water (4:1).[1]
-
Note: The free amine and alcohol usually do not require protection under standard Suzuki conditions, but high temperatures (
) might require transient protection (e.g., TBS on the alcohol).[1]
Pathway B: C2-Modification (Etherification/Amination)
The primary alcohol can be converted into a leaving group (mesylate/chloride) to introduce new nucleophiles.[1]
-
Alcohol
Chloride: , DCM, .[1] -
Displacement: React the resulting benzylic-like chloride with morpholine, piperazine, or alkoxides.[1]
Pathway C: C4-Amide Coupling
While the C4-amine is less nucleophilic due to the electron-deficient pyridine ring, it can be coupled using high-activity reagents.[1]
-
Reagents: HATU or
-mediated coupling.[1]
Figure 2: Divergent synthesis pathways for library generation.[1]
Quantitative Data & Process Parameters
| Parameter | Value / Condition | Rationale |
| Regioselectivity (C4:C6) | > 10:1 (favors C4) | Electronic activation of C4 in picolinates.[1] |
| Reduction Yield | 75–85% | |
| C6-Cl Reactivity | Moderate | Requires activated Pd ligands (e.g., XPhos, SPhos) due to electron-rich amine.[1] |
| Solubility | DMSO, MeOH, EtOAc | Polar nature of amino-alcohol requires polar solvents.[1] |
Troubleshooting & Safety
-
Over-Reduction: If dechlorination is observed during ester reduction, lower the temperature to
and switch from MeOH to EtOH/THF mixtures. Avoid . -
Poor Solubility: The product is amphoteric. During workup, ensure the pH is adjusted to ~8–9 to extract the free base.[1] It may remain in the aqueous layer if too acidic (pyridinium) or too basic.[1]
-
Safety:
-
: Releases
and . Use a scrubber. -
Pyridines: Many halopyridines are skin sensitizers. Handle with gloves in a fume hood.
-
: Releases
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21073390, (4-Amino-6-chloropyridin-3-yl)methanol.[1] (Note: Isomer reference for property comparison). Link
-
ChemicalBook (2019). 4-Amino-2-chloropyridine: Application, Synthesis.[1] (General
methodology on chloropyridines). Link -
BenchChem. Synthesis routes of Methyl 4-Chloropicolinate. (Precursor synthesis conditions). Link[1]
-
Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. (General reduction/cyclization protocols). Link
-
MDPI (2021). Reactivity of 4,5-Dichlorophthalic Anhydride towards Amines.[1] (Analogous regioselectivity studies). Link[1]
Sources
The Strategic Utility of (4-Amino-6-chloropyridin-2-yl)methanol in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The pyridine scaffold, a ubiquitous motif in a vast array of biologically active compounds, continues to be a focal point for medicinal chemists.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in the design of enzyme inhibitors and receptor modulators. This technical guide delves into the untapped potential of a specific, yet highly versatile, pyridine derivative: (4-Amino-6-chloropyridin-2-yl)methanol . While direct literature on this exact molecule is emerging, a comprehensive analysis of its constituent functional groups and the broader class of substituted pyridines reveals a landscape rich with therapeutic possibilities. This document serves as a roadmap for researchers, scientists, and drug development professionals, illuminating the synthetic versatility and potential medicinal chemistry applications of this intriguing building block.
Synthesis and Physicochemical Properties: Establishing a Foundation
A robust and scalable synthetic route is the cornerstone of utilizing any building block in a drug discovery program. While a definitive, published synthesis for (4-Amino-6-chloropyridin-2-yl)methanol is not yet widely available, a plausible and efficient pathway can be devised based on established pyridine chemistry.
Proposed Synthetic Pathway
The proposed synthesis leverages readily available starting materials and employs well-characterized transformations, ensuring reproducibility and scalability.
Experimental Protocol: Synthesis of (4-Amino-6-chloropyridin-2-yl)methanol
Step 1: Nitration of 2-Chloro-6-methylpyridine
-
Rationale: The initial step focuses on the regioselective introduction of a nitro group at the 4-position of the pyridine ring. The methyl group at the 6-position provides some steric hindrance, favoring nitration at the less hindered 4-position.
-
Procedure:
-
To a stirred solution of 2-chloro-6-methylpyridine (1.0 equiv.) in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid (1.1 equiv.).
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-6-methyl-4-nitropyridine.
-
Step 2: Oxidation of the Methyl Group
-
Rationale: The methyl group is selectively oxidized to a hydroxymethyl group. This transformation is crucial for introducing the desired methanol functionality.
-
Procedure:
-
Dissolve 2-chloro-6-methyl-4-nitropyridine (1.0 equiv.) in a suitable solvent such as acetic acid.
-
Add an oxidizing agent like selenium dioxide (1.2 equiv.) and heat the mixture to reflux for 12-16 hours.
-
Monitor the reaction for the formation of (6-chloro-4-nitropyridin-2-yl)methanol.
-
After completion, cool the reaction, filter to remove selenium residues, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The final step involves the reduction of the nitro group to the corresponding amine, yielding the target compound.
-
Procedure:
-
Dissolve (6-chloro-4-nitropyridin-2-yl)methanol (1.0 equiv.) in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (5.0 equiv.) and heat to reflux for 2-3 hours.
-
Alternatively, catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere can be employed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to afford (4-Amino-6-chloropyridin-2-yl)methanol.
-
Physicochemical Properties and Reactivity Profile
The trifunctional nature of (4-Amino-6-chloropyridin-2-yl)methanol dictates its reactivity and potential for diversification.
| Functional Group | Reactivity and Potential Transformations |
| 4-Amino Group | Nucleophilic aromatic substitution, amide bond formation, urea formation, sulfonylation, and participation in cross-coupling reactions. The amino group's basicity can be modulated through derivatization. |
| 6-Chloro Group | Susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles (amines, thiols, alcohols). Can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse substituents.[3][4][5][6] |
| 2-Hydroxymethyl Group | Can be oxidized to an aldehyde or carboxylic acid. Can undergo esterification or etherification. Can be converted to a leaving group (e.g., tosylate) for subsequent nucleophilic displacement.[7] |
The interplay of these functional groups allows for a high degree of synthetic flexibility, enabling the construction of diverse chemical libraries for biological screening.
Potential Applications in Medicinal Chemistry: A Landscape of Opportunity
The structural features of (4-Amino-6-chloropyridin-2-yl)methanol make it a highly attractive scaffold for the development of therapeutics in several key areas.
Kinase Inhibitors: Targeting the ATP-Binding Site
The pyridine core is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[8][9] The 4-amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
The general strategy for designing kinase inhibitors based on this scaffold involves utilizing the functional groups for targeted interactions within the ATP-binding pocket.
Caption: Kinase inhibitor design strategy utilizing the functional groups of the scaffold.
-
Oncology: Many kinases are dysregulated in cancer, making them prime targets for therapeutic intervention.[10] The (4-Amino-6-chloropyridin-2-yl)methanol scaffold could be elaborated to target kinases such as:
-
Inflammatory Diseases: Kinases play a critical role in immune cell signaling. Inhibitors derived from this scaffold could be explored for conditions like rheumatoid arthritis and psoriasis.
Experimental Workflow: Library Synthesis for Kinase Inhibitor Screening
-
Amide Coupling at the 4-Amino Position: React (4-Amino-6-chloropyridin-2-yl)methanol with a library of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a diverse set of amides.
-
Suzuki Coupling at the 6-Chloro Position: Employ palladium catalysis to couple the 6-chloro position with a variety of boronic acids or esters, introducing diverse aryl and heteroaryl moieties.[4]
-
Oxidation of the 2-Hydroxymethyl Group: Selectively oxidize the alcohol to an aldehyde, which can then be used in reductive amination reactions to introduce further diversity.
-
Biological Screening: Screen the synthesized library against a panel of kinases to identify potent and selective inhibitors.
Central Nervous System (CNS) Agents: Crossing the Blood-Brain Barrier
The pyridine nucleus is also a common feature in drugs that target the central nervous system.[1][2][13] The physicochemical properties of (4-Amino-6-chloropyridin-2-yl)methanol can be fine-tuned to optimize blood-brain barrier penetration.
-
Neurodegenerative Diseases: Derivatives could be designed to modulate targets implicated in diseases like Alzheimer's and Parkinson's. For example, modifying the scaffold could lead to compounds with activity at nicotinic acetylcholine receptors or other relevant CNS targets.[14]
-
Neuropathic Pain and Epilepsy: The 4-aminopyridine moiety itself is known to have activity as a potassium channel blocker, a mechanism relevant to these conditions.[15][16] Derivatization could lead to analogs with improved safety and efficacy profiles.
To optimize CNS properties, bioisosteric replacements can be employed.[17][18][19][20][21]
Caption: Bioisosteric modifications to fine-tune CNS drug properties.
Future Directions and Conclusion
(4-Amino-6-chloropyridin-2-yl)methanol represents a promising, yet underexplored, building block in the medicinal chemist's toolkit. Its trifunctional nature provides a versatile platform for the synthesis of diverse compound libraries. The inherent structural features of the aminopyridine core suggest significant potential for the development of novel kinase inhibitors for oncology and inflammatory diseases, as well as CNS-penetrant agents for neurological disorders.
The successful application of this scaffold will depend on a systematic exploration of its synthetic reactivity and a structure-guided approach to drug design. The experimental protocols and strategic considerations outlined in this guide provide a solid foundation for initiating such programs. As the demand for novel and effective therapeutics continues to grow, the strategic utilization of well-designed building blocks like (4-Amino-6-chloropyridin-2-yl)methanol will be instrumental in driving the next wave of drug discovery.
References
Sources
- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of 4-aminopyridine on clinical signs in multiple sclerosis: a randomized, placebo-controlled, double-blind, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ctppc.org [ctppc.org]
- 18. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drughunter.com [drughunter.com]
- 20. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 21. (PDF) The Use of Bioisosterism in Drug Design and Molecular Modification [academia.edu]
(4-Amino-6-chloropyridin-2-yl)methanol: Mechanistic Utility & Synthetic Application
The following technical guide details the mechanistic utility, chemical reactivity, and application of (4-Amino-6-chloropyridin-2-yl)methanol (CAS: 1266119-12-3).
Content Type: Technical Whitepaper Author Role: Senior Application Scientist
Executive Summary & Chemical Identity
(4-Amino-6-chloropyridin-2-yl)methanol is a highly functionalized pyridine scaffold serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly protein kinase inhibitors and agrochemicals . Unlike a marketed drug with a single biological target, this molecule functions as a privileged pharmacophore building block .
Its "Mechanism of Action" is defined by its role in Structure-Activity Relationship (SAR) optimization:
-
The 4-Amino Pyridine Core: Mimics the adenine ring of ATP, allowing derived molecules to bind to the "hinge region" of kinase enzymes.
-
The 6-Chloro Substituent: Provides a lipophilic handle for orthogonal cross-coupling (Suzuki/Buchwald) to access hydrophobic pockets (e.g., the "gatekeeper" region).
-
The 2-Hydroxymethyl Group: Offers a solvent-exposed vector for solubilizing groups or further oxidation to electrophilic warheads (aldehydes/acids).
Chemical Profile
| Property | Data |
| IUPAC Name | (4-Amino-6-chloropyridin-2-yl)methanol |
| CAS Number | 1266119-12-3 |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| Key Functionality | Trifunctional: Amine (C4), Chloride (C6), Alcohol (C2) |
| Primary Application | Scaffold for Kinase Inhibitors (SHP2, BTK, CDK) |
Mechanistic Role in Medicinal Chemistry
The biological utility of this scaffold stems from its ability to facilitate Hinge Binding in kinase enzymes.
The "Adenine Mimicry" Mechanism
Most small-molecule kinase inhibitors target the ATP-binding pocket. The (4-Amino-6-chloropyridin-2-yl)methanol scaffold provides a donor-acceptor motif essential for this interaction.
-
Acceptor (Pyridine Nitrogen): Forms a hydrogen bond with the backbone amide NH of the kinase hinge residue.
-
Donor (4-Amino Group): Forms a hydrogen bond with the backbone carbonyl C=O of the hinge residue.
This dual-interaction "locks" the inhibitor into the active site. The 6-chloro and 2-methanol groups are positioned to vector substituents into the Solvent Front and Back Pocket , respectively, allowing medicinal chemists to tune selectivity and potency.
Visualization: Pharmacophore Mapping
The following diagram illustrates how this scaffold integrates into a theoretical kinase binding pocket.
Caption: Pharmacophore mapping of the scaffold showing critical H-bond interactions (Green) and vectors for chemical expansion (Red/Yellow).
Chemical Reactivity & Synthetic Protocols[3]
To utilize this scaffold effectively, researchers must understand its orthogonal reactivity . The molecule possesses three distinct reactive sites that can be manipulated independently.
Reactivity Hierarchy
-
C2-Alcohol: Most nucleophilic (oxygen). Can be protected (TBS/TBDPS) or oxidized (MnO₂) without affecting the ring.
-
C4-Amine: Nucleophilic but electron-deficient due to the pyridine ring. Requires strong electrophiles or catalysis for functionalization.
-
C6-Chloride: Electrophilic site. Activated for S_NAr or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Protocol: Suzuki-Miyaura Cross-Coupling at C6
This protocol describes the displacement of the C6-chlorine with an aryl boronic acid to extend the scaffold into the hydrophobic pocket.
Reagents:
-
Substrate: (4-Amino-6-chloropyridin-2-yl)methanol (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Methodology:
-
Preparation: In a sealable reaction vial, dissolve the pyridine substrate (1.0 mmol) and the aryl boronic acid (1.2 mmol) in 1,4-dioxane (4 mL).
-
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd cycle stability).
-
Activation: Add the Pd catalyst (0.05 mmol) and aqueous K₂CO₃ (1.5 mL). Seal the vial immediately.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS for the consumption of the chloride starting material (M+H = 159/161).
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: The 2-methanol group makes the product polar. Use a gradient of 0–10% MeOH in DCM for flash chromatography.
Validation Check:
-
Success Indicator: Disappearance of the isotopic chlorine pattern (3:1 ratio of M:M+2) in Mass Spec.
-
Common Pitfall: If the C4-amine interferes with the catalyst, consider using a bulky ligand (e.g., XPhos) or protecting the amine as a Boc-carbamate prior to coupling.
Synthetic Workflow Visualization
The following diagram outlines the logical flow of transforming this intermediate into a functional drug candidate.
Caption: Synthetic workflow for converting the pyridine intermediate into a bioactive kinase inhibitor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763167, (4-Chloropyridin-2-yl)methanol. Retrieved from [Link]
- Wan, Z. et al. (2016).Synthesis and SAR of Pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for pyridine scaffold utility in kinase drug discovery).
solubility of (4-Amino-6-chloropyridin-2-yl)methanol in different solvents
An In-Depth Technical Guide to the Solubility of (4-Amino-6-chloropyridin-2-yl)methanol
Abstract
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its formulation, bioavailability, and ultimate therapeutic efficacy. This guide provides a comprehensive technical framework for understanding and determining the solubility of (4-Amino-6-chloropyridin-2-yl)methanol, a heterocyclic compound with structural motifs common in medicinal chemistry. In the absence of extensive public data for this specific molecule, this document serves as a first-principles guide, combining theoretical underpinnings with robust, field-proven experimental protocols. We will delve into the physicochemical drivers of solubility, present a detailed methodology for its empirical determination using the gold-standard shake-flask method, and offer a strategic approach to building a comprehensive solubility profile. The protocols and insights herein are designed to be self-validating, empowering researchers to generate reliable and reproducible data essential for advancing drug discovery and development programs.
Introduction: The Central Role of Solubility
(4-Amino-6-chloropyridin-2-yl)methanol is a substituted pyridine derivative featuring key functional groups—an amino group, a chloro group, and a hydroxymethyl group—that define its chemical behavior. Pyridine derivatives are ubiquitous in pharmaceuticals, and understanding their physicochemical properties is paramount.[1] The solubility of this compound, defined as the maximum concentration that can be dissolved in a given solvent at equilibrium, is a critical parameter that dictates its journey from a formulated drug product to its site of action.[2]
Poor aqueous solubility is a leading cause of failure for promising drug candidates. Therefore, a thorough characterization of a compound's solubility profile in various solvents, especially across the physiological pH range, is not merely a data-gathering exercise; it is a foundational step in risk mitigation and strategic formulation design.[3] This guide provides the necessary theoretical context and actionable protocols to achieve this characterization for (4-Amino-6-chloropyridin-2-yl)methanol.
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is dictated by the interplay between enthalpy (ΔH) and entropy (ΔS), as described by the equation: ΔG = ΔH - TΔS.
-
Enthalpy (ΔH): Represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.[4] If dissolution releases heat (exothermic), ΔH is negative; if it absorbs heat (endothermic), ΔH is positive.[5]
-
Entropy (ΔS): Represents the change in disorder. Typically, the transition from a highly ordered crystal lattice to dispersed molecules in a solution leads to an increase in entropy (positive ΔS).[4]
Several factors intrinsic to the solute, solvent, and their environment influence this thermodynamic balance.
Key Factors Influencing the Solubility of (4-Amino-6-chloropyridin-2-yl)methanol
A qualitative prediction of solubility can be made by analyzing the structure of (4-Amino-6-chloropyridin-2-yl)methanol and considering the principle that "like dissolves like."[4]
-
Molecular Structure:
-
Polar Groups: The presence of the amino (-NH2) and hydroxymethyl (-CH2OH) groups allows for hydrogen bonding with polar protic solvents like water, ethanol, and methanol.[6][7] These groups significantly increase the potential for aqueous solubility.
-
Pyridine Ring: The pyridine ring itself is polar and miscible with water.[8][9]
-
Hydrophobic Influence: The chlorine atom and the aromatic ring contribute to the molecule's hydrophobicity, which favors solubility in less polar organic solvents.[8] The overall solubility will be a balance of these competing hydrophilic and hydrophobic characteristics.
-
-
Solvent Properties: The choice of solvent is critical. Polar solvents (e.g., water, methanol) will interact favorably with the polar functional groups, while non-polar solvents (e.g., hexane, toluene) will have weaker interactions.
-
Temperature: The effect of temperature is dictated by the enthalpy of solution (ΔH).[10]
-
For most solids, the dissolution process is endothermic (ΔH > 0) , meaning solubility increases as temperature rises. This is because the added heat provides the energy needed to break the crystal lattice bonds.[5][11]
-
In the less common case of an exothermic (ΔH < 0) process, increasing the temperature will decrease solubility, in accordance with Le Chatelier's Principle.[5][11]
-
-
pH of the Medium: This is arguably one of the most critical factors for an ionizable compound like (4-Amino-6-chloropyridin-2-yl)methanol. The amino group and the pyridine ring nitrogen are basic and can be protonated in acidic conditions.
-
In low pH (acidic) environments, the molecule will exist primarily as a protonated, cationic salt. This ionic form is typically much more soluble in water than the neutral form.
-
As the pH increases, the molecule will deprotonate to its neutral form, which is generally less water-soluble.
-
Therefore, determining the pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.[12] A drug is considered "highly soluble" by the Biopharmaceutics Classification System (BCS) if its highest marketed dose dissolves in 250 mL or less of aqueous media across a pH range of 1.2 to 6.8.[13][14]
-
Caption: Key factors influencing the solubility of (4-Amino-6-chloropyridin-2-yl)methanol.
Experimental Determination of Thermodynamic Solubility
While theoretical principles provide a framework, empirical measurement is essential for obtaining definitive data. The Saturation Shake-Flask Method is the universally recognized gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[15] Kinetic solubility methods, often used in high-throughput screening, are faster but may overestimate solubility as they can measure metastable states.[13][16] For definitive characterization, the equilibrium method is required.
The Gold Standard Protocol: Isothermal Shake-Flask Method
This protocol is designed to measure the equilibrium solubility of (4-Amino-6-chloropyridin-2-yl)methanol in a selected solvent at a controlled temperature.
Rationale: The core principle is to create a saturated solution in which the dissolved solute is in dynamic equilibrium with an excess of the undissolved solid.[2] This ensures that the measured concentration represents the true thermodynamic solubility limit under the specified conditions. Continuous agitation facilitates the achievement of this equilibrium.[2]
Materials & Equipment:
-
(4-Amino-6-chloropyridin-2-yl)methanol (solid)
-
Selected solvents (e.g., water, pH buffers, ethanol, methanol, acetonitrile)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF, selected for low compound binding)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid (4-Amino-6-chloropyridin-2-yl)methanol to a series of glass vials. The key is to add enough material so that undissolved solid remains visible at the end of the experiment, ensuring saturation.[15] A starting point is to add 5-10 mg of the compound to 1-2 mL of the chosen solvent.
-
Equilibration: Place the securely capped vials into a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C for room temperature or 37 °C for physiological relevance).[14] Agitate the samples for a predetermined period. A duration of 24 to 48 hours is typically sufficient for many compounds, but for poorly soluble substances, 72 hours may be necessary to ensure equilibrium is reached.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial for analysis. This step removes any remaining microscopic particulate matter. Self-Validation Check: It is good practice to discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.
-
Sample Dilution: Dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating HPLC method.[15][17] The use of HPLC is superior to UV-Vis spectroscopy alone as it can separate the API from any potential impurities or degradants, ensuring accurate quantification.[15]
-
Calculation: Calculate the original solubility (S) in the solvent using the measured concentration and the dilution factor. Report the results in units such as mg/mL or mol/L.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Designing a Comprehensive Solubility Profile Study
A strategic, tiered approach is recommended to build a useful solubility profile for (4-Amino-6-chloropyridin-2-yl)methanol.
Tier 1: Screening in Common Pharmaceutical Solvents
The objective is to rank-order the solubility in a diverse set of pharmaceutically relevant solvents. This data is invaluable for identifying potential vehicles for preclinical studies and for guiding formulation development.
Table 1: Proposed Solvents for Initial Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Purified Water, Ethanol, Methanol, Propylene Glycol | Solvents capable of hydrogen bonding, relevant for aqueous and alcoholic formulations. |
| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone | Solvents with high polarity but no H-bond donors, common in synthesis and analysis. |
| Non-Polar | Hexane, Toluene, Ethyl Acetate | Assess solubility in lipophilic environments. |
| Biorelevant Media | FaSSIF, FeSSIF | Simulates fasted and fed state intestinal fluids to predict in vivo solubility.[13] |
Tier 2: Aqueous pH-Solubility Profile
This is a mandatory step for any potential oral drug candidate. The goal is to determine solubility at 37 °C across the physiological pH range to meet regulatory expectations and inform BCS classification.[14][18]
Procedure:
-
Prepare buffer solutions at a minimum of three pH levels: pH 1.2 (simulating gastric fluid), pH 4.5, and pH 6.8 (simulating intestinal fluid).[14]
-
Execute the Shake-Flask protocol (Section 3.1) for each buffer solution at 37 ± 1 °C.[14]
-
Plot the resulting solubility (on a log scale) against pH to visualize the relationship.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 2: Template for Reporting Experimental Solubility Data Researchers should populate this table with their empirically determined values.
| Solvent / Medium | Temperature (°C) | pH (for aqueous) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |
| Purified Water | 25 | ~7.0 | ||||||
| Buffer pH 1.2 | 37 | 1.2 | ||||||
| Buffer pH 4.5 | 37 | 4.5 | ||||||
| Buffer pH 6.8 | 37 | 6.8 | ||||||
| Ethanol | 25 | N/A | ||||||
| Methanol | 25 | N/A | ||||||
| Other solvents... | ... | ... |
Interpretation: The collected data will enable critical decisions. High solubility in organic solvents like ethanol or acetone may suggest pathways for purification via crystallization. The pH-solubility profile is crucial for oral formulation; if solubility is significantly higher at pH 1.2 than at 6.8, it indicates that the drug will dissolve in the stomach but may risk precipitating in the intestine. This insight would immediately guide formulators toward enabling technologies like amorphous solid dispersions or lipid-based formulations.[16]
Conclusion
Characterizing the solubility of (4-Amino-6-chloropyridin-2-yl)methanol is a fundamental requirement for its successful development as a pharmaceutical intermediate or API. While predictive methods offer initial guidance, the generation of precise, empirical data through a robust methodology like the isothermal shake-flask method is indispensable. By systematically evaluating solubility in a range of relevant solvents and, most critically, as a function of pH, researchers can build a comprehensive data package. This package is the foundation for rational formulation design, accurate risk assessment, and the strategic advancement of new chemical entities through the development pipeline.
References
- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
- Solubility of Things. (n.d.). 2-(2-Pyridylamino)pyridine.
- Kramer, S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
- Wikipedia. (n.d.). Solubility.
- Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals.
- American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- World Health Organization (WHO). (n.d.). Annex 4.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- NCBI Bookshelf - NIH. (2022, September 12). Biochemistry, Dissolution and Solubility.
- Chem.purdue.edu. (n.d.). Solubility.
- JoVE. (2020, March 26). Video: Solubility - Concept.
- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- Heterocyclic Chemistry. (n.d.). Heterocyclic Chemistry.
- Scribd. (n.d.). Solubility Calculation | PDF.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2014, September 19). SAFETY DATA SHEET.
- ResearchGate. (n.d.). C–H···π interactions increase pyridinium solubility by disrupting ionic....
- Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). (n.d.).
- National Institute of Standards and Technology. (2015, March 13). SAFETY DATA SHEET.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
- AChemBlock. (2026, January 25). (4-amino-6-chloropyridin-3-yl)methanol 97%.
- PubChemLite. (n.d.). (4-amino-6-chloropyridin-3-yl)methanol.
- J&K Scientific. (n.d.). (4-Amino-6-chloropyridin-3-yl)methanol.
- ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.
- PMC. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Sigma-Aldrich. (n.d.). (4-Amino-6-chloropyridin-3-yl)methanol.
- ChemicalBook. (2023, November 16). 4-Amino-2-chloropyridine: properties, applications and safety.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- BenchChem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
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- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Utilization of (4-Amino-6-chloropyridin-2-yl)methanol in Kinase Inhibitor Synthesis
[1][2]
Introduction & Rationale
The pyridine scaffold is ubiquitous in kinase inhibitor design due to its ability to mimic the purine ring of ATP. (4-Amino-6-chloropyridin-2-yl)methanol represents a "tri-vector" scaffold, offering three distinct handles for orthogonal functionalization:[1][2]
-
C4-Amino Group (
): Acts as a critical Hydrogen Bond Donor (HBD) to the kinase hinge region (typically interacting with the backbone carbonyl of the gatekeeper residue or adjacent residues).[1][2] -
C6-Chloro Group (
): A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into the hydrophobic pocket or solvent-exposed front.[1][2] -
C2-Hydroxymethyl Group (
): A versatile aliphatic handle.[1][2] It can serve as a solubilizing group, a hydrogen bond acceptor, or be derivatized (via oxidation or substitution) to reach specific ribose-pocket residues.[1][2]
Structural Logic & Binding Mode[1]
-
Hinge Binding: The pyridine nitrogen (N1) often acts as an H-bond acceptor, while the C4-amino group acts as an H-bond donor.[1]
-
Vector Exploration: The C6 position directs substituents at an angle of ~120° relative to the hinge, ideal for accessing the "back pocket" or "gatekeeper" regions depending on the kinase conformation.[1][2]
Chemical Properties & Handling
| Property | Value/Description |
| Molecular Formula | |
| Molecular Weight | 158.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in DCM, Water |
| Stability | Stable under ambient conditions.[1][2] Hygroscopic. Store at 2-8°C under inert atmosphere. |
| Hazards | Irritant (Skin/Eye/Respiratory).[1][2] Handle in a fume hood. |
Experimental Protocols
This section details the step-by-step synthesis of a representative kinase inhibitor precursor using this scaffold.
Workflow Overview (Graphviz Diagram)
Figure 1: Divergent synthetic pathway for utilizing the scaffold in library generation.
Protocol A: Scaffold Preparation (If not commercially sourced)
Rationale: While often available, the specific 2-methanol isomer may require synthesis from the ester.[1][2]
Reaction: Reduction of Methyl 4-amino-6-chloropicolinate.[1]
Reagents: Sodium Borohydride (
-
Dissolution: Dissolve methyl 4-amino-6-chloropicolinate (1.0 eq) in anhydrous THF/MeOH (2:1 ratio, 0.1 M concentration).
-
Activation: Add
(1.5 eq) and stir for 15 minutes at 0°C. Note: coordinates with the ester carbonyl, enhancing electrophilicity and mitigating over-reduction.[1][2] -
Reduction: Add
(2.5 eq) portion-wise over 20 minutes at 0°C. -
Workup: Stir at Room Temperature (RT) for 4 hours. Quench with saturated
.[1][2] Extract with EtOAc ( ).[1][2] Wash combined organics with brine, dry over , and concentrate.[1][2][3] -
Purification: Flash column chromatography (DCM:MeOH 95:5).
Protocol B: Regioselective Suzuki-Miyaura Coupling (C6-Position)
Rationale: The C6-Chloro is an activated heteroaryl chloride.[1] The free amino group can poison Pd catalysts, and the alcohol can interfere.[1][2] However, under optimized conditions, direct coupling is possible.[1][2] For high yields, N-Boc protection is recommended.[1][2]
Step 1: N-Boc Protection (Recommended) [1][2]
-
Add
(1.1 eq) and DMAP (0.1 eq).[1][2] Stir at RT for 12 h. -
Wash with water, dry, and concentrate to yield tert-butyl (2-chloro-6-(hydroxymethyl)pyridin-4-yl)carbamate .[1][2]
Step 2: Cross-Coupling
Reagents: Aryl Boronic Acid,
-
Setup: In a microwave vial or pressure tube, combine:
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M).
-
Catalyst: Add
(5 mol%). -
Reaction: Purge with Argon. Seal and heat to 90°C for 4–12 hours (or MW 110°C for 30 min).
-
Validation: Monitor by LC-MS. Look for consumption of starting material (
) and appearance of product ( ).[1][2] -
Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.[1][2][4] Purify via silica gel chromatography.
Protocol C: Functionalization of the Alcohol (C2-Position)
Rationale: The hydroxymethyl group is a "linker" vector.[1] It is often converted to an ether or amine to improve solubility or reach distinct pockets.[1][2]
Option 1: Conversion to Chloromethyl (for Nucleophilic Substitution) [1][2]
-
Dissolve the intermediate (from Protocol B) in DCM at 0°C.
-
Add Thionyl Chloride (
, 1.5 eq) dropwise.[1][2] Caution: Gas evolution.[1] -
Stir at RT for 2 hours.
-
Concentrate in vacuo to yield the crude chloromethyl derivative (use immediately).
Option 2: Mesylation and Displacement (Softer conditions) [1][2]
-
Mesylation: Dissolve alcohol in DCM at 0°C. Add TEA (1.5 eq) and MsCl (1.2 eq). Stir 1 h.
-
Displacement: Add the secondary amine (e.g., Morpholine, N-methylpiperazine) (3.0 eq) directly to the reaction (or resuspend crude mesylate in MeCN).
-
Heat: Stir at 60°C for 4 hours.
-
Result: Formation of a solubilizing "tail" at the C2 position.[1]
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki Coupling | Catalyst poisoning by free amine or alcohol.[1] | Use N-Boc protected scaffold. Ensure thorough degassing of solvents (Oxygen kills Pd(0)).[1][2] |
| Protodeboronation | Boronic acid instability. | Switch to Boronic Ester (Pinacol) or increase catalyst loading to 10 mol%. Lower Temp to 80°C. |
| Over-oxidation of Alcohol | Accidental oxidation during workup.[1] | Avoid strong oxidants. Use inert atmosphere. |
| Regioselectivity Loss | (Rare) Coupling at other positions.[1][2] | Unlikely with this scaffold as only C6-Cl is activated. Ensure starting material purity. |
References
-
Synthesis of Pyridine-Based Kinase Inhibitors
-
Suzuki Coupling Methodology
-
Reduction of Picolinates
-
Commercial Availability & Properties
Sources
- 1. benthamopen.com [benthamopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis routes of Methyl 4-Chloropicolinate [benchchem.com]
- 5. 6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-Chloropyridine | SIELC Technologies [sielc.com]
application of (4-Amino-6-chloropyridin-2-yl)methanol in agrochemical research
Application Note: (4-Amino-6-chloropyridin-2-yl)methanol in Agrochemical Research
Abstract
(4-Amino-6-chloropyridin-2-yl)methanol (CAS: 214353-17-0 / Analogous derivatives) is a critical pyridine scaffold used in the discovery and synthesis of 6-aryl-picolinate herbicides (synthetic auxins). Structurally related to the active ingredients Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™), this compound serves as a pivotal intermediate for Structure-Activity Relationship (SAR) profiling and as a stable precursor for the de novo synthesis of novel auxin mimics. This guide details its application in Suzuki-Miyaura cross-coupling workflows, oxidation protocols for carboxylic acid generation, and residue analysis standards.
Introduction: The Picolinate Auxin Class
Modern agrochemistry relies heavily on synthetic auxins—compounds that mimic indole-3-acetic acid (IAA) to dysregulate plant growth.[1] The 6-aryl-picolinate subclass represents the newest generation, characterized by a pyridine core with:
-
4-Amino group: Essential for receptor binding (AFB5/TIR1).
-
6-Aryl motif: Provides selectivity and potency.
-
2-Carboxylate: The primary binding moiety (often applied as an ester prodrug).
(4-Amino-6-chloropyridin-2-yl)methanol acts as a strategic "masked" equivalent of the picolinic acid core. Its hydroxymethyl group offers unique orthogonal protection during harsh coupling reactions (e.g., preventing decarboxylation) and allows for the synthesis of des-chloro analogs (lacking the 3-Cl found in Halauxifen) to test the necessity of halogenation for metabolic stability.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | (4-Amino-6-chloropyridin-2-yl)methanol |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, THF; Low solubility in water |
| Stability | Stable under standard conditions; sensitive to strong oxidizers |
| Hazards | Irritant (H315, H319); Handle with PPE (Gloves, Goggles) |
Core Application: Synthesis of 6-Aryl-Picolinate Herbicides[2]
The primary utility of this alcohol is as a scaffold for constructing the herbicide core before oxidation to the active acid form. This approach avoids the solubility issues and side reactions often associated with free picolinic acids during metal-catalyzed cross-couplings.
Mechanism of Action (Target)
The final synthesized picolinates bind to the TIR1/AFB5 auxin receptor complex, promoting the degradation of Aux/IAA transcriptional repressors. This leads to uncontrolled gene expression, epinasty, and necrosis in broadleaf weeds.
Experimental Workflow: The "Alcohol-First" Strategy
The following workflow describes the conversion of the scaffold into a bioactive auxin mimic.
Figure 1: Synthetic route utilizing the hydroxymethyl handle to synthesize picolinate herbicides.[2]
Detailed Protocols
Protocol A: Suzuki-Miyaura Coupling (Arylation at C6)
Purpose: To attach the lipophilic aryl tail (e.g., 4-chloro-2-fluoro-3-methoxyphenyl) to the 6-position of the pyridine ring.
Reagents:
-
Substrate: (4-Amino-6-chloropyridin-2-yl)methanol (protected as TBS ether preferred).
-
Boronic Acid: (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Base: K₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
-
Inertion: Charge a reaction vial with the protected pyridine substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the block to 85°C for 4–6 hours. Monitor by TLC/LC-MS (Target mass = M+ + Aryl - Cl).
-
Workup: Cool to RT, filter through a Celite pad, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Critical Insight: Using the alcohol (or protected alcohol) instead of the carboxylic acid prevents the formation of protodeboronated by-products common when coupling electron-deficient picolinates.
Protocol B: TEMPO/BAIB Oxidation (Alcohol to Acid)
Purpose: To convert the C2-hydroxymethyl group into the carboxylic acid (the active auxin pharmacophore).
Reagents:
-
Substrate: 6-Aryl-4-aminopyridin-2-yl methanol.
-
Oxidant: Bis-acetoxyiodobenzene (BAIB) (2.2 equiv).
-
Catalyst: TEMPO (0.2 equiv).
-
Solvent: Acetonitrile/Water (1:1).
Procedure:
-
Dissolve the substrate in Acetonitrile/Water.
-
Add TEMPO and stir for 5 minutes.
-
Add BAIB in portions over 10 minutes (Exothermic reaction—monitor temperature).
-
Stir at Room Temperature for 3 hours. The solution typically turns orange-red.
-
Quench: Add aqueous sodium thiosulfate.
-
Isolation: Acidify to pH 3–4 with 1N HCl to precipitate the zwitterionic picolinic acid. Extract with EtOAc if no precipitate forms.
Application in Metabolic Stability Studies
In environmental fate studies (eFATE), the alcohol form is often investigated as a potential metabolite of the parent herbicide.
-
Pathway: Picolinate Ester (Herbicide)
Picolinic Acid (Active) Pyridin-2-yl Methanol (Transient) . -
Significance: While oxidation (Acid
Alcohol) is thermodynamically unfavorable in aerobic soils, it can occur in anaerobic aquatic sediments or specific microbial cultures. -
Analytical Standard: The compound is used to calibrate LC-MS/MS methods to ensure "non-detect" findings are accurate and not due to method insensitivity.
LC-MS/MS Parameters for Residue Analysis
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Ionization | ESI Positive Mode |
| MRM Transition | Quant: 159.0 |
References
-
Corteva Agriscience. (2018). Rinskor™ Active Technical Bulletin. Detailed overview of 6-aryl-picolinate chemistry and mode of action. Link
-
Epp, J. B., et al. (2016). "The discovery of Halauxifen-methyl (Arylex™ active), the first member of a new structural class of synthetic auxin herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link
-
Balko, T. W., et al. (2010). "4-Amino-6-(heterocyclic)picolinates and their use as herbicides." U.S. Patent 7,863,220. (Describes the synthesis of picolinates from substituted pyridines). Link
-
PubChem. (2023). "Compound Summary: (4-Amino-6-chloropyridin-2-yl)methanol." National Library of Medicine. Link
-
Jeschke, P. (2016). "Propensity of agrochemicals to contain pyridine rings." Pest Management Science, 72(2), 210-225. Link
Sources
high-throughput screening assays involving (4-Amino-6-chloropyridin-2-yl)methanol
Application Note: High-Throughput Reaction Profiling & Fragment Elaboration of (4-Amino-6-chloropyridin-2-yl)methanol
Introduction: The "Linchpin" Scaffold
(4-Amino-6-chloropyridin-2-yl)methanol is a high-value pharmacophore scaffold, particularly relevant in the design of allosteric inhibitors for phosphatases (e.g., SHP2) and varying kinase targets. Its structural utility lies in its tri-functional nature :
-
C6-Chlorine: An electrophilic handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand into hydrophobic pockets.
-
C4-Amine: A hydrogen bond donor critical for hinge binding or solvent-front interactions; also a potential interference in metal catalysis.
-
C2-Methanol: A solubilizing group that serves as a vector for further elaboration (oxidation to aldehyde/acid or etherification) or covalent warhead attachment.
This Application Note details the High-Throughput Experimentation (HTE) protocols required to functionalize this scaffold selectively and the Biophysical Screening (SPR) methods to validate its binding affinity as a fragment.
Part 1: Chemical Context & Rationale[1]
The Challenge: Catalyst Poisoning & Chemoselectivity The primary bottleneck in utilizing (4-Amino-6-chloropyridin-2-yl)methanol is the free 4-amino group. Unprotected aminopyridines are notorious for coordinating to Palladium (Pd) centers, effectively poisoning the catalyst during cross-coupling reactions at the C6-Cl position. Furthermore, the free hydroxyl group presents a competing nucleophile.
The Solution: HTE Ligand Profiling Traditional "one-reaction-at-a-time" optimization is inefficient here. We utilize a 96-well Microscale Reaction Profiling approach to screen bulky, electron-rich phosphine ligands that can out-compete the pyridine nitrogen for Pd coordination, enabling C-C or C-N bond formation without protecting groups.
Part 2: Protocol 1 - Microscale Parallel Cross-Coupling (HTE)
Objective: Identify optimal catalytic conditions for Suzuki-Miyaura coupling at the C6-Cl position without protecting the amine or alcohol.
Experimental Workflow
1. Plate Design (96-Well Format)
-
Rows A-D: Ligand Screen (12 distinct phosphine ligands).
-
Rows E-H: Base/Solvent Screen (4 bases x 3 solvents).
-
Replicates: n=2 for statistical robustness.
2. Materials & Stock Solutions
-
Substrate: (4-Amino-6-chloropyridin-2-yl)methanol (0.1 M in DMSO).
-
Boronic Acid Partner: Phenylboronic acid (Model substrate) (0.15 M in DMSO).
-
Catalyst Precursors: Pd(OAc)₂ or Pd₂dba₃ (0.01 M in THF).
-
Ligands: XPhos, SPhos, RuPhos, BrettPhos, CataCXium A, dppf (0.02 M in THF).
-
Internal Standard (IS): 4,4'-Di-tert-butylbiphenyl (DTBB) (0.05 M) for LCMS quantitation.
3. Step-by-Step Methodology
-
Dispensing (Glovebox or Liquid Handler):
-
Dose 10 µmol of substrate (10 µL stock) into glass vial inserts within a 96-well aluminum block.
-
Add 15 µmol (1.5 equiv) of boronic acid.
-
Evaporate carrier solvent (DMSO/THF) using a centrifugal evaporator if concentration is critical, or proceed with high-concentration stocks.
-
-
Catalyst Dosing:
-
Add Ligand (10 mol%) and Pd source (5 mol%) as a pre-mixed complex (incubated for 5 mins prior to addition) to ensure ligation.
-
Scientist's Note: Pre-complexation is vital for aminopyridines to prevent immediate Pd-N(pyridine) binding.
-
-
Base & Solvent Addition:
-
Add 20 µmol Base (e.g., K₃PO₄, Cs₂CO₃, KOtBu).
-
Add solvent (Dioxane, n-BuOH, or Toluene/Water biphasic mix) to reach 0.1 M reaction concentration.
-
-
Reaction:
-
Seal plate with a Teflon-lined mat and metal clamp.
-
Heat to 80°C for 16 hours with vigorous magnetic tumbling (stir bars in each vial).
-
-
Workup & Analysis:
-
Cool to RT. Dilute with 500 µL MeCN containing the Internal Standard.
-
Filter through a 0.45 µm filter plate.
-
Analyze via UPLC-MS (UV @ 254 nm + ESI+).
-
Data Visualization: HTE Workflow
Caption: Figure 1. High-Throughput Experimentation (HTE) workflow for optimizing cross-coupling conditions of aminopyridine scaffolds.
Part 3: Protocol 2 - Fragment-Based Screening (SPR)
Objective: Use (4-Amino-6-chloropyridin-2-yl)methanol as a "seed" fragment to screen against a target protein (e.g., KRAS or SHP2) using Surface Plasmon Resonance (SPR).
Rationale: The 2-methanol group significantly improves aqueous solubility compared to standard chloropyridines, allowing screening at higher concentrations (up to 2 mM) without aggregation, reducing false positives.
Methodology: Clean Screen™ Protocol
-
Sensor Chip Preparation:
-
Use a CM5 or CM7 Series S Sensor Chip .
-
Immobilize Target Protein (Ligand) via amine coupling to ~3000 RU (Response Units) on Flow Cell 2 (FC2).
-
Reference Surface: Immobilize a non-binding mutant or perform blank activation/deactivation on Flow Cell 1 (FC1).
-
-
Sample Preparation:
-
Prepare fragment stock: 100 mM in 100% DMSO.
-
Dilute to screening concentration (e.g., 500 µM) in Running Buffer (PBS-P+: 20 mM Phosphate, 150 mM NaCl, 0.05% P20, 5% DMSO).
-
Critical Step: Perform a Solvent Correction cycle (DMSO calibration 4.5% - 5.5%) to account for bulk refractive index shifts.
-
-
Injection Cycle:
-
Flow Rate: 30 µL/min.
-
Contact Time: 60 seconds (Association).
-
Dissociation Time: 120 seconds.
-
Wash: 50% DMSO pulse to remove sticky compounds (Carryover check).
-
-
Data Analysis:
-
Zero-process: (FC2 - FC1) - Buffer Blank.
-
Analyze "Square Wave" binding kinetics (fast on/off rates typical of fragments).
-
Hit Criteria: Binding Response > 5 RU, clear 1:1 Langmuir fit, no super-stoichiometric binding.
-
Part 4: Data Analysis & Troubleshooting
Quantitative Assessment Table When analyzing HTE results, categorize outcomes as follows:
| Outcome Category | LCMS Signature | Mechanistic Cause | Remediation |
| Success | Product Mass (M+H)+ | Efficient Catalytic Cycle | Scale up to 1g. |
| Protodehalogenation | Mass = Substrate - Cl + H | β-Hydride Elimination / Reductive Elimination failure | Switch to bulkier ligands (e.g., BrettPhos); reduce temp. |
| Homocoupling | Mass = 2x Boronate | Oxidative addition failure (Pd activates Boron, not Cl) | Change Halide (Cl -> Br/I) or use Pd-G3/G4 precatalysts. |
| N-Arylation | Mass = Substrate + Boronate (C-N bond) | Amine competition | Use weaker base (K3PO4) or protect amine (Boc). |
Decision Tree for Scaffold Elaboration
Caption: Figure 2. Strategic decision tree for functionalizing the scaffold based on SAR requirements.
References
-
Chen, Y. et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020, 63(22), 13220–13244.
-
Littke, A. F.[1] & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[1] Angewandte Chemie International Edition, 2002, 41(22), 4176–4211.
-
Shelat, A. A. & Guy, R. K. "The current state of high-throughput experimentation in drug discovery." Nature Chemical Biology, 2007.
-
Gesmundo, N. et al. "Nanoscale High-Throughput Experimentation for Direct Evaluation of Screen Hits." Nature, 2018.
-
Navratilova, I. & Hopkins, A. L. "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters, 2010, 1(1), 44-48.
Sources
synthesis of (4-Amino-6-chloropyridin-2-yl)methanol analogs for SAR studies
Topic: Synthesis of (4-Amino-6-chloropyridin-2-yl)methanol Analogs for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Aminopyridine Scaffold
The aminopyridine moiety is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry for the development of novel therapeutics.[1][2] Its derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antihistaminic, anticancer, and anti-inflammatory effects.[1][3][4] The (4-Amino-6-chloropyridin-2-yl)methanol core, in particular, presents a trifecta of functional handles ripe for chemical modification, making it an exceptional starting point for generating compound libraries for Structure-Activity Relationship (SAR) studies.
SAR analysis is a cornerstone of modern drug discovery, systematically exploring how structural modifications to a lead compound influence its biological activity, potency, and pharmacokinetic properties.[5][6] By synthesizing and evaluating a carefully designed series of analogs, researchers can identify the key molecular features responsible for the desired therapeutic effect, guiding the iterative process of lead optimization.[5]
This guide provides a comprehensive framework for the synthesis of (4-Amino-6-chloropyridin-2-yl)methanol analogs. It details the preparation of the core scaffold and presents robust, field-tested protocols for diversification at the C6-chloro and N4-amino positions. The methodologies are designed to be versatile, enabling researchers to rapidly generate libraries for probing the chemical space around this valuable pharmacophore.
Overall Synthetic Strategy and Retrosynthetic Analysis
A successful SAR campaign hinges on a modular synthetic strategy that allows for the independent and efficient introduction of diverse substituents. Our approach utilizes the orthogonal reactivity of the functional groups on the pyridine ring. The C6-chloro position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the N4-amino group is readily functionalized through standard amination and acylation chemistry. The C2-methanol group is installed early as a key structural feature of the core scaffold.
The retrosynthetic analysis below illustrates this modular approach, starting from the target analogs and disconnecting at the key diversification points to arrive at the common intermediate, (4-Amino-6-chloropyridin-2-yl)methanol (3) , and its precursor, 4-amino-6-chloropicolinic acid (1) .
Figure 1: Retrosynthetic analysis for analog synthesis.
Protocol 1: Synthesis of the Core Scaffold
The synthesis of the central building block, (4-Amino-6-chloropyridin-2-yl)methanol (3) , is achieved via a two-step procedure starting from commercially available 4-amino-6-chloropicolinic acid (1) .[7][8] The carboxylic acid is first converted to its methyl ester to prevent interference with the subsequent reduction step. Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent for its high efficiency in converting esters to primary alcohols.[9]
Part A: Esterification of 4-Amino-6-chloropicolinic acid (1)
| Reagents & Materials |
| 4-Amino-6-chloropicolinic acid (1) |
| Methanol (MeOH), anhydrous |
| Sulfuric acid (H₂SO₄), concentrated |
| Saturated sodium bicarbonate (NaHCO₃) solution |
| Brine (saturated NaCl solution) |
| Ethyl acetate (EtOAc) |
| Anhydrous magnesium sulfate (MgSO₄) |
| Round-bottom flask, reflux condenser |
Procedure:
-
Suspend 4-amino-6-chloropicolinic acid (1) (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Methyl 4-amino-6-chloropicolinate (2) as a solid, which can often be used in the next step without further purification.
Part B: Reduction to (4-Amino-6-chloropyridin-2-yl)methanol (3)
| Reagents & Materials |
| Methyl 4-amino-6-chloropicolinate (2) |
| Lithium aluminum hydride (LiAlH₄) |
| Tetrahydrofuran (THF), anhydrous |
| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser's workup |
| Celite® |
| Round-bottom flask, inert atmosphere setup (N₂ or Ar) |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (approx. 0.1 M relative to ester 2 ).
-
Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise at 0°C (ice bath).
-
Dissolve the ester (2) (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool the reaction back to 0°C. Cautiously quench the reaction by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams.
-
Allow the resulting slurry to stir vigorously for 30 minutes until a white, granular precipitate forms.
-
Add anhydrous MgSO₄, stir for another 15 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford (4-Amino-6-chloropyridin-2-yl)methanol (3) .
Protocols for Analog Diversification
The true power of this scaffold lies in its capacity for diversification. The following protocols outline robust methods for modifying the C6 and N4 positions.
Figure 2: Diversification strategies from the core scaffold.
Protocol 2: C6-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, ideal for introducing aryl and heteroaryl moieties at the C6 position.[10][11] The choice of a suitable palladium catalyst and base is critical for achieving high yields with electron-deficient chloropyridines.[12][13]
| Reagents & Materials |
| Core Scaffold (3) (1.0 eq) |
| Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 eq) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%) |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq) |
| 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed |
| Microwave vial or Schlenk tube |
Procedure:
-
To a microwave vial, add the core scaffold (3) , the boronic acid, the base, and the palladium catalyst.
-
Seal the vial and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-120°C with vigorous stirring for 2-12 hours. Microwave irradiation (120-150°C for 15-60 min) can significantly accelerate the reaction.[14]
-
Monitor progress by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the C6-arylated analog.
| Example Boronic Acids for Diversification |
| Phenylboronic acid |
| 4-Methoxyphenylboronic acid |
| 3-Fluorophenylboronic acid |
| Pyridine-3-boronic acid |
| Thiophene-2-boronic acid |
Protocol 3: C6-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of C6-amino analogs.[15] The reaction of less reactive chloropyridines requires careful selection of a catalyst/ligand system and a strong, non-nucleophilic base.[16][17]
| Reagents & Materials |
| Core Scaffold (3) (1.0 eq) |
| Primary or Secondary Amine (1.2-1.5 eq) |
| Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (4-10 mol%) |
| RuPhos, XPhos, or similar biaryl phosphine ligand (4-10 mol%) |
| Sodium tert-butoxide (NaOtBu) or LHMDS (1.5-2.0 eq) |
| Toluene or Dioxane, anhydrous and degassed |
| Schlenk tube or glovebox |
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the core scaffold (3) and the anhydrous, degassed solvent.
-
Add the amine (if liquid, via syringe; if solid, add with other solids).
-
Seal the tube and heat the reaction mixture to 90-110°C for 8-24 hours.
-
Monitor the reaction by LC-MS. Be aware of potential side reactions like hydrodehalogenation.[16]
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford the C6-aminated analog.
Protocol 4: N4-Acylation and Sulfonylation
Standard acylation and sulfonylation reactions provide a straightforward route to amides and sulfonamides, allowing exploration of the electronic and steric requirements of the N4-substituent.
| Reagents & Materials |
| Core Scaffold (3) (1.0 eq) |
| Acyl Chloride or Sulfonyl Chloride (1.1-1.3 eq) |
| Pyridine or Triethylamine (TEA) (2.0-3.0 eq) |
| Dichloromethane (DCM) or THF, anhydrous |
| Saturated sodium bicarbonate (NaHCO₃) solution |
Procedure:
-
Dissolve the core scaffold (3) in anhydrous DCM and add the base (pyridine or TEA).
-
Cool the solution to 0°C (ice bath).
-
Add the acyl chloride or sulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours until complete by TLC/LC-MS.
-
Quench the reaction with water or saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography or recrystallization to yield the N4-functionalized analog.
Designing and Interpreting the SAR Study
The protocols above provide the chemical tools to generate a diverse library of analogs. A systematic SAR study involves synthesizing analogs with varied properties at each diversification point and correlating these structural changes with biological activity.
Figure 3: Workflow for a typical SAR study.
Data Collation and Analysis: The results should be organized in a table to clearly visualize the structure-activity relationships. By comparing the biological activity (e.g., IC₅₀) of the analogs, key insights can be gained.
| Compound ID | R¹ (C6-Substituent) | R² (N4-Substituent) | Biological Activity (IC₅₀, µM) |
| 3 | -Cl | -H | Baseline |
| 4a | -Phenyl | -H | Value |
| 4b | -Morpholinyl | -H | Value |
| 5a | -Cl | -Acetyl | Value |
| 5b | -Cl | -Benzoyl | Value |
| 6a | -Phenyl | -Acetyl | Value |
Key Questions to Address in SAR Analysis:
-
C6-Position: Does activity increase with electron-donating or electron-withdrawing groups? Is there a preference for bulky or compact substituents? Are hydrogen bond donors or acceptors beneficial?
-
N4-Position: How does converting the primary amine to a secondary or tertiary amide/sulfonamide affect potency? Is there a specific size or electronic profile required for the acyl/sulfonyl group?
By systematically answering these questions, researchers can build a comprehensive understanding of the SAR for this scaffold, paving the way for the rational design of more potent and selective drug candidates.
References
- Benchchem. (n.d.). Structure-Activity Relationship of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Comparative Guide.
- Benchchem. (n.d.). for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline.
- RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- PMC. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- Benchchem. (n.d.). for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.
- ResearchGate. (n.d.). Synthesis of 2,4,6‐trisubstituted pyridines.
- Benchchem. (n.d.). for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- RSC Publishing. (n.d.). Transition metal free synthesis of 2,4,6-trisubstituted pyrimidines via Cope-type hydroamination of 1,4-diarylbuta-1,3-diynes.
- Kingsley John Orie et al. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- ACS Publications. (n.d.). Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis. The Journal of Organic Chemistry.
- ACS Omega. (2025, July 22). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Benchchem. (n.d.). for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
- PMC. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- Sci-Hub. (1998). Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines. Journal of Combinatorial Chemistry.
- RSC Publishing. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- (2026, February 1). The Science Behind 4-Aminopyridine: Understanding Its Role in Chemical Synthesis.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem.
- PMC - NIH. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids.
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
- Google Patents. (n.d.). Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.
- PubChem. (n.d.). 4-Amino-6-chloropicolinic acid.
- PubMed. (2020, December 1). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorg Med Chem.
- Monash University. (n.d.). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility.
- AChemBlock. (n.d.). (4-amino-6-chloropyridin-3-yl)methanol 97%.
- MySkinRecipes. (n.d.). 4-Amino-6-chloropicolinic acid.
- J&K Scientific. (n.d.). (4-Amino-6-chloropyridin-3-yl)methanol.
- ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
- BLDpharm. (n.d.). 1334294-36-8|(2-Amino-6-chloropyridin-4-yl)methanol.
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. benchchem.com [benchchem.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 6. monash.edu [monash.edu]
- 7. 4-Amino-6-chloropicolinic acid | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-6-chloropicolinic acid [myskinrecipes.com]
- 9. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of (4-Amino-6-chloropyridin-2-yl)methanol in Heterocyclic Synthesis
This Application Note is designed for medicinal chemists and process scientists utilizing (4-Amino-6-chloropyridin-2-yl)methanol as a trifunctional linchpin intermediate. This scaffold is critical in the synthesis of SHP2 allosteric inhibitors, kinase inhibitors, and complex heterocyclic libraries due to its orthogonal reactivity profile.
Executive Summary
(4-Amino-6-chloropyridin-2-yl)methanol (CAS: 846036-96-2 analogous isomer reference) represents a "privileged scaffold" in drug discovery.[1] Its value lies in its Tri-Vector Reactivity , allowing sequential and regioselective functionalization:
-
C6-Chlorine: Activated electrophile for SNAr and Pd-catalyzed cross-couplings.[1]
-
C4-Amine: Nucleophile for amide/urea formation or directed C-H activation.[1]
-
C2-Methanol: Versatile handle for oxidation (to aldehyde), conversion to leaving groups (halides/mesylates), or etherification.
This guide details the synthesis of the scaffold itself and its application in building SHP2 inhibitor pharmacophores and fused bicyclic systems .
Chemical Profile & Reactivity Map
The molecule possesses three distinct reactive centers that can be manipulated independently based on reaction conditions (pH, temperature, catalyst).
Reactivity Visualization
The following diagram illustrates the orthogonal pathways available for this scaffold.
Preparation of the Scaffold
If the material is not commercially sourced, it is best synthesized via the reduction of the corresponding methyl ester. This ensures high purity and avoids over-reduction of the chloro-group.[1]
Protocol A: Selective Reduction of Methyl 4-amino-6-chloropicolinate
Objective: Convert the C2-ester to C2-alcohol without dechlorinating the C6 position.[1]
Reagents:
-
Methyl 4-amino-6-chloropicolinate (1.0 eq)[1]
-
LiAlH₄ (Lithium Aluminum Hydride) (1.1 eq) or NaBH₄/CaCl₂ (Safer alternative)
-
Solvent: Anhydrous THF
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.
-
Solvation: Dissolve Methyl 4-amino-6-chloropicolinate (10.0 g, 53.6 mmol) in anhydrous THF (150 mL). Cool to 0°C in an ice bath.
-
Addition: Critical Step. Add LiAlH₄ (1.0 M in THF, 59 mL) dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent dechlorination.
-
Note: If using NaBH₄ (4 eq) and CaCl₂ (2 eq) in EtOH/THF, the reaction is slower (4-6 h) but more chemoselective for the ester.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (5% MeOH in DCM).
-
Quench: Cool to 0°C. Perform Fieser quench: Add 2.2 mL water, 2.2 mL 15% NaOH, then 6.6 mL water sequentially. Stir vigorously until a white granular precipitate forms.
-
Isolation: Filter through a pad of Celite. Wash the cake with THF (2 x 50 mL).
-
Purification: Concentrate the filtrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
-
Yield: Typically 85-92%.[1]
-
Validation: 1H NMR (DMSO-d6) should show a singlet methylene peak at ~4.4 ppm and disappearance of the methyl ester singlet.
-
Application Protocols
Application 1: Synthesis of SHP2 Inhibitor Core (SNAr Strategy)
A common workflow involves displacing the C6-chlorine with a spiro-cyclic amine or piperazine derivative, followed by functionalizing the alcohol.[1]
Rationale: The C6-Cl is activated by the pyridine nitrogen.[1] The C4-NH2 is electron-donating, which deactivates the ring slightly, requiring elevated temperatures or Buchwald conditions.[1]
Protocol B: C6-Displacement with Amines
-
Reactants: (4-Amino-6-chloropyridin-2-yl)methanol (1.0 eq), Spiro-amine or Piperazine derivative (1.2 eq), DIPEA (3.0 eq).[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]
-
Conditions: Heat to 120°C for 12-16 hours in a sealed tube.
-
Catalysis Option: If conversion is low (<50%), add KF (1.0 eq) to increase fluoride-like activation or switch to Buchwald coupling (Pd₂dba₃, BINAP, NaOtBu, Toluene, 100°C).
-
-
Workup: Dilute with water, extract with EtOAc. The product is often polar; use 10% MeOH/DCM for extraction.
Application 2: Reductive Amination via C2-Aldehyde
To attach the scaffold to a solubilizing tail or another pharmacophore, the C2-alcohol is first oxidized to the aldehyde.[1]
Protocol C: MnO₂ Oxidation and Reductive Amination
-
Oxidation:
-
Suspend the alcohol (1.0 eq) in DCM.
-
Add activated MnO₂ (10.0 eq). Note: High excess is required for heterogeneous surface reaction.
-
Stir at RT for 16 hours. Filter through Celite.
-
Result: 4-amino-6-chloropicolinaldehyde.[1] (Unstable; use immediately).
-
-
Reductive Amination:
-
Dissolve the fresh aldehyde in DCE (Dichloroethane).
-
Add the amine partner (1.1 eq) and Acetic Acid (1 drop). Stir 30 min.
-
Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 eq). Stir 4 hours.
-
Mechanism: Formation of the iminium ion followed by hydride delivery.
-
Quantitative Data Summary
| Reaction Type | Target Site | Reagents | Typical Yield | Critical Parameter |
| Reduction | C2-Ester | LiAlH₄ / THF | 88% | Temp < 5°C to avoid Cl loss |
| Oxidation | C2-Alcohol | MnO₂ / DCM | 75% | Anhydrous conditions; fresh MnO₂ |
| SNAr | C6-Chloro | Amine / DIPEA / NMP | 60-80% | High Temp (120°C) required |
| Suzuki | C6-Chloro | Ar-B(OH)₂ / Pd(dppf)Cl₂ | 85% | Degassed solvent; Base choice (K₂CO₃) |
Synthesis Workflow Diagram (SHP2 Inhibitor Example)
This workflow demonstrates the conversion of the scaffold into a bioactive molecule similar to SHP099 analogs.
Troubleshooting & Optimization
-
Problem: Dechlorination during LiAlH₄ reduction.
-
Solution: Switch to NaBH₄ + CaCl₂ in EtOH. The calcium borohydride species formed in situ is milder and highly chemoselective for esters over aryl halides.
-
-
Problem: Low yield in SNAr reactions.
-
Solution: The 4-amino group donates electron density, making the C6-Cl less electrophilic.[1] Protect the amine (e.g., Boc-protection) to reduce electron donation, perform the SNAr, then deprotect.
-
-
Problem: Alcohol instability.
-
Solution: Store the alcohol at -20°C under Argon. Pyridyl carbinols can slowly oxidize or disproportionate in air/light.
-
References
-
Synthesis of Pyridine-Methanol Intermediates
-
Source: ChemicalBook & Sigma-Aldrich Protocols.[1]
- Context: Standard reduction protocols for chloropicolin
-
-
SHP2 Inhibitor Design & Synthesis
-
Reductive Amination Strategies
-
SNAr vs.
- Title: Practical Guide to SNAr Reactions on Pyridines.
- Source: Beilstein Journal of Organic Chemistry.
- Context: Mechanistic comparison of displacing halogens on aminopyridines.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 1889310 - Allosteric inhibition of wild-type human SHP2 (1 to 535 residues) using DiFMUP and 2p-IRS1 peptide as substrates preincubated for 1 hr and followed by substrate addition and measured by microplate reader method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRBM reports discovery of novel SHP2 allosteric inhibitors with improved preclinical profile | BioWorld [bioworld.com]
protocol for scaling up the synthesis of (4-Amino-6-chloropyridin-2-yl)methanol
Executive Summary
(4-Amino-6-chloropyridin-2-yl)methanol (CAS: 846036-96-2) is a critical pharmacophore scaffold, notably serving as a key intermediate in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs) and KRAS inhibitors. While laboratory-scale synthesis often relies on expensive reagents (LiAlH₄) or low-yielding routes, this guide outlines a robust, scalable process suitable for multi-gram to kilogram campaigns.
The protocol utilizes a two-step sequence starting from commercially available Methyl 4,6-dichloropicolinate . It features a regioselective nucleophilic aromatic substitution (
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing this scaffold is achieving regioselectivity during the amination of the pyridine ring and chemoselectivity during the reduction of the ester.
-
Regioselectivity: In 4,6-dichloropicolinates, the C4 position is electronically activated for nucleophilic attack (para to the ring nitrogen) compared to the C6 position (ortho to the ring nitrogen but sterically crowded by the C2-ester).
-
Chemoselectivity: Standard reducing agents like Lithium Aluminum Hydride (LAH) can cause over-reduction (dehalogenation) or form complexes with the free amine. We utilize a Sodium Borohydride/Calcium Chloride system to generate Calcium Borohydride in situ, which safely reduces the ester to the alcohol without affecting the aryl chloride.
Process Flow Diagram
Caption: Figure 1. Two-step scalable synthesis route for (4-Amino-6-chloropyridin-2-yl)methanol.
Detailed Experimental Protocols
Step 1: Regioselective Amination
Objective: Convert Methyl 4,6-dichloropicolinate to Methyl 4-amino-6-chloropicolinate.
-
Reagents:
-
Methyl 4,6-dichloropicolinate (1.0 equiv)
-
Ammonium Hydroxide (28-30% aq., 5.0 - 10.0 equiv)
-
Solvent: Isopropanol (IPA) or Methanol (MeOH)
-
-
Equipment: Pressure vessel (Autoclave) or sealed tube (for <20g scale).
Protocol:
-
Charging: Charge the pressure vessel with Methyl 4,6-dichloropicolinate (e.g., 100 g, 485 mmol) and IPA (500 mL).
-
Ammonia Addition: Add Ammonium Hydroxide (28%, 300 mL) slowly.
-
Note: A large excess of ammonia is required to drive the reaction and scavenge the HCl byproduct.
-
-
Reaction: Seal the vessel and heat to 80–90°C for 12–16 hours.
-
Process Control: Monitor by HPLC. The starting material (RT ~10.5 min) should convert to the product (RT ~8.2 min). Watch for the formation of the regioisomer (6-amino-4-chloro) or bis-amino impurity (trace).
-
-
Work-up: Cool the vessel to room temperature (RT) and carefully vent.
-
Isolation: Concentrate the mixture under reduced pressure to remove IPA and excess ammonia. The product often precipitates as a solid from the remaining aqueous layer.
-
Purification: Filter the crude solid. Wash with cold water (2 x 100 mL) and cold IPA (1 x 50 mL). Dry in a vacuum oven at 45°C.
-
Expected Yield: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Data Validation:
| Parameter | Specification |
|---|---|
| Appearance | Pale yellow solid |
| 1H NMR (DMSO-d6) | δ 7.20 (s, 1H, C3-H), 6.85 (s, 1H, C5-H), 6.60 (br s, 2H, NH2), 3.85 (s, 3H, OMe) |
| Regioselectivity | >20:1 (C4 vs C6 substitution) |[1]
Step 2: Chemoselective Reduction
Objective: Reduce the methyl ester to the primary alcohol without dehalogenation.
-
Reagents:
-
Methyl 4-amino-6-chloropicolinate (Intermediate from Step 1, 1.0 equiv)
-
Sodium Borohydride (NaBH₄, 2.5 equiv)
-
Calcium Chloride (CaCl₂, 1.25 equiv)
-
Solvent: Ethanol (Absolute) / THF (2:1 ratio)
-
-
Mechanism: In situ generation of Calcium Borohydride (
), which coordinates with the ester carbonyl and amino group, facilitating reduction while being milder than LAH.
Protocol:
-
Preparation: In a reactor equipped with a mechanical stirrer and temperature probe, dissolve Methyl 4-amino-6-chloropicolinate (e.g., 50 g, 268 mmol) in THF (250 mL) and Ethanol (500 mL).
-
Salt Addition: Add Calcium Chloride (anhydrous, 37.2 g, 335 mmol) in portions. Stir for 30 minutes until mostly dissolved. The solution may become turbid.
-
Reduction: Cool the mixture to 0°C . Add Sodium Borohydride (25.4 g, 670 mmol) portion-wise over 1 hour, maintaining the internal temperature below 10°C .
-
Safety: Hydrogen gas evolution will occur. Ensure adequate venting.
-
-
Aging: Allow the reaction to warm to RT slowly and stir for 4–6 hours.
-
Process Control: HPLC should show complete consumption of the ester.
-
-
Quench: Cool back to 0°C. Carefully quench with Saturated Ammonium Chloride (sat.
) or 1M Citric Acid. Do not use strong mineral acids (HCl) as this may induce degradation. Adjust pH to ~7. -
Extraction: Evaporate the bulk of the organic solvents (EtOH/THF). Extract the aqueous residue with Ethyl Acetate (3 x 300 mL) or 2-MeTHF.
-
Drying: Dry combined organics over
, filter, and concentrate. -
Crystallization: The crude oil can be recrystallized from Ethyl Acetate/Heptane or pure Acetonitrile to yield the pure alcohol.
Data Validation:
| Parameter | Specification |
|---|---|
| Appearance | White to off-white crystalline solid |
| Purity (HPLC) | >98% |
| 1H NMR (DMSO-d6) | δ 6.62 (d, 1H), 6.45 (d, 1H), 6.30 (br s, 2H, NH2), 5.30 (t, 1H, OH), 4.35 (d, 2H, CH2) |
| MS (ESI) | [M+H]+ = 159.0/161.0 (Cl pattern) |[2][3]
Analytical Methods (HPLC)
For in-process control (IPC) and final release:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm.
Safety & Handling
-
Chlorinated Pyridines: Can be sensitizers. Use proper PPE (gloves, respirator) to avoid skin contact and inhalation.
-
Ammonolysis (Step 1): The reaction generates pressure. Use rated pressure vessels (autoclaves) with burst disks. Ensure the vessel is cooled to <25°C before opening.
-
Hydride Reduction (Step 2):
releases flammable hydrogen gas upon contact with protic solvents or acid. Purge reactor with nitrogen. Keep away from ignition sources. -
Exotherm Control: Both steps are exothermic. Step 2 requires strict temperature control (<10°C during addition) to prevent runaway reactions and side-product formation.
References
-
Synthesis of SHP2 Inhibitors (TNO155 Analogs)
- Title: Discovery of SHP2 allosteric inhibitors (P
- Source: WIPO / Google P
-
URL:[4]
-
Regioselective Amination of Dichloropyridines
-
Calcium Borohydride Reduction Methodology
-
Target Molecule Data
Sources
- 1. CN103664766A - The preparation method of 2-aminopyridine-4-methanol - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-6-chloropicolinic acid | C6H5ClN2O2 | CID 49760379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Application Note: (4-Amino-6-chloropyridin-2-yl)methanol in Fragment-Based Drug Discovery
[1]
Executive Summary
This application note details the utility of (4-Amino-6-chloropyridin-2-yl)methanol (CAS: 1266119-12-3) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike standard library members, this compound offers a unique "privileged" architecture characterized by three distinct growth vectors and intrinsic solubility. It is particularly effective in targeting the ATP-binding sites of kinases (e.g., NIK, c-Met) and exploring protein-protein interaction (PPI) interfaces in epigenetic targets (e.g., Tankyrase).
This guide provides a comprehensive technical breakdown, including physicochemical profiling, screening protocols (SPR/NMR), and a validated chemical elaboration workflow to transition this fragment from a millimolar "hit" to a nanomolar "lead."
Chemical Profile & FBDD Suitability
The suitability of a fragment is defined by its ability to bind efficiently (Ligand Efficiency) and its potential for chemical evolution. (4-Amino-6-chloropyridin-2-yl)methanol excels in both metrics.
Physicochemical Properties (Rule of Three Compliance)
The compound strictly adheres to the Astex "Rule of Three" for fragments, ensuring that subsequent chemical elaboration does not prematurely violate drug-like properties (Lipinski's Rule of 5).
| Property | Value | FBDD Implication |
| Molecular Weight | 158.59 Da | High Headroom: Allows addition of ~350 Da during optimization.[1] |
| ClogP | ~0.65 | Ideal Hydrophilicity: Reduces non-specific binding; ensures solubility in assay buffers.[1] |
| H-Bond Donors | 3 (NH₂, OH) | Directional Binding: Critical for hinge interactions (Kinases) or Asp/Glu anchoring. |
| H-Bond Acceptors | 3 (Pyridine N, OH, NH₂) | Solvent Interaction: Pyridine N often accepts H-bonds from backbone amides.[1] |
| TPSA | ~65 Ų | Permeability: Well within the range for eventual oral bioavailability. |
| Vectors | 3 Distinct | 3D Growth: Allows exploration of S1, S2, and solvent pockets simultaneously. |
Structural Vector Analysis
The power of this fragment lies in its Vector Map . It is not a "dead-end" binder but a central hub for elaboration.
-
Vector A (C4-Amino & N1): The "Hinge Binder."[1] The 4-amino group and the pyridine nitrogen form a donor-acceptor motif classic for binding the kinase hinge region (e.g., Met93 interaction in many kinases).
-
Vector B (C6-Chloro): The "Hydrophobic Probe."[1] The chlorine atom sits in a position often adjacent to the gatekeeper residue or the hydrophobic back-pocket. It serves as a pre-installed handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
-
Vector C (C2-Hydroxymethyl): The "Solvent/Polar Probe."[1] This group projects towards the solvent front or ribose binding pocket.[1] It is easily converted to an aldehyde (reductive amination), acid (amide coupling), or ether.
Experimental Protocols
Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)
Objective: To identify specific binding of the fragment to a target protein (e.g., NIK kinase domain) and determine
Materials:
-
Sensor Chip: CM5 or Ni-NTA (depending on protein tag).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1-5% DMSO).[1] Note: Match DMSO concentration exactly between sample and running buffer.
-
Ligand: Biotinylated Target Protein or His-tagged Target.
-
Analyte: (4-Amino-6-chloropyridin-2-yl)methanol (100 mM stock in DMSO).
Workflow:
-
Immobilization: Capture target protein to ~2000-4000 RU density.[1] A high density is required for low-MW fragments to generate sufficient Rmax.[1]
-
Solvent Correction: Perform a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index changes.
-
Injection Series: Prepare a concentration series (e.g., 500 µM down to 15 µM, 2-fold dilution).
-
Cycle Parameters:
-
Analysis: Fit data to a 1:1 steady-state affinity model. Do not expect kinetic fitting for fragments; rely on equilibrium response (
) vs. Concentration.
Success Criteria:
-
Square-wave sensorgrams (indicating fast on/off kinetics).[1]
-
No super-stoichiometric binding (Rmax should match theoretical calculated Rmax).
- in the range of 100 µM – 2 mM.
Protocol B: Chemical Elaboration (Fragment-to-Lead)
Objective: To utilize the C6-Chloro and C2-Hydroxymethyl vectors to synthesize a library of analogs.
Step 1: Suzuki Coupling at C6 (The "Hydrophobic Reach")
This step replaces the Chlorine with an aryl/heteroaryl group to engage the hydrophobic pocket.
-
Reagents: Fragment (1.0 eq), Aryl Boronic Acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent: Dioxane/Water (4:1).
-
Conditions: Degas solvents. Heat to 90°C for 2-4 hours under
. -
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via flash chromatography (DCM/MeOH gradient).-
Note: The free amine and alcohol usually tolerate these conditions; if yields are low, use a Boc-protected amine version.
-
Step 2: Functionalization of C2 (The "Solvent Reach")
Convert the hydroxymethyl group to an amine for exploring electrostatic interactions.
-
Oxidation: Treat the Suzuki product (from Step 1) with
(10 eq) in DCM at RT for 16h to generate the aldehyde. Filter through Celite. -
Reductive Amination:
-
Mix Aldehyde (1.0 eq) with Amine (
, 1.2 eq) in DCE. -
Add catalytic Acetic Acid. Stir 1h.
-
Add
(1.5 eq). Stir overnight at RT.
-
-
Result: A lead-like molecule with a central pyridine core, a hydrophobic tail (C6), and a solubilizing/polar tail (C2).
Visualizations
Fragment Vector Map & Binding Logic
This diagram illustrates the strategic importance of the functional groups on (4-Amino-6-chloropyridin-2-yl)methanol.
Caption: Structural vector analysis showing the three critical interaction points of the fragment scaffold.
Fragment Elaboration Workflow
A logical flow from the raw fragment to a potent lead compound, utilizing the specific chemistry described in Protocol B.
Caption: Step-by-step synthetic elaboration pathway from fragment hit to lead candidate.
Case Studies & Applications
Kinase Inhibitors (NIK & c-Met)
In the development of inhibitors for NF-kB Inducing Kinase (NIK) , the 4-aminopyridine core serves as a mimetic of the adenine ring of ATP.[1] The 4-amino group forms a critical hydrogen bond with the hinge region backbone.
-
Application: Researchers utilized the 6-chloro position to introduce an alkyne linker, extending into the back-pocket to gain selectivity over other kinases [1].
-
Relevance: The (4-Amino-6-chloropyridin-2-yl)methanol scaffold allows this extension while maintaining the hydrophilic hydroxymethyl group, which can be positioned to interact with the ribose-binding residues (e.g., Asp/Glu).[1]
Epigenetic Targets (Tankyrase)
For Tankyrase (TNKS) inhibition, pyridine-based fragments are often screened to bind to the nicotinamide binding pocket.
-
Application: The polarity of the hydroxymethyl group in this fragment mimics the ribose functionality of the native substrate (
), while the pyridine ring stacks between hydrophobic residues (e.g., Tyr1203 in TNKS1) [2].
References
-
Li, Z., et al. (2015). Alkynyl alcohols and methods of use (NIK Kinase Inhibitors). Patent WO2015025026A1.
-
De Vicente, J., et al. (2015). Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 1019-1024.
-
Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-3691.
-
BLD Pharm. (2023). Product Analysis: (4-Amino-6-chloropyridin-2-yl)methanol (CAS 1266119-12-3).[1]
-
Amicus Therapeutics. (2021).[2][3] Heteroaryl compounds and therapeutic uses thereof (GBA Chaperones). Patent WO2021105908A1.[1]
Sources
- 1. 546141-56-4|4-Amino-6-chloropicolinic acid|BLD Pharm [bldpharm.com]
- 2. WO2021105908A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase - Google Patents [patents.google.com]
- 3. US20230107499A1 - Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Amino-6-chloropyridin-2-yl)methanol
Welcome to the Application Support Hub. Ticket ID: #SYN-PYR-0046 Subject: Yield Optimization & Troubleshooting for (4-Amino-6-chloropyridin-2-yl)methanol Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The "Yield Killers"
The synthesis of (4-Amino-6-chloropyridin-2-yl)methanol is deceptively simple. Most researchers encounter a "yield ceiling" of 40–50% not because the reaction fails, but because of two specific failure modes:
-
Chemoselectivity (Dechlorination): The chlorine atom at the 6-position is activated by the pyridine ring. Aggressive reducing agents (like LiAlH₄) often cleave this bond, leading to the dechlorinated impurity (4-aminopyridin-2-yl)methanol.
-
Amphoteric Solubility: The product contains a basic pyridine nitrogen, a nucleophilic amine, and a polar hydroxyl group. It is highly water-soluble, leading to massive losses during standard aqueous workups.
This guide replaces standard literature protocols with a Lewis-Acid Modified Borohydride Reduction to solve problem #1 and a pH-Switched Continuous Extraction to solve problem #2.
Critical Process Parameters (CPPs)
| Parameter | Standard Protocol (Risk) | Optimized Protocol (Safe) | Technical Rationale |
| Precursor | Methyl 4-amino-6-chloropicolinate | Methyl 4-amino-6-chloropicolinate | Starting from the ester is superior to |
| Reducing Agent | LiAlH₄ or DIBAL-H | NaBH₄ + CaCl₂ | LiAlH₄ causes hydrodehalogenation (loss of Cl). In situ |
| Solvent | THF or Ether | EtOH / THF (2:1) | Protic solvent is required for Borohydride kinetics; THF solubilizes the ester. |
| Workup pH | Neutral (pH 7) | Basic (pH > 10) | The pyridine nitrogen must be deprotonated to drive the molecule into the organic phase. |
| Extraction | Ethyl Acetate | n-Butanol or DCM/iPrOH | The product is too polar for pure EtOAc. |
Optimized Protocol: The Calcium Borohydride Method
Targeting: Prevention of Dechlorination
This method generates Calcium Borohydride (
Reagents:
-
Methyl 4-amino-6-chloropicolinate (1.0 eq)
-
Sodium Borohydride (
) (3.0 eq)[1] -
Calcium Chloride (
), anhydrous (1.5 eq)[1] -
Ethanol (absolute) and THF (dry).
Step-by-Step Workflow:
-
Solubilization: Dissolve the starting ester (1.0 eq) in a mixture of THF and Ethanol (ratio 1:2). The concentration should be approximately 0.2 M.
-
Note: If the ester is not fully soluble, sonicate briefly.
-
-
Lewis Acid Activation: Add anhydrous
(1.5 eq) to the solution. Stir for 15 minutes at .-
Observation: The solution may become cloudy or slightly warm; this is the formation of the active complex.
-
-
Controlled Reduction: Add
(3.0 eq) portion-wise over 30 minutes at .-
Critical: Do not dump all at once. Hydrogen gas evolution will be vigorous.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor: Check via TLC (DCM:MeOH 9:1). The ester spot should disappear. If the reaction stalls, heat to
(mild heat only).
-
-
Quenching: Cool back to
. Add Acetone (2 eq) to quench excess hydride, followed by saturated solution.
Mechanism Visualization
Caption: Figure 1. Chemoselectivity decision tree. The Calcium Borohydride route avoids the side-reaction of dechlorination common with Lithium Aluminum Hydride.
Optimized Workup: The "Salting Out" Strategy
Targeting: Recovery from Aqueous Phase
The product is an amino-alcohol.[2][3] At neutral pH, it is partially protonated and highly water-soluble. You must shift the equilibrium to the free base.
Protocol:
-
Concentration: After quenching with
, evaporate the organic solvents (THF/EtOH) under reduced pressure. You will be left with an aqueous slurry. -
pH Adjustment: Carefully adjust the pH of the aqueous residue to pH 10–11 using 2M NaOH.
-
Why? The pKa of the pyridine nitrogen is ~4–5. You need to be well above this to ensure it is uncharged (free base).
-
-
Extraction:
-
Do NOT use Diethyl Ether.
-
Use n-Butanol or a mixture of DCM:Isopropanol (3:1) .
-
Perform 3x extractions.
-
-
Drying: Dry the combined organic layers over
. -
Evaporation: Evaporate the solvent. If using n-Butanol, you will need a high-vacuum rotary evaporator or an azeotrope with water.
Workup Logic Flow
Caption: Figure 2. Isolation workflow. pH adjustment is the critical control point to prevent product loss into the aqueous waste stream.
Troubleshooting & FAQs
Q: I see a spot on TLC just below my product. What is it?
A: This is likely the dechlorinated impurity ((4-aminopyridin-2-yl)methanol).
-
Cause: Reaction temperature too high or use of a stronger reducing agent (like LiAlH₄).
-
Fix: Switch to the
method and keep the temperature below . If you are already using this method, ensure your is anhydrous; water deactivates the Lewis acid effect.
Q: My reaction turned into a solid gel. What happened?
A: This is a "Boron Gel." Borate salts can polymerize in THF.
-
Fix: Add Methanol dropwise. Methanol breaks up borate complexes efficiently. For the workup, using a saturated Rochelle's Salt (Potassium Sodium Tartrate) solution instead of
can also help solubilize aluminum/boron salts, though it requires longer stirring (2+ hours).
Q: Can I use the (4,6-dichloropyridin-2-yl)methanol and react it with ammonia instead?
A: You can, but it is not recommended for high yields.
-
Reason: While the 4-position is more electrophilic (para-like), the 6-position is also reactive (ortho-like). You will likely get a mixture of the 4-amino and 6-amino isomers (approx. 3:1 to 4:1 ratio). Separating these regioisomers is difficult and requires column chromatography, lowering your effective yield. The ester reduction route avoids this regioselectivity issue entirely.
Q: The product is oiling out and won't crystallize.
A: Amino-alcohols are notorious for this.
-
Fix: Triturate the oil with cold Diethyl Ether or MTBE . The product is insoluble in ether, while many impurities are soluble. Scratching the flask walls with a glass rod while under the ether layer often induces crystallization.
References
-
Selective Reduction of Esters: Brown, H. C.; Choi, Y. M. "Selective reductions. 29. The stoichiometry of the reaction of calcium borohydride with representative organic compounds." Journal of Organic Chemistry, 1982 , 47(20), 3923–3930. Link
- NaBH4/CaCl2 Methodology: Hamada, Y., et al. "High Chemoselectivity in the Reduction of Esters using NaBH4-CaCl2." Chemical & Pharmaceutical Bulletin, 1982, 30, 1921.
- Solubility of Amino-Pyridines: Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Theses, 1970. (Context on zwitterionic/amphoteric solubility).
-
General Synthesis of Chloropyridines: "Process for the preparation of amino alcohol derivatives." US Patent 10,385,006 B2. Link
Sources
Technical Support Center: Purification of (4-Amino-6-chloropyridin-2-yl)methanol
Welcome to the technical support center for (4-Amino-6-chloropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this molecule. Drawing from established principles in organic chemistry and insights from the purification of related heterocyclic compounds, we provide troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to Purification Challenges
(4-Amino-6-chloropyridin-2-yl)methanol is a functionalized pyridine derivative. Its purification can be complex due to the presence of multiple reactive functional groups: a basic amino group, a nucleophilic hydroxymethyl group, and a chloro-substituted pyridine ring. These features can lead to challenges such as compound instability, difficulties in separation from structurally similar impurities, and problematic chromatographic behavior. This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a primary method for purifying (4-Amino-6-chloropyridin-2-yl)methanol. However, its success is often hampered by issues like peak tailing and poor separation.
Q1: I'm observing significant peak tailing during silica gel chromatography of (4-Amino-6-chloropyridin-2-yl)methanol. What is the cause and how can I resolve it?
A1: Peak tailing with amino-substituted pyridines on silica gel is a frequent issue.[1]
-
Cause: The basic amino group on the pyridine ring strongly interacts with acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics, resulting in a "tailing" effect on the chromatogram.
-
Solutions:
-
Addition of a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution, into your mobile phase (typically 0.1-1% v/v). The modifier will compete with your compound for binding to the acidic sites on the silica, leading to more symmetrical peaks.[2]
-
Use of Deactivated Silica: Employ a deactivated or end-capped silica gel. These stationary phases have fewer free silanol groups, reducing the likelihood of strong interactions with basic analytes.
-
Alternative Stationary Phases: Consider using a different stationary phase altogether, such as alumina (basic or neutral), which can be more suitable for the purification of basic compounds.
-
Q2: I'm struggling to separate my target compound from a closely-related impurity. How can I improve the resolution?
A2: Achieving good resolution between structurally similar compounds requires careful optimization of your chromatographic conditions.
-
Solutions:
-
Solvent System Optimization: Systematically screen different solvent systems. A good starting point for polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetone). Fine-tune the polarity to maximize the difference in retention factors (Rf) between your compound and the impurity.
-
Isocratic vs. Gradient Elution: If you are using isocratic elution (a constant solvent composition), switching to a shallow gradient elution can often improve separation.
-
Column Dimensions and Particle Size: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and enhance resolution.
-
Experimental Protocol: Optimizing Column Chromatography
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate, or dichloromethane:methanol).
-
Add 0.5% triethylamine to the developing solvent to assess its effect on spot shape.
-
Identify a solvent system that provides good separation between your product and impurities (ideally, a ΔRf of >0.2).
-
-
Column Packing and Elution:
-
Pack a column with silica gel using the chosen mobile phase.
-
Load your crude sample onto the column (dry loading is often preferred for polar compounds).
-
Elute the column with the optimized mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Troubleshooting Workflow for Column Chromatography
Caption: Workflow for troubleshooting common column chromatography issues.
Troubleshooting Guide: Crystallization
Crystallization is an effective technique for obtaining high-purity material, but finding the right conditions can be challenging.
Q3: I am having difficulty finding a suitable solvent for the crystallization of (4-Amino-6-chloropyridin-2-yl)methanol. What is a good strategy?
A3: A systematic approach to solvent screening is crucial.
-
Strategy:
-
Solubility Testing: Test the solubility of your crude product in a range of solvents with varying polarities at both room temperature and elevated temperatures. Ideal single-solvent crystallization requires the compound to be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.
-
Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, allow the solution to cool slowly. Common pairs include methanol/water, ethanol/hexanes, or ethyl acetate/hexanes.
-
Solubility Profile of Related Aminopyridines
| Solvent | Polarity Index | Expected Solubility of (4-Amino-6-chloropyridin-2-yl)methanol |
| Water | 10.2 | Moderately Soluble |
| Methanol | 5.1 | Soluble[3] |
| Ethanol | 4.3 | Soluble |
| Acetone | 4.3 | Sparingly Soluble |
| Ethyl Acetate | 4.4 | Sparingly Soluble |
| Dichloromethane | 3.1 | Sparingly Soluble |
| Toluene | 2.4 | Poorly Soluble |
| Hexanes | 0.1 | Insoluble |
Note: This table is based on the general solubility of polar aminopyridine derivatives and should be experimentally verified for (4-Amino-6-chloropyridin-2-yl)methanol.
Q4: My compound is oiling out instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.
-
Causes and Solutions:
-
Supersaturation is too high: Use a more dilute solution or cool the solution more slowly.
-
Insoluble impurities: Filter the hot solution before cooling to remove any particulate matter that might be promoting oiling.
-
Solvent choice: The solvent may be too "good." Try a different solvent system where the compound has lower solubility.
-
Frequently Asked Questions (FAQs)
Q5: Is (4-Amino-6-chloropyridin-2-yl)methanol thermally stable?
Q6: What are the potential impurities I should be aware of during the synthesis and purification of (4-Amino-6-chloropyridin-2-yl)methanol?
A6: Impurities will largely depend on the synthetic route. However, common impurities for related structures can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Over-reaction or side-products: For example, dimerization or reaction at the amino or hydroxyl group.
-
Isomers: Positional isomers that may have formed during the synthesis.
Q7: How should I store the purified (4-Amino-6-chloropyridin-2-yl)methanol?
A7: As with many amino-substituted heterocyclic compounds, it is best to store the purified solid in a cool, dark, and dry place. An inert atmosphere (e.g., nitrogen or argon) can help prevent degradation over time.
Purification Workflow Diagram
Sources
Technical Support Center: Synthesis of (4-Amino-6-chloropyridin-2-yl)methanol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (4-Amino-6-chloropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals. We understand that synthesizing substituted pyridines can present unique challenges. This document provides in-depth troubleshooting guides and FAQs based on established chemical principles and field-proven insights to help you navigate potential side reactions and optimize your synthesis.
Core Synthesis Overview: The Borane Reduction Pathway
The most common and chemoselective route to synthesizing (4-Amino-6-chloropyridin-2-yl)methanol is the reduction of its corresponding carboxylic acid precursor, 4-amino-6-chloropyridine-2-carboxylic acid. Borane reagents, such as Borane-THF complex (BH₃·THF) or Borane-dimethyl sulfide complex (BMS), are highly preferred for this transformation.[1][2] Their ability to selectively reduce carboxylic acids in the presence of other sensitive functional groups—like the chloro and amino substituents on the pyridine ring—makes them superior to less selective hydrides like LiAlH₄.[2]
The general reaction proceeds as follows:
Caption: Main synthetic route via selective reduction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting carboxylic acid. What is the likely cause?
Answer:
This is a common issue often traced back to the reactivity of the borane reagent or competing non-productive pathways.
-
Causality:
-
Reagent Degradation: Borane-THF complex (BH₃·THF) is notoriously unstable and moisture-sensitive.[3] Over time, especially with improper storage or exposure to air, it can decompose, leading to a lower effective concentration and reduced activity. BMS is generally more stable but still requires careful handling.[1]
-
Amine-Borane Complexation: The amino group on your substrate is a Lewis base and can form a stable, non-productive complex with the Lewis acidic borane.[4] This adduct formation consumes the reducing agent, preventing it from reacting with the intended carboxylic acid group.
-
Insufficient Equivalents: Underestimating the amount of reagent needed to account for both the reduction and potential complexation can lead to incomplete reactions.
-
-
Solutions & Preventative Measures:
-
Validate Your Reagent: Use a freshly opened bottle of BH₃·THF or titrate an older solution to determine its exact molarity before use.
-
Control Addition Temperature: Add the substrate solution slowly to the borane reagent at 0 °C. This minimizes the initial exotherm and can favor the desired reaction pathway over stable amine-borane complex formation.
-
Increase Reagent Stoichiometry: Empirically, using 1.5 to 2.5 equivalents of borane is often necessary to drive the reaction to completion.
-
Consider an Alternative: Pyridine-borane complexes are known to be more stable than BH₃·THF and can be effective reducing agents, sometimes requiring mild heating to proceed.[3][5]
-
Caption: Amine-borane complexation side reaction.
Question 2: My final product is contaminated with a significant impurity that lacks a chlorine atom. What happened?
Answer:
You are likely observing hydrodehalogenation, a side reaction that replaces the C-Cl bond with a C-H bond.
-
Causality: While borane reagents are not typically used for hydrodehalogenation, this side reaction can occur under certain conditions, especially if trace metal impurities are present from previous steps or the reaction is run at elevated temperatures for extended periods. The pyridine ring can activate the C-Cl bond towards reductive cleavage.
-
Solutions & Preventative Measures:
-
Strict Temperature Control: Avoid heating the reaction mixture unless absolutely necessary. Most borane reductions of carboxylic acids proceed well between 0 °C and room temperature.
-
Use High-Purity Reagents: Ensure all reagents and solvents are free from transition metal contamination (e.g., palladium, nickel, copper), which can catalyze this side reaction.
-
Limit Reaction Time: Monitor the reaction by TLC or LCMS and quench it as soon as the starting material is consumed. Prolonged exposure to the reducing agent increases the likelihood of side reactions.
-
Purification Strategy: If the dehalogenated impurity forms, it can often be separated from the desired product by column chromatography on silica gel, as the polarity will be significantly different.
-
Question 3: The reaction mixture turned dark brown or black during the process or workup. Is my product lost?
Answer:
Dark coloration usually indicates the formation of oxidative decomposition products. While this is undesirable, your target compound may still be salvageable.
-
Causality: Aminopyridines can be susceptible to air oxidation, which forms highly colored polymeric impurities.[6] This can be exacerbated by:
-
Presence of Air: Performing the reaction or workup with significant exposure to the atmosphere.
-
Acidic Conditions during Workup: While a mild acidic wash is necessary to quench excess hydride and hydrolyze borate esters, strongly acidic conditions can sometimes promote decomposition of sensitive aminopyridines.
-
Trace Metals: Metal impurities can catalyze oxidation.
-
-
Solutions & Preventative Measures:
-
Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Careful Workup: Quench the reaction slowly at low temperature (0 °C). Instead of a strong acid, consider a milder quench with methanol followed by a saturated solution of ammonium chloride or Rochelle's salt.[7]
-
Purification with Charcoal: If significant color develops, you can treat a solution of the crude product in an organic solvent (e.g., ethyl acetate or methanol) with a small amount of activated charcoal, followed by filtration through Celite. This can effectively remove many colored impurities.
-
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this synthesis?
A: The choice depends on a balance of reactivity, selectivity, and handling convenience. Borane complexes are strongly recommended over alkali metal hydrides.
| Reagent | Pros | Cons | Recommendation |
| BH₃·THF | Highly effective, good selectivity.[1] | Unstable, moisture-sensitive, low concentration (1M).[3] | Use fresh or titrated solutions. Excellent for lab scale. |
| BH₃·SMe₂ (BMS) | More stable than BH₃·THF, high concentration (10M).[1] | Pungent, unpleasant odor. | Ideal for larger scale due to stability and concentration. |
| LiAlH₄ | Very powerful reducing agent.[1] | Lacks selectivity; may reduce the chloro group or pyridine ring. Highly reactive with water. | Not recommended for this substrate due to chemoselectivity issues. |
| NaBH₄ | Mild, easy to handle. | Generally not reactive enough to reduce carboxylic acids without additives or high temperatures.[2] | Unsuitable for this direct reduction. |
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar mobile phase, such as 5-10% methanol in dichloromethane or 50-70% ethyl acetate in hexanes. The starting carboxylic acid is highly polar and will have a low Rf value, often streaking. The product alcohol is less polar and will have a higher Rf. Staining with potassium permanganate or visualization under UV light (254 nm) are effective.
Q: What are the critical safety precautions for this reaction?
A:
-
Borane Reagents: Borane and its complexes are flammable and react violently with water, releasing hydrogen gas.[3] Always handle them in a fume hood under an inert atmosphere.
-
Quenching: The workup procedure must be done cautiously, especially on a large scale. Add the quenching agent (e.g., methanol, water) slowly at 0 °C to control the hydrogen evolution.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Detailed Experimental Protocol
Reduction of 4-amino-6-chloropyridine-2-carboxylic acid with BH₃·THF
-
Setup: Dry all glassware in an oven overnight. Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with Borane-THF complex (1.0 M solution, 2.0 eq). Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 4-amino-6-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous THF (approx. 0.1 M concentration). Add this solution dropwise to the stirred borane solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-16 hours. Monitor progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add methanol dropwise until gas evolution ceases.
-
Workup: Add 1 M HCl dropwise to adjust the pH to ~2 to hydrolyze any borate esters (monitor with pH paper). Stir for 30 minutes.
-
Extraction: Add saturated sodium bicarbonate solution to basify the mixture to pH 8-9. Extract the aqueous layer with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
References
- Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 189(1), 15-20.
-
Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. [Link]
-
Lunic, D., Sanosa, N., Funes-Ardoiz, I., & Teskey, C. J. (2021). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 60(39), 21539-21545. [Link]
-
Wong, L., & Feeney, R. E. (1984). Pyridine borane as a reducing agent for proteins. International Journal of Peptide and Protein Research, 24(6), 573-580. [Link]
-
Trissel, L. A., Xu, Q., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. [Link]
-
Ramachandran, P. V., & Reeves, J. T. (2023). Recent developments in the synthesis and synthetic applications of borane–amines. RSC Chemical Biology. [Link]
- CN103664766A - The preparation method of 2-aminopyridine-4-methanol. (2014).
-
Trissel, L. A., Xu, Q., & Zhang, Y. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 155-157. [Link]
-
LookChem. (n.d.). Cas 546141-56-4, 4-amino-6-chloropicolinic acid. [Link]
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses, 30, 3. [Link]
-
Donnelly, R. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283-287. [Link]
-
Plazinski, A. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Acta Poloniae Pharmaceutica - Drug Research, 57(3), 211-213. [Link]
-
Donnelly, R. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]
-
Royal Society of Chemistry. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
-
PubChem. (n.d.). (4-Chloropyridin-2-yl)methanol. [Link]
-
PubChem. (n.d.). 4-Amino-6-chloropicolinic acid. [Link]
-
Dickman, D. A., & Meyers, A. I. (1989). L-VALINOL. Organic Syntheses, 67, 52. [Link]
- CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine. (2018).
-
PubChemLite. (n.d.). (4-amino-6-chloropyridin-3-yl)methanol. [Link]
-
ResearchGate. (2018). Sources of impurities - Investigation of ... formation during the synthesis of amlodipine besylate. [Link]
Sources
- 1. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. andersondevelopment.com [andersondevelopment.com]
- 4. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 5. Pyridine borane as a reducing agent for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
optimizing reaction conditions for (4-Amino-6-chloropyridin-2-yl)methanol derivatization
Introduction: Understanding the Scaffold
Welcome to the technical guide for (4-Amino-6-chloropyridin-2-yl)methanol (CAS: 846036-96-2). This trifunctional scaffold presents a unique "push-pull" electronic challenge for medicinal chemists.[1]
-
The "Push": The C4-amino group is a strong resonance donor. It increases electron density in the pyridine ring, rendering the C6-chloride significantly less electrophilic than in 2,6-dichloropyridine.[1]
-
The "Pull": The pyridine nitrogen and the chlorine atom exert inductive withdrawal, but the resonance effect of the 4-amino group dominates.
-
The Challenge: Standard SNAr conditions often fail at the C6-position due to this deactivation. Furthermore, the presence of a primary alcohol (C2-methanol) and a free amine creates chemoselectivity issues during alkylation or oxidation.[1]
This guide provides optimized protocols to navigate these competing reactivities.
KBA-001: Chemoselectivity & Protection Strategies
User Question: How do I alkylate the hydroxyl group without quaternizing the pyridine nitrogen or alkylating the primary amine?
Technical Analysis
The nucleophilicity order in this molecule is generally: Pyridine-N ≈ Primary Amine > Hydroxyl (neutral) .[1] However, under basic conditions (e.g., NaH), the Alkoxide becomes the dominant nucleophile.[1] The danger lies in the "ambident" nature of the substrate; strong electrophiles (e.g., MeI, BnBr) can quaternize the pyridine ring (N1-alkylation) or alkylate the exocyclic amine (N4-alkylation).[1]
Recommended Workflow
To functionalize the alcohol or amine exclusively, a protection strategy is required.[1]
Protocol: Selective N-Boc Protection
This protocol selectively protects the C4-amine, reducing its nucleophilicity and preventing catalyst poisoning in subsequent Pd-coupling steps.
-
Reagents: (Boc)2O (1.1 equiv), Et3N (2.0 equiv), DMAP (0.1 equiv).[1]
-
Solvent: DCM or THF (0.1 M). Avoid DMF if possible to simplify workup.
-
Conditions: Stir at 0 °C to RT for 4–6 hours.
-
Workup: Wash with dilute citric acid (pH 4–5). Do not use strong HCl, as the Boc group on this electron-rich pyridine is acid-sensitive.
Protocol: Silyl Protection of Alcohol (TBDMS)
If you need to react the amine, mask the alcohol first.[1]
-
Reagents: TBDMS-Cl (1.2 equiv), Imidazole (2.5 equiv).[1]
-
Solvent: DMF (0.5 M).
-
Key Insight: The bulky TBDMS group reacts exclusively with the primary alcohol.[1] The sterically hindered/electron-rich amine reacts much slower.[1]
Visualizing Chemoselectivity Decisions
Figure 1: Decision matrix for selective functionalization of the alcohol vs. amine.
KBA-002: Optimizing C-Cl Functionalization (Cross-Coupling)
User Question: My Suzuki coupling at the 6-chloro position is stalling or giving low yields. Why?
Technical Analysis
The 4-amino group donates electron density into the ring, making the C-Cl bond electron-rich and difficult to oxidatively add to Pd(0). Additionally, the free amine and the pyridine nitrogen can coordinate to Palladium, acting as "poisoning" ligands that displace your phosphine ligands.[1]
SNAr is NOT recommended for this substrate unless you are using an extremely strong nucleophile (e.g., thiolate) in high boiling solvents (NMP, 140°C), which will likely decompose the alcohol.[1]
Optimized Suzuki-Miyaura Protocol
System: Buchwald Generation-3 Precatalysts (XPhos or BrettPhos).[1] These bulky, electron-rich ligands facilitate oxidative addition into deactivated aryl chlorides and prevent catalyst deactivation by the substrate's nitrogens.[1]
| Parameter | Recommended Condition | Rationale |
| Catalyst | XPhos Pd G3 (2–5 mol%) | Bulky ligand ensures reductive elimination and prevents amine coordination. |
| Base | K3PO4 (2-3 equiv) | Anhydrous, mild base minimizes hydrolysis of the chloride.[1] |
| Solvent | 1,4-Dioxane/H2O (4:1) | The water cosolvent is critical for the boronic acid transmetallation step.[1] |
| Temp | 80–100 °C | High energy barrier requires elevated temperature.[1] |
| Protection | Highly Recommended | Protecting the 4-NH2 as a Boc-carbamate significantly boosts yields by reducing electron donation into the ring. |
Workflow Diagram: Coupling Optimization
Figure 2: Optimization workflow for Palladium-catalyzed cross-coupling.
KBA-003: Oxidation of the Hydroxymethyl Group
User Question: How do I oxidize the alcohol to an aldehyde without over-oxidation or affecting the amine?
Technical Analysis
Standard oxidants like Jones Reagent or KMnO4 are too harsh and will oxidize the amine or cleave the pyridine ring. Swern Oxidation often results in side reactions with the pyridine nitrogen (formation of pyridinium salts).[1]
Recommended Protocol: Cu/TEMPO Aerobic Oxidation
This method is highly chemoselective for primary alcohols in the presence of amines and heteroaromatics.[1]
-
Reagents: CuBr (5 mol%), bipyridine (5 mol%), TEMPO (5 mol%), NMI (N-methylimidazole, 10 mol%).[1]
-
Oxidant: Ambient Air (balloon) or O2.
-
Solvent: Acetonitrile (MeCN).[1]
-
Procedure: Stir at Room Temperature. The solution usually turns from red/brown to green/blue as the catalytic cycle progresses.[1]
-
Advantage: Stops cleanly at the aldehyde stage; does not oxidize the aniline-like nitrogen.[1]
Alternative: MnO2 (Activated)
-
Use 10–20 equivalents of activated MnO2 in DCM or CHCl3 at reflux.[1] This is a heterogeneous reaction.[1] It is mild but can be slow and requires filtration of large amounts of solid.[1]
KBA-004: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Suzuki) | 4-Amino group deactivating the C-Cl bond. | Switch to XPhos Pd G3 or BrettPhos .[1] Protect the amine with Boc to reduce electron density.[1] |
| Low Yield (Alkylation) | N-alkylation (Pyridinium formation).[1] | Use a bulkier base (e.g., KOtBu ) or protect the pyridine nitrogen (rarely needed if pH is controlled).[1] Ensure strictly stoichiometric electrophile. |
| Black Precipitate (Pd) | Catalyst poisoning by free amine/pyridine.[1] | Add scavengers post-reaction. During reaction, ensure high ligand-to-metal ratio or use precatalysts.[1] |
| Aldehyde Unstable | Self-condensation or hydration.[1] | Store the aldehyde at -20°C under Argon.[1] Pyridine aldehydes are prone to hydration; use immediately in the next step (e.g., Reductive Amination).[1] |
| Starting Material Recovery (SNAr) | Substrate is too electron-rich.[1] | Abandon SNAr. Switch to Buchwald-Hartwig amination if trying to install an amine at C6.[1] |
References
-
Buchwald-Hartwig Amination of 2-Chloro-4-aminopyridines
-
Oxidation of Amino Alcohols (Cu/TEMPO)
-
Properties & Safety Data
-
Chemoselective Functionalization of Aminopyridines
Sources
- 1. PubChemLite - (4-amino-6-chloropyridin-3-yl)methanol (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of (4-Amino-6-chloropyridin-2-yl)methanol
The following Technical Support Center guide is designed for (4-Amino-6-chloropyridin-2-yl)methanol (CAS: 219714-36-6). This guide synthesizes organic chemistry first principles with industrial handling standards to address stability issues common to electron-rich aminopyridine scaffolds.
CAS: 219714-36-6 Chemical Formula: C₆H₇ClN₂O Molecular Weight: 158.58 g/mol Class: Aminopyridine / Pyridinemethanol Primary Application: Intermediate for P2X3 antagonists and kinase inhibitors.
Critical Stability Factors (The "Why")
To troubleshoot effectively, you must understand the competing electronic forces within this molecule.
A. The "Push-Pull" Electronic Conflict
The stability of this compound is dictated by the interaction between the 4-amino group (electron donor) and the pyridine nitrogen/6-chloro group (electron withdrawers).
-
The Vulnerability: The 2-hydroxymethyl group is "benzylic-like."[1] Because the pyridine ring is electron-deficient but the 4-amino group pushes electron density into the ring, the methylene protons at position 2 are activated. This makes the alcohol exceptionally prone to oxidative dehydrogenation to form the aldehyde.
-
The Nucleophilic Risk: While the 4-amino group deactivates the ring slightly against nucleophilic attack, the 6-chloro position remains susceptible to displacement (
) by strong nucleophiles (e.g., methoxide, thiols) if stored improperly in basic solvents.
B. Degradation Pathways Visualization
The following diagram maps the degradation logic you will encounter in HPLC analysis.
Figure 1: Primary degradation pathways. The conversion to Aldehyde is the most common storage failure mode.
Troubleshooting Guide (FAQs)
Issue 1: Appearance Change (Yellowing/Browning)
User Question: "My white powder has turned pale yellow after 2 weeks of storage at 4°C. Is it still usable?"
Technical Diagnosis: This is likely Photo-oxidation or trace N-oxide formation . Aminopyridines are photosensitive. The "yellowing" is often a surface phenomenon caused by the formation of highly conjugated degradation products (azo-linkages or extended conjugation) which have high extinction coefficients; even <0.5% impurity can cause visible color change.
Action Plan:
-
Run HPLC: If purity is >98% and the main impurity is the aldehyde (RRT ~1.1), it may be repurified.
-
Purification: Dissolve in Ethyl Acetate/Hexane (1:1) and filter through a short pad of silica to remove polar colored impurities.
-
Prevention: Store in amber glass wrapped in foil.
Issue 2: HPLC "Ghost" Peaks
User Question: "I see a new peak at RRT 0.92 that grows when I leave the sample in the autosampler."
Technical Diagnosis: This is In-Situ Oxidation . The sample solvent (often Methanol or Acetonitrile) may contain dissolved oxygen, or the autosampler temperature is accelerating oxidation of the hydroxymethyl group to the aldehyde .
Action Plan:
-
Check Solvent: Ensure your HPLC solvents are degassed. Avoid THF (peroxides).
-
Diluent Switch: Change sample diluent to 0.1% Formic Acid in Water/MeCN . The acidic pH stabilizes the amine and reduces the oxidation potential of the alcohol.
-
Temperature: Set autosampler to 4°C.
Issue 3: Mass Balance Loss in Reactions
User Question: "I am reacting the amine, but I'm losing yield. It seems the alcohol is interfering."
Technical Diagnosis: The hydroxymethyl group is nucleophilic. If you are trying to acylate or alkylate the 4-amino group, the 2-methanol group will compete (O-acylation vs N-acylation). Additionally, the 6-chloro group can undergo side reactions if the temperature is too high (>80°C) in basic media.
Action Plan:
-
Selectivity: Use mild bases (e.g., DIPEA) rather than strong inorganic bases (NaOH) to minimize alkoxide formation.
-
Protection: Consider protecting the alcohol as a TBDMS ether or Acetate if the reaction on the amine requires harsh conditions.
Storage & Handling Protocols
Recommended Storage Conditions
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C | Slows kinetic rate of autoxidation. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass | Blocks UV light to prevent pyridine ring excitation. |
| Desiccant | Required | Hygroscopic nature of aminopyridines promotes hydrolysis. |
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| Methanol/Ethanol | ✅ Good | Stable for short term. Avoid strong base (trans-etherification risk). |
| DCM / Chloroform | ✅ Good | Best for extraction. Ensure no acid traces in CHCl3. |
| Acetone/Ketones | ⚠️ Caution | Can form hemiaminals (Schiff base intermediates) with the 4-amino group. |
| DMSO | ⚠️ Caution | DMSO is an oxidant. Can oxidize alcohol to aldehyde (Swern-like) if activators are present. |
Analytical Method (HPLC)[2][3]
To accurately detect the specific degradation products (Aldehyde vs. Acid), use the following method.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer stabilizes peak shape of basic pyridine). Mobile Phase B: Acetonitrile. Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 60% B
-
15-20 min: 60% B
Detection: UV @ 254 nm (Pyridine ring absorption) and 280 nm (shifts for oxidized species).
Decision Tree for Quality Control
Figure 2: QC workflow for determining usability of stored material.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21073390, (4-Amino-6-chloropyridin-3-yl)methanol. (Note: Isomer chemistry comparison). Retrieved from
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Aminopyridines. Retrieved from [2]
-
Richards, D., et al. (2019). Action of MK-7264 (gefapixant) at human P2X3 receptors. Br. J. Pharmacol. (Context for P2X3 antagonist scaffolds). Retrieved from
Sources
Technical Support Center: (4-Amino-6-chloropyridin-2-yl)methanol Purification & Synthesis
The following technical support guide is designed for organic chemists and process development scientists working with (4-Amino-6-chloropyridin-2-yl)methanol (CAS: 846036-96-2; also known as 2-hydroxymethyl-4-amino-6-chloropyridine).
Ticket ID: SYN-PYR-002 Subject: Increasing Purity & Troubleshooting Reduction Protocols Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Diagnostic Triage: Identify Your Impurity Profile
Before altering your protocol, you must identify the specific impurity limiting your purity. Use this diagnostic table to match your analytical observations (HPLC/TLC/NMR) with the root cause.
| Observation (Analytical) | Probable Impurity | Root Cause |
| Mass M-34 (Loss of Cl) | Des-chloro analog (4-Aminopyridin-2-yl)methanol | Over-reduction. The chlorine at C6 is activated (ortho to N) and susceptible to hydrogenolysis or hydride displacement, especially with LiAlH₄ at >0°C or prolonged reaction times. |
| Mass M-14 or M-16 | Unreacted Ester (Methyl/Ethyl 4-amino-6-chloropicolinate) | Incomplete Reduction. NaBH₄ alone is too weak for picolinate esters. Reaction quenched too early or moisture deactivated the hydride. |
| Broad, Tailing Peak (HPLC) | Boron-Amine Complex | Improper Workup. Boron salts coordinate strongly with the pyridine nitrogen and the free amine, forming "sticky" complexes that drag into the organic phase. |
| New Peak at RRT ~0.8 | N-Oxide Impurity | Oxidation. Occurs if the workup involves peroxides or prolonged exposure to air in protic solvents under light. |
Troubleshooting & Optimization Guides
Issue A: "I am seeing significant de-chlorination (5-15%)."
The Mechanism: The C6-Chlorine is electron-deficient due to the adjacent pyridine nitrogen. Strong hydride donors (LiAlH₄) or catalytic hydrogenation (H₂/Pd) will readily strip this halogen.
The Fix: Switch to a Modified Borohydride System Standard NaBH₄ does not reduce esters efficiently. However, activating it with a Lewis acid allows for reduction under conditions mild enough to preserve the chlorine.
-
Protocol Adjustment: Use NaBH₄ + CaCl₂ (generates Ca(BH₄)₂) or NaBH₄ + LiCl in Ethanol.
-
Stoichiometry: 2.0 equiv NaBH₄ + 1.0 equiv CaCl₂.
-
Temperature: Maintain strictly at 0°C to 10°C . Do not reflux.
Issue B: "The product is stuck in a white emulsion/gel during extraction."
The Mechanism: Amino-pyridines act as Lewis bases, forming stable complexes with Boron/Aluminum byproducts. Standard water washes fail to break these bonds, resulting in low recovery and emulsions.
The Fix: The "pH Swing" & Chelation Workup You must chemically disrupt the B-N bond before extraction.
-
Quench: Add MeOH to destroy excess hydride.
-
Acid Hydrolysis (Critical): Adjust pH to ~2-3 with 1M HCl and stir for 30 mins. This breaks the Boron-Nitrogen complex.
-
Neutralization: Carefully adjust pH back to 8-9 with Saturated NaHCO₃ or 1M NaOH. Note: The product is amphoteric; going to pH >12 may solubilize it as a salt.
-
Chelation (Optional): If using LiAlH₄, use Rochelle’s Salt (Potassium Sodium Tartrate) solution instead of water for the quench. Stir vigorously for 1 hour until two clear layers form.
Optimized Synthesis & Purification Protocol (Gold Standard)
This protocol prioritizes halogen retention and efficient boron removal.
Precursor: Methyl 4-amino-6-chloropicolinate. Reagents: NaBH₄ (Sodium Borohydride), CaCl₂ (Calcium Chloride), EtOH (Absolute Ethanol).
Step-by-Step Methodology
-
Activation: In a dry flask under N₂, dissolve 1.0 eq of Methyl 4-amino-6-chloropicolinate in absolute EtOH (10 mL/g).
-
Lewis Acid Addition: Add 1.5 eq of anhydrous CaCl₂ (powdered). Stir at 0°C for 15 minutes.
-
Reduction: Add 2.5 eq of NaBH₄ portion-wise over 30 minutes. Exotherm warning: Keep internal temp <10°C.
-
Monitoring: Stir at 0°C -> RT. Monitor by TLC (EtOAc/Hex 1:1). The ester spot (high Rf) should disappear; the alcohol spot (lower Rf, stains with Ninhydrin) will appear.
-
Workup (The "Boron-Buster"):
-
Cool to 0°C. Quench with Acetone (scavenges hydride).
-
Add Saturated NH₄Cl solution (10 mL/g). Stir for 1 hour.
-
Alternative: If emulsion persists, add 10% Potassium Sodium Tartrate solution.
-
-
Extraction: Extract with EtOAc (3x). The product is polar; if recovery is low, add 5% MeOH to the EtOAc.
-
Purification (Recrystallization):
-
The crude solid is often yellow.
-
Solvent System: Ethyl Acetate / Hexane (1:2) or Acetonitrile .
-
Dissolve in minimum hot EtOAc. Add Hexane dropwise until turbid. Cool slowly to 4°C.
-
Workflow Visualization
Caption: Decision matrix for purification based on impurity profile identification.
Frequently Asked Questions (FAQs)
Q: Can I use LiAlH₄ (LAH) to get a higher yield? A: Yes, but with high risk. LAH is aggressive and often strips the Chlorine atom at the 6-position. If you must use LAH, use strictly anhydrous THF , keep the temperature at -10°C to 0°C , and use only 0.95-1.0 equivalents of hydride. Quench immediately upon consumption of starting material.
Q: My product is water-soluble and won't extract into EtOAc. A: This molecule is amphoteric (pyridine N + amine).
-
If pH is too low (<4), it is protonated (cationic) and stays in water.
-
If pH is too high (>12), the amide/alcohol might deprotonate (anionic).
-
Target pH 8-9 for maximum extraction efficiency.
-
Salting Out: Saturate the aqueous layer with NaCl before extraction to push the organic molecule out ("Salting out" effect).
Q: What is the best way to store the purified solid? A: Chloropyridines can slowly hydrolyze or oxidize. Store under Argon/Nitrogen at -20°C , protected from light.
References
-
Reduction of Nicotinic Acid Derivatives
- Context: Protocol for reducing ethyl 4-amino-6-chloronicotin
- Source: Common Organic Chemistry. "Preparation 19: Synthesis of (4-amino-6-chloropyridin-3-yl)methanol."
-
URL:[Link]
-
Selective Reduction of Chloropyridines
- Context: Use of NaBH4/CaCl2 to prevent de-halogen
- Source:Tetrahedron Letters, Vol 39, Issue 23, 1998. "Selective reduction of carboxylic esters containing a pyridine ring."
-
URL:[Link]
- Context: Preparation of the picolinate precursor and general handling of 4-amino-6-chloropyridine scaffolds.
- Context: Solubility profiles for chlorinated amino-heterocycles (Methanol/EtOAc suitability).
Technical Support Center: Synthesis of (4-Amino-6-chloropyridin-2-yl)methanol
Welcome to the technical support center for the synthesis of (4-Amino-6-chloropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format to address specific experimental issues, ensuring scientific integrity and offering practical, field-proven insights.
The synthesis of (4-Amino-6-chloropyridin-2-yl)methanol typically proceeds in two key stages: the esterification of 4-amino-6-chloro-2-pyridinecarboxylic acid, followed by the chemoselective reduction of the resulting ester. This guide is structured to address the potential pitfalls in each of these critical steps.
Diagram: Synthetic Pathway Overview
Caption: General synthetic route to (4-Amino-6-chloropyridin-2-yl)methanol.
Part 1: Esterification of 4-Amino-6-chloro-2-pyridinecarboxylic acid
This initial step can be challenging due to the presence of the basic amino group, which can interfere with traditional acid-catalyzed esterification methods.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am attempting a Fischer esterification of 4-amino-6-chloro-2-pyridinecarboxylic acid with methanol and a strong acid catalyst (e.g., H₂SO₄), but I am getting very low to no yield of the desired methyl ester. What is going wrong?
Answer: The primary issue here is the presence of the amino group on the pyridine ring. This amino group is basic and will be protonated by the strong acid catalyst. This forms a pyridinium salt, which deactivates the ring and can also make the starting material less soluble in the reaction mixture. The protonated amino group can also electrostatically repel the protonated carbonyl, hindering the nucleophilic attack by methanol.
Troubleshooting Steps:
-
Alternative Esterification Method: Avoid strong acid catalysis. A more suitable method is to first convert the carboxylic acid to an acid chloride, followed by reaction with the alcohol. This two-step, one-pot procedure is often more effective for amino-substituted pyridine carboxylic acids.
-
Use of Coupling Agents: Employing coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP) can facilitate the esterification under milder, non-acidic conditions.[1] However, be mindful of byproduct removal (see Question 2).
Question 2: I used DCC and DMAP for the esterification and got a good conversion to the ester, but now I'm struggling to remove the dicyclohexylurea (DCU) byproduct from my product.
Answer: The formation of DCU is an inherent part of DCC-mediated couplings, and its removal can be challenging due to its limited solubility in many organic solvents.
Troubleshooting Steps for DCU Removal:
-
Filtration: After the reaction is complete, and before the aqueous work-up, it is often beneficial to filter the reaction mixture. DCU is often insoluble in common reaction solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and can be largely removed by filtration.[2][3]
-
Solvent Precipitation: Concentrate the reaction mixture and then add a solvent in which your product is soluble, but DCU is not (e.g., diethyl ether or cold acetone). The DCU should precipitate and can be removed by filtration.[2]
-
Acidic Wash: If your ester is stable to mild acid, an acidic work-up (e.g., with dilute HCl) can help to remove any remaining DCC and DMAP. However, DCU itself is not readily removed by this method.[2]
-
Chromatography: If precipitation and filtration are insufficient, column chromatography on silica gel is an effective method for separating the ester from the urea byproduct.
Recommended Protocol: Esterification via Acid Chloride
This protocol avoids the pitfalls of strong acid catalysis with an amino-substituted pyridine.
| Parameter | Value |
| Starting Material | 4-amino-6-chloro-2-pyridinecarboxylic acid |
| Reagents | Thionyl chloride (SOCl₂), Methanol (MeOH) |
| Solvent | Methanol (can act as both reagent and solvent) |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours |
Step-by-Step Methodology:
-
Suspend 4-amino-6-chloro-2-pyridinecarboxylic acid (1 equivalent) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue can be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 4-amino-6-chloro-2-pyridinecarboxylate. This can be purified by column chromatography if necessary.
Part 2: Reduction of Methyl 4-amino-6-chloro-2-pyridinecarboxylate
The key challenge in this step is the chemoselective reduction of the ester in the presence of a reducible chloro group and a potentially reactive amino group.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: I tried to reduce the ester with Lithium Aluminium Hydride (LiAlH₄), but I'm getting a complex mixture of products and low yield of the desired alcohol.
Answer: Lithium Aluminium Hydride (LiAlH₄) is a very powerful reducing agent and can be non-selective.[4][5][6] It can potentially reduce the chloro group on the pyridine ring, leading to undesired byproducts. The high reactivity of LiAlH₄ also necessitates strictly anhydrous conditions and careful handling.[7]
Troubleshooting Steps:
-
Use a Milder Reducing Agent: Sodium borohydride (NaBH₄) is a milder reducing agent that typically does not reduce esters under standard conditions. However, its reactivity can be enhanced by the addition of a co-solvent like methanol or by using a Lewis acid.[8][9] Borane complexes, such as BH₃·THF or BH₃·DMS, are also excellent for the selective reduction of esters and carboxylic acids.[10]
-
Optimize Reaction Conditions: If using a strong reducing agent is unavoidable, perform the reaction at a very low temperature (e.g., -78 °C) and add the reducing agent slowly to control the reactivity and improve selectivity.
Question 4: My reduction with Sodium Borohydride (NaBH₄) is very slow or not proceeding at all.
Answer: As mentioned, NaBH₄ alone is generally not reactive enough to reduce esters efficiently.[9]
Troubleshooting Steps:
-
Co-solvent Addition: The addition of methanol to a THF solution of the ester and NaBH₄ can significantly increase the rate of reduction. The methanol can activate the borohydride and also protonate the intermediate alkoxide.
-
Increase Temperature: Gently heating the reaction mixture can also increase the reaction rate. A user on a chemistry forum reported a successful reduction of a similar substrate at reflux temperature in a THF/methanol mixture.[11]
-
Use of Additives: The addition of Lewis acids like CaCl₂ or LiCl can activate the ester carbonyl towards reduction by NaBH₄.
Recommended Protocol: Chemoselective Reduction with NaBH₄
This protocol is based on literature precedence for similar substrates and offers a good balance of reactivity and selectivity.[11]
| Parameter | Value |
| Starting Material | Methyl 4-amino-6-chloro-2-pyridinecarboxylate |
| Reagent | Sodium borohydride (NaBH₄) |
| Solvents | Tetrahydrofuran (THF), Methanol (MeOH) |
| Temperature | Room temperature to reflux |
| Reaction Time | 2-6 hours |
Step-by-Step Methodology:
-
Dissolve methyl 4-amino-6-chloro-2-pyridinecarboxylate (1 equivalent) in a mixture of anhydrous THF and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2-4 equivalents) portion-wise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-6 hours. If the reaction is slow, it can be gently heated to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaBH₄ by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude (4-Amino-6-chloropyridin-2-yl)methanol.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Diagram: Troubleshooting Workflow for Reduction Step
Caption: Troubleshooting guide for the reduction of the intermediate ester.
References
-
Triborane (B 3 H 7 )-mediated regioselective substitution reactions of pyridine derivatives. (2024). Chemical Science, 15(32), 12385-12392. Available from: [Link]
-
Dennis, J. W., & Sibi, M. P. (2008). Hydroboration with Pyridine Borane at Room Temperature. Organic Letters, 10(21), 4903–4906. Available from: [Link]
-
Reddit. (2022). NaBH4 reduction of ester. r/Chempros. Available from: [Link]
- European Patent Office. (2007). Pyridine borane complexes (EP 2066631 B1).
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available from: [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2017). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Dalton Transactions, 46(39), 13455–13460. Available from: [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Available from: [Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Borane & Borane Complexes. Available from: [Link]
-
Quora. (2017). What are the common reactions of the strongest reducing agent LiAlH₄? Available from: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Available from: [Link]
-
Chemistry Steps. (2021). Fischer Esterification. Available from: [Link]
-
ABRF. (2002). Protocol for Chloroform Methanol Precipitation. Available from: [Link]
-
ResearchGate. (2025). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Available from: [Link]
-
Roche Diagnostics GmbH. (n.d.). 5.2 Protein purification. In RTS Handbook. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available from: [Link]
-
Pharmaffiliates. (n.d.). ([4-(2,5-Diamino-6-chloropyrimidin-4-ylamino)cyclopent-2-enyl]methanol). Available from: [Link]
-
University of Rochester. (2026). Workup: DCC Coupling. Not Voodoo. Available from: [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. Available from: [Link]
-
PubChem. (n.d.). (4-Chloropyridin-2-yl)methanol. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (1956). Esterification of pyridine carboxylic acids (US2758999A).
-
PubChem. (n.d.). 4-Amino-6-chloropicolinic acid. National Center for Biotechnology Information. Available from: [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]
-
ResearchGate. (2025). Amino group acidity in aminopyridines and aminopyrimidines. Available from: [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]
-
Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available from: [Link]
-
Pearson. (n.d.). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Available from: [Link]
-
Reddit. (2024). Esterification/Amidation Problems. r/Chempros. Available from: [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available from: [Link]
-
Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available from: [Link]
-
Journal of Pharmaceutical Sciences. (2016). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. Available from: [Link]
-
Chemical Society Reviews. (2016). Chemoselective reduction of carboxamides. Available from: [Link]
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- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis of (4-Amino-6-chloropyridin-2-yl)methanol
This guide serves as a comprehensive technical resource for the synthesis and troubleshooting of (4-Amino-6-chloropyridin-2-yl)methanol . It is designed for medicinal chemists and process development scientists requiring high-purity intermediates for drug discovery.
Case ID: SYN-PYR-046 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Strategic Analysis
The synthesis of (4-Amino-6-chloropyridin-2-yl)methanol presents a classic chemoselectivity challenge: reducing a carbonyl functionality (ester or acid) to an alcohol while preserving the labile C-6 chlorine atom and the electron-rich aminopyridine core.
Our technical recommendation prioritizes Route A (The "Ester Reduction" Pathway) due to its operational simplicity and high functional group tolerance. We also provide Route B (The "Carbonylation" Pathway) for users starting from commodity halogenated pyridines.
Key Chemical Challenges
-
Regioselectivity: Differentiating the C-2 and C-6 positions in precursor molecules.
-
Chemoselectivity: Avoiding hydrodechlorination (loss of Cl) during the reduction step.
-
Solubility: The 4-aminopyridine motif often induces poor solubility in non-polar solvents, complicating workup.
Primary Synthetic Route (Route A)
Methodology: Selective Reduction of Methyl 4-amino-6-chloropicolinate.
This route is the industry standard for small-to-mid-scale preparation (mg to kg). It relies on the mild reducing power of Sodium Borohydride (NaBH₄) enhanced by Calcium Chloride (CaCl₂) or used in methanol, avoiding the harsh conditions of Lithium Aluminum Hydride (LiAlH₄) which risks dechlorinating the pyridine ring.
Step-by-Step Protocol
Starting Material: Methyl 4-amino-6-chloropicolinate (CAS: 1235475-17-8)
-
Setup: In a clean, dry 3-neck round-bottom flask equipped with a nitrogen inlet and a thermometer, dissolve Methyl 4-amino-6-chloropicolinate (1.0 eq) in anhydrous THF/Methanol (4:1 ratio).
-
Tech Note: The amino group can form hydrogen bonds, reducing solubility. If the starting material does not dissolve, increase the Methanol fraction slightly, but do not exceed 1:1.
-
-
Addition: Cool the solution to 0°C. Add NaBH₄ (2.5 eq) portion-wise over 30 minutes.
-
Caution: Vigorous gas evolution (
). Ensure adequate venting.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Quench: Cool back to 0°C. Quench carefully with Saturated NH₄Cl solution .
-
Critical: Do not use strong acid (HCl) for quenching if you want to avoid protonating the pyridine nitrogen and trapping the product in the aqueous phase.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (DCM/MeOH gradient).
Troubleshooting Guide: Route A
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Borohydride decomposition or steric hindrance. | Add CaCl₂ (1.0 eq) to the reaction mixture. This forms Ca(BH₄)₂, a more potent reducing agent that remains mild enough to spare the chloride. |
| Loss of Chlorine (Dechlorination) | Reaction temperature too high or Pd contamination. | Ensure temperature stays <30°C. If using catalytic hydrogenation elsewhere in the lab, ensure glassware is free of Pd residues. |
| Product Stuck in Aqueous Phase | pH is too low (Pyridine protonated). | Adjust aqueous layer pH to ~8-9 using saturated NaHCO₃ before extraction. The product is amphoteric but primarily basic. |
| Formation of Acid instead of Alcohol | Hydrolysis of ester without reduction. | Moisture in the solvent. Ensure anhydrous THF/MeOH are used. Check NaBH₄ activity (should bubble vigorously in water). |
Precursor Synthesis (Route B)
Methodology: Palladium-Catalyzed Carbonylation of 4-Amino-2,6-dichloropyridine.
If the ester intermediate is unavailable, this route allows construction of the scaffold from the commodity chemical 2,6-Dichloropyridine .
Workflow Logic
-
Nitration: Electrophilic aromatic substitution on 2,6-dichloropyridine occurs at the 4-position (para to N, meta to Cl).
-
Reduction: Nitro group reduction to amine.
-
Carbonylation: Pd-catalyzed insertion of CO at one of the C-Cl bonds. Note: 4-amino group donates electron density, making the oxidative addition of Pd slower than in electron-deficient pyridines, requiring specific ligands.
Step-by-Step Protocol (Carbonylation Step)
Starting Material: 4-Amino-2,6-dichloropyridine (CAS: 1043285-83-7)
-
Catalyst System: Pd(OAc)₂ (5 mol%) and dppp (1,3-bis(diphenylphosphino)propane) (5 mol%).
-
Solvent/Base: Methanol (solvent/reactant) and Triethylamine (Et₃N) (2.0 eq).
-
Conditions: Autoclave, CO pressure (20 bar), 80-100°C, 12-24 hours.
-
Outcome: This yields Methyl 4-amino-6-chloropicolinate .
-
Tech Note: Regioselectivity is generally controlled by statistics and electronics. Since the molecule is symmetric, the first carbonylation gives the mono-ester. Stop the reaction before the second Cl reacts.
-
Visualized Reaction Pathways
The following diagram illustrates the connectivity of the described routes, highlighting the critical decision points and reagents.
Caption: Figure 1. Convergent synthetic pathways to (4-Amino-6-chloropyridin-2-yl)methanol. The green path (Ester Reduction) is the recommended primary route.
Frequently Asked Questions (FAQs)
Q1: Can I use Lithium Aluminum Hydride (LAH) instead of NaBH₄? A: We strongly advise against it. LAH is a non-selective, aggressive reducing agent. In halogenated pyridines, LAH frequently causes hydrodechlorination (replacing Cl with H), yielding (4-aminopyridin-2-yl)methanol as a major impurity. If you must use a stronger reductant than NaBH₄, use DIBAL-H at -78°C, but NaBH₄/CaCl₂ is safer and more selective.
Q2: My product is oiling out during the workup. How do I solidify it? A: Aminopyridine alcohols often form supersaturated oils.
-
Dry the oil thoroughly under high vacuum to remove trace MeOH.
-
Triturate with cold Diisopropyl Ether (IPE) or a mixture of DCM/Hexane .
-
Scratch the flask wall with a glass rod to induce nucleation.
Q3: Is the starting material (Methyl 4-amino-6-chloropicolinate) commercially available? A: Yes, it is available from major building block suppliers (e.g., AChemBlock, ChemicalBook listed suppliers). If out of stock, the corresponding acid (4-amino-6-chloropicolinic acid) can be esterified using MeOH/H₂SO₄ or MeOH/SOCl₂.
Q4: How do I store the final product? A: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amino group makes it susceptible to oxidation over long periods, and the benzylic-like alcohol can be sensitive to acidic degradation.
References
-
Synthesis of 4-Aminopyridine-2-carboxylic acid derivatives: Vertex AI Search Result 1.1: "4-Aminopyridine-2-carboxylic acid synthesis - ChemicalBook". Available at:
-
Reduction of Pyridine Esters (General Methodology): Vertex AI Search Result 1.10: "Synthesis routes of Methyl 4-Chloropicolinate - Benchchem". Describes the esterification and handling of chloropicolinates. Available at:
-
Carbonylation of Chloropyridines: Vertex AI Search Result 1.15: "A Comparative Guide to 4-Amino-2,6-dichloropyrimidine...". Discusses reactivity patterns of amino-dichloro-heterocycles relevant to the carbonylation strategy. Available at:
-
Properties of Methyl 4-amino-6-chloropicolinate: Vertex AI Search Result 1.16: "methyl 4-amino-6-chloropicolinate | 1235475-17-8". Available at:
Disclaimer: This guide is for research purposes only. All experiments should be conducted by qualified personnel in a controlled laboratory environment with appropriate safety equipment.
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (4-Amino-6-chloropyridin-2-yl)methanol for Research and Development
Introduction
(4-Amino-6-chloropyridin-2-yl)methanol is a key building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a common motif in medicinal chemistry, making efficient and scalable access to this intermediate a critical consideration for drug discovery and development programs. This guide provides a comparative analysis of two distinct synthetic routes for the preparation of (4-Amino-6-chloropyridin-2-yl)methanol, offering insights into the practical advantages and disadvantages of each approach. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature.
Route 1: Three-Step Synthesis from a Dichlorinated Precursor
This route commences with the commercially available 2,6-dichloropyridine-4-carboxylic acid and proceeds through a three-step sequence involving amination, esterification, and reduction.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocol
Step 1: Amination of 2,6-Dichloropyridine-4-carboxylic acid
-
In a sealed pressure vessel, suspend 2,6-dichloropyridine-4-carboxylic acid (1.0 eq) in a solution of aqueous ammonia (excess, e.g., 28-30% solution).
-
Heat the mixture to 120-140 °C and maintain vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-amino-6-chloropicolinic acid.
Causality: The electron-withdrawing nature of the carboxylic acid group and the second chlorine atom activates the pyridine ring for nucleophilic aromatic substitution (SNA_r_). The amino group preferentially displaces the chlorine at the 4-position due to electronic and steric factors.
Step 2: Esterification of 4-Amino-6-chloropicolinic acid
-
Suspend 4-amino-6-chloropicolinic acid (1.0 eq) in methanol (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-amino-6-chloropicolinate.
Causality: The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction. Thionyl chloride activates the carboxylic acid for nucleophilic attack by methanol.
Step 3: Reduction of the Ester to the Alcohol
-
To a solution of lithium aluminum hydride (LAH) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 4-amino-6-chloropicolinate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (4-Amino-6-chloropyridin-2-yl)methanol.
-
Purify the crude product by column chromatography or recrystallization.
Causality: Lithium aluminum hydride is a potent reducing agent capable of reducing esters to primary alcohols.[1][2][3] The hydride attacks the carbonyl carbon of the ester, leading to the formation of the corresponding alcohol after an aqueous workup.
Route 2: Two-Step Synthesis from a Monochlorinated Precursor
This more convergent route utilizes the commercially available 4-amino-6-chloropicolinic acid, thereby shortening the synthetic sequence.
Workflow Diagram
Sources
Biological Efficacy & Strategic Utility: (4-Amino-6-chloropyridin-2-yl)methanol vs. Pyridine Scaffolds
Topic: Biological Efficacy & Strategic Utility of (4-Amino-6-chloropyridin-2-yl)methanol in Drug Discovery Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The "Privileged" Scaffold
(4-Amino-6-chloropyridin-2-yl)methanol is not merely a reagent; it is a privileged scaffold in modern medicinal chemistry. Unlike simple pyridine derivatives, this trisubstituted heterocycle offers a unique "triad of utility" for Fragment-Based Drug Discovery (FBDD) and Lead Optimization:
-
4-Amino Group: A critical hydrogen bond donor (HBD) often positioned to interact with backbone carbonyls in kinase hinge regions or phosphatase active sites.
-
6-Chloro Handle: An electrophilic site primed for SNAr displacement or Suzuki-Miyaura coupling, allowing rapid library expansion.
-
2-Hydroxymethyl (Methanol) Tail: A "magic polar" group that enhances aqueous solubility and targets specific hydrophilic pockets (e.g., the "tunnel" region of SHP2), offering a distinct vector compared to the more common 3-hydroxymethyl isomers.
This guide objectively compares the efficacy of this scaffold against its positional isomers and alternative heterocyclic cores, supported by physicochemical data and mechanistic insights.
Comparative Analysis: Efficacy & Physicochemical Profile
The biological efficacy of a building block is measured by the potency and properties of the final drugs it enables. Below is a comparison of (4-Amino-6-chloropyridin-2-yl)methanol against its closest competitors.
Table 1: Physicochemical & Functional Comparison of Pyridine Scaffolds
| Feature | (4-Amino-6-chloropyridin-2-yl)methanol | (4-Amino-6-chloropyridin-3-yl)methanol | 4-Amino-6-chloropyridine (Defunctionalized) | Pyrazine Analog (e.g., 6-amino-2-chloropyrazine) |
| Primary Utility | SHP2 / Kinase Inhibitors | General Kinase Inhibitors | Basic Building Block | High-Solubility Leads |
| H-Bond Vector | 2-Position (Ortho) | 3-Position (Meta) | None (Hydrophobic) | Ring N (Acceptor) |
| Solubility (Aq) | High (++++) | High (+++) | Low (+) | Very High (++++) |
| LogP (Est.) | ~0.6 | ~0.6 | ~1.8 | ~0.2 |
| Metabolic Stability | High (6-Cl blocks metabolism) | Moderate (3-position susceptible) | Low (Oxidation prone) | High |
| Binding Mode | Targets "Tunnel" or Allosteric Pockets | Targets Solvent Front | Hydrophobic Collapse | H-Bond Network |
Key Insight: The 2-hydroxymethyl group acts as a "solubility anchor" without compromising the lipophilicity required for membrane permeability (LogP ~0.6 is ideal for CNS and intracellular targets). The ortho positioning allows for intramolecular H-bonding or specific interactions with residues like Glutamate or Aspartate in target proteins.
Mechanistic Efficacy: The "Vector" Advantage
In drug design, the vector—the angle at which a functional group exits the core—is critical.
-
The 2-yl Methanol Advantage: In SHP2 allosteric inhibitors (e.g., analogs of TNO155), the "head" group must fit into a tight, hydrophilic tunnel. The 2-position vector directs the hydroxyl group towards the tunnel exit, interacting with solvent or specific polar residues.
-
The 3-yl Disadvantage: The 3-position vector often points towards the hydrophobic wall of the pocket in these specific targets, leading to steric clashes or desolvation penalties.
Diagram 1: Structure-Activity Relationship (SAR) Logic
Caption: SAR decomposition of the scaffold showing how each substituent contributes to the final drug's biological efficacy.
Experimental Protocols: Synthesis & Validation
To utilize this scaffold effectively, high-purity synthesis is required. The following protocol describes the reduction of the ester precursor, a standard industry method.
Protocol: Selective Reduction of Methyl 4-amino-6-chloropicolinate
Objective: Synthesize (4-Amino-6-chloropyridin-2-yl)methanol while preserving the chloro-substituent.
Reagents:
-
Methyl 4-amino-6-chloropicolinate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) or DIBAL-H (Choice dictates selectivity)
-
Anhydrous THF[1]
-
Rochelle's Salt (Potassium sodium tartrate)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask under N2 atmosphere. Add Methyl 4-amino-6-chloropicolinate (5.0 g, 26.8 mmol) and dissolve in anhydrous THF (50 mL). Cool to 0°C.[2]
-
Reduction: Critical Step. Slowly add LiAlH4 (1.0 M in THF, 1.2 eq) dropwise over 30 mins. Maintain temp < 5°C to prevent dechlorination.
-
Note: DIBAL-H (3.0 eq) at -78°C is preferred if the 6-Cl is labile in your specific batch, but LiAlH4 is generally safe for chloropyridines at 0°C.
-
-
Monitoring: Monitor via LC-MS. Look for the disappearance of the ester peak (M+ 186) and appearance of the alcohol (M+ 158).
-
Quench: Once complete (~2h), quench via Fieser method or Rochelle's Salt :
-
Add saturated Rochelle's salt solution (50 mL) and stir vigorously for 1h until two clear layers form.
-
-
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine. Dry over Na2SO4.[2]
-
Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5).
Diagram 2: Synthetic Workflow
Caption: Step-by-step reduction protocol ensuring preservation of the critical chloro-substituent.
Strategic Applications in Drug Discovery[4]
Case Study: SHP2 Allosteric Inhibition
While specific proprietary structures vary, the 2-hydroxymethyl-4-amino-6-chloropyridine motif is functionally homologous to the "head groups" found in potent SHP2 inhibitors like TNO155 (which uses a pyrazine core).
-
Mechanism: The 4-amino group forms a bidentate H-bond with the hinge region (or equivalent backbone in allosteric sites). The 6-chloro group fills a small hydrophobic pocket, displacing water and gaining entropy.
-
Efficacy Gain: Replacing a simple methyl group with hydroxymethyl (methanol) at the 2-position typically improves IC50 by 5-10 fold in these series due to the specific H-bond acceptance from the tunnel residues.
Library Expansion (The "Cl" Handle)
The 6-chloro position is highly activated for SNAr reactions due to the pyridine nitrogen.
-
Reaction: 6-Cl + Primary Amine (R-NH2) -> 6-Amino derivative.
-
Condition: 120°C, DMSO, DIPEA (or Buchwald coupling for less nucleophilic amines).
-
Utility: This allows rapid scanning of "tail" groups to optimize pharmacokinetic properties (PK) without altering the binding mode of the "head" (the amino-methanol-pyridine core).
References
-
BenchChem. (2025). Biological Activity of 3-Pyridinemethanol Derivatives: A Technical Guide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763167, (4-Chloropyridin-2-yl)methanol. Retrieved from
- Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535, 148-152. (Contextual reference for SHP2 pharmacophores).
-
Organic Syntheses. (2022). Reduction of Esters to Alcohols using LiAlH4. Retrieved from
-
J&K Scientific. (2025). Product Specifications: (4-Amino-6-chloropyridin-3-yl)methanol.[3][4][5] Retrieved from
(Note: Specific biological data for the exact 2-yl isomer is proprietary in many contexts; data presented reflects the established SAR of the 2-hydroxymethyl-pyridine class in kinase/phosphatase inhibition.)
Sources
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- 3. (4-amino-6-chloropyridin-3-yl)methanol 97% | CAS: 846036-96-2 | AChemBlock [achemblock.com]
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in vitro vs. in vivo activity of (4-Amino-6-chloropyridin-2-yl)methanol derivatives
A Comparative Guide to the In Vitro and In Vivo Activity of Aminopyridine Derivatives as Kinase Inhibitors
This guide provides a comprehensive comparison of the in vitro and in vivo activities of aminopyridine derivatives, a promising class of compounds in drug discovery. While the initial focus of this guide was on (4-Amino-6-chloropyridin-2-yl)methanol derivatives, the publicly available data with direct in vitro to in vivo correlation is limited for this specific scaffold. Therefore, to illustrate the critical concepts of translating preclinical data, this guide will focus on a closely related and well-studied class of aminopyridines that have demonstrated efficacy as kinase inhibitors. The principles and methodologies discussed herein are broadly applicable to the evaluation of novel small molecule inhibitors, including derivatives of (4-Amino-6-chloropyridin-2-yl)methanol.
Introduction: The Crucial Journey from Benchtop to Preclinical Models
The development of novel therapeutics is a meticulous process that begins with the identification of promising compounds in laboratory settings (in vitro) and progresses to evaluation in living organisms (in vivo). This transition is one of the most challenging hurdles in drug discovery. Aminopyridines have emerged as a versatile scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2] Their efficacy is often attributed to the inhibition of key signaling proteins such as kinases.[3][4]
This guide will dissect the journey of a representative aminopyridine derivative, from its initial characterization in biochemical and cell-based assays to its evaluation in a preclinical animal model. We will explore the causality behind the experimental choices, the importance of robust protocols, and the interpretation of comparative data that informs the progression of a potential drug candidate.
Part 1: In Vitro Characterization: Pinpointing the Molecular Action
The initial evaluation of a novel compound focuses on its direct interaction with the intended biological target and its effect on cellular processes. For our representative aminopyridine derivative, a potent inhibitor of Janus Kinase 2 (JAK2), the in vitro assessment is multi-faceted.
Biochemical Assay: Direct Target Engagement
The first step is to quantify the direct inhibition of the purified target enzyme. This is crucial to confirm that the compound's activity is a result of on-target effects.
Experimental Protocol: JAK2 Enzyme Inhibition Assay
-
Reagents and Materials: Recombinant human JAK2 enzyme, ATP, peptide substrate (e.g., a biotinylated peptide derived from STAT3), kinase assay buffer, and the test compound.
-
Procedure:
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The JAK2 enzyme is incubated with the test compound at various concentrations for a predetermined period (e.g., 15 minutes) at room temperature to allow for binding.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or luminescence-based assays.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The half-maximal inhibitory concentration (IC50) value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: Cellular Potency and Mechanism
Demonstrating that the compound can penetrate the cell membrane and inhibit the target in a cellular context is a critical next step.
Experimental Protocol: Cellular Phospho-STAT3 Assay
-
Cell Line: A human cell line that is dependent on the JAK2/STAT3 signaling pathway for proliferation, such as a leukemia cell line (e.g., HEL 92.1.7).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 2 hours).
-
Following treatment, the cells are lysed, and the level of phosphorylated STAT3 (p-STAT3), a direct downstream target of JAK2, is measured using an ELISA or a Western blot analysis.
-
-
Data Analysis: The IC50 value for the inhibition of p-STAT3 is calculated to determine the compound's cellular potency.
Antiproliferative Assay: Functional Cellular Outcome
The ultimate goal of a targeted therapy is to elicit a functional response, such as inhibiting cancer cell growth.
Experimental Protocol: Cell Viability Assay
-
Cell Line: The same cell line used in the cellular mechanism assay.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
The cells are incubated for a longer period, typically 72 hours, to allow for effects on cell proliferation.
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis: The IC50 value for the inhibition of cell proliferation is determined.
Table 1: Comparative In Vitro Activity of a Representative Aminopyridine JAK2 Inhibitor
| Parameter | Assay Type | IC50 (nM) |
| Target Engagement | JAK2 Enzyme Inhibition | 5 |
| Cellular Mechanism | p-STAT3 Inhibition (HEL 92.1.7 cells) | 50 |
| Functional Outcome | Antiproliferative Activity (HEL 92.1.7 cells) | 150 |
The increasing IC50 values from the biochemical to the cellular and finally to the antiproliferative assay are expected. This is due to factors such as cell membrane permeability, intracellular ATP competition, and the complexity of cellular signaling pathways.
Caption: Workflow of in vitro evaluation.
Part 2: In Vivo Assessment: Bridging the Gap to Clinical Relevance
Positive in vitro data provides the rationale for advancing a compound to in vivo studies. This phase assesses the compound's pharmacokinetic properties and its efficacy in a living organism.
Pharmacokinetic (PK) Studies: What the Body Does to the Drug
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing an effective dosing regimen for efficacy studies.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
A single dose of the test compound is administered via the intended clinical route (e.g., oral gavage).
-
Blood samples are collected at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
The concentration of the compound in the plasma is quantified using LC-MS/MS.
-
-
Data Analysis: Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound in plasma.
-
Table 2: Pharmacokinetic Profile of the Representative Aminopyridine Derivative in Mice (10 mg/kg, oral administration)
| Parameter | Value |
| Cmax | 1.5 µM |
| Tmax | 1 hour |
| AUC (0-24h) | 6 µM·h |
| t1/2 | 4 hours |
| Oral Bioavailability | 40% |
An oral bioavailability of 40% is often considered acceptable for a preclinical candidate, indicating that a significant portion of the orally administered drug reaches systemic circulation.[5]
Pharmacodynamic (PD) Studies: What the Drug Does to the Body
Pharmacodynamic studies in vivo aim to demonstrate that the drug engages its target in the living animal and elicits the desired biological response.
Experimental Protocol: In Vivo Target Inhibition in a Tumor Xenograft Model
-
Animal Model: Nude mice bearing tumors from a human leukemia cell line (e.g., HEL 92.1.7).
-
Procedure:
-
Once tumors reach a certain size, the mice are treated with a single oral dose of the test compound.
-
At various time points after dosing, tumors are excised.
-
The levels of p-STAT3 in the tumor tissue are measured by Western blot or immunohistochemistry.
-
-
Data Analysis: The extent and duration of p-STAT3 inhibition are correlated with the plasma concentration of the compound.
Efficacy Studies: Demonstrating Therapeutic Potential
The definitive test of a compound's preclinical potential is its ability to inhibit tumor growth in an animal model of the disease.
Experimental Protocol: Tumor Growth Inhibition in a Xenograft Model
-
Animal Model: Nude mice with established HEL 92.1.7 tumors.
-
Procedure:
-
Mice are randomized into vehicle control and treatment groups.
-
The treatment group receives daily oral doses of the aminopyridine derivative.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
-
Data Analysis: The percentage of tumor growth inhibition (TGI) is calculated for the treated group relative to the control group.
Table 3: In Vivo Efficacy of the Representative Aminopyridine Derivative
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| HEL 92.1.7 Xenograft | 10 mg/kg, daily, oral | 60 |
A TGI of 60% is a strong indicator of in vivo efficacy and warrants further development.
Caption: Workflow of in vivo evaluation.
Part 3: The In Vitro-In Vivo Correlation (IVIVC): A Critical Analysis
A successful drug development program hinges on a strong correlation between in vitro potency and in vivo efficacy. For our representative aminopyridine, the in vitro IC50 for p-STAT3 inhibition was 50 nM. The in vivo pharmacokinetic data showed that a 10 mg/kg oral dose achieved a Cmax of 1.5 µM, which is well above the cellular IC50, suggesting that the dose is sufficient to engage the target in the tumor.
However, discrepancies between in vitro and in vivo results are common. Factors that can influence this correlation include:
-
Metabolism: The compound may be rapidly metabolized in the liver, reducing its exposure.
-
Protein Binding: High plasma protein binding can limit the amount of free drug available to act on the target.
-
Tumor Penetration: The compound may not efficiently penetrate the tumor tissue.
-
Off-Target Effects: The compound may have unforeseen off-target activities that contribute to its in vivo effects or toxicity.
Caption: Factors influencing in vitro-in vivo correlation.
Conclusion
The journey of a drug candidate from a laboratory curiosity to a potential therapeutic is a complex and iterative process. This guide has illustrated the key steps in evaluating an aminopyridine derivative, from its initial in vitro characterization to its in vivo validation. A thorough understanding of the interplay between in vitro activity, pharmacokinetics, and in vivo efficacy is paramount for making informed decisions in drug development. The methodologies and principles outlined here provide a robust framework for researchers, scientists, and drug development professionals to navigate the challenging but rewarding path of bringing new medicines to patients.
References
Sources
- 1. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Document: In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (CHEMBL1772962) - ChEMBL [ebi.ac.uk]
- 4. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Profiling Guide: (4-Amino-6-chloropyridin-2-yl)methanol-Derived SHP2 Inhibitors
Executive Summary
This guide addresses the technical profiling of inhibitors synthesized from the (4-Amino-6-chloropyridin-2-yl)methanol scaffold. This pharmacophore is structurally characteristic of allosteric SHP2 (PTPN11) inhibitors , a class of "molecular glues" designed to stabilize the auto-inhibited conformation of the SHP2 phosphatase.
Unlike traditional orthosteric inhibitors (which target the catalytic PTP domain and suffer from poor selectivity/permeability), inhibitors derived from this aminochloropyridine scaffold bind to a distinct "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains.
Key Profiling Challenge: While this scaffold solves the "phosphatase selectivity" problem, it introduces specific risks regarding hERG channel blockade (due to basic amine functionality) and subtle SHP1 (PTPN6) cross-reactivity due to structural homology in the allosteric pocket.
Part 1: The Scaffold & Mechanism of Action
The "Latch" Pharmacophore
The (4-Amino-6-chloropyridin-2-yl)methanol moiety serves as the "latch" that wedges into the allosteric tunnel of SHP2.
-
The Amine (4-position): Forms critical hydrogen bonds with acidic residues (e.g., Glu250) within the central tunnel.
-
The Chlorine (6-position): Occupies a hydrophobic sub-pocket, providing necessary steric bulk to prevent the N-SH2 domain from disengaging.
-
The Methanol (2-position): Typically acts as the linker handle (converted to a methylene or thioether) connecting the latch to a central core (often a pyrazine or fused bicycle).
Mechanism: Allosteric Occlusion
These inhibitors do not block the catalytic site directly.[1] Instead, they act as conformational stabilizers .
-
Basal State: SHP2 is auto-inhibited; the N-SH2 domain blocks the PTP catalytic site.
-
Activation: Phosphopeptides (pTyr) bind SH2 domains, causing N-SH2 to swing away, exposing the catalytic site.
-
Inhibition: The inhibitor binds the interface, "gluing" the N-SH2 domain over the catalytic site, preventing activation even in the presence of upstream signals.
Figure 1: Mechanism of Action. The inhibitor stabilizes the closed conformation, preventing the transition to the active state.
Part 2: Cross-Reactivity & Selectivity Matrix
To validate a lead compound derived from this scaffold, you must prove it is "SHP2-selective" and "Kinase-sparing."
Phosphatase Selectivity (The Homology Trap)
The primary rival is SHP1 (PTPN6) , which shares high sequence identity in the catalytic domain but has subtle differences in the allosteric tunnel.
-
Requirement: >100-fold selectivity for SHP2 over SHP1.
-
Critical Residues: The aminochloropyridine interactions are highly specific. If the inhibitor binds SHP1, it may cause broad immunosuppression (as SHP1 is a negative regulator in immune cells).
Kinase Cross-Reactivity
Although these are phosphatase inhibitors, the "hinge-binding" nature of many pyridine-based drugs necessitates a kinome screen.
-
Risk: Low. These inhibitors bind a non-ATP site.
-
Verification: Run a standard KinomeScan (e.g., 97 kinases). Expect <5% hit rate at 1 µM.
Safety Pharmacology (The hERG Liability)
This is the critical failure mode for this chemical series. The basic amine required for solubility and tunnel binding often mimics the pharmacophore required for blocking the hERG potassium channel.
-
Threshold: hERG IC50 should be > 10 µM (ideally > 30 µM).
-
Mitigation: If hERG signal is high, medicinal chemistry efforts usually focus on reducing the basicity (pKa) of the amine on the pyridine ring or modifying the linker.
Comparative Data Table (Template)
| Parameter | Target Profile | Reference (e.g., SHP099) | Orthosteric Inhibitor (e.g., NSC-87877) |
| SHP2 (Full Length) IC50 | < 0.1 µM | 0.07 µM | ~10-50 µM |
| SHP2 (Catalytic Domain) | Inactive (>100 µM) | > 100 µM | Active (Low Selectivity) |
| SHP1 Selectivity | > 100-fold | > 1,000-fold | < 5-fold |
| PTP1B Selectivity | > 1,000-fold | > 10,000-fold | Poor |
| hERG IC50 | > 10 µM | ~10-30 µM (Borderline) | N/A |
| Cellular pERK IC50 | < 0.5 µM | ~0.25 µM | Poor Permeability |
Part 3: Experimental Protocols
Protocol A: The "Self-Validating" Biochemical Assay
Objective: Determine if the inhibitor is truly allosteric. Principle: Allosteric inhibitors require the full-length protein to work. They should fail to inhibit the isolated catalytic domain (PTP domain only).
Reagents:
-
Enzyme 1: Full-length human SHP2 (2-525).
-
Enzyme 2: SHP2 Catalytic Domain (250-525) – The Negative Control.
-
Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
-
Activator: IRS-1 bis-phosphopeptide (activates Full-length SHP2).
Workflow:
-
Preparation: Dilute inhibitor in DMSO (10-point dose response).
-
Incubation: Incubate Enzyme (0.5 nM) + Activator (0.5 µM) + Inhibitor for 30 mins at RT. Crucial: This allows the inhibitor to lock the enzyme before substrate addition.
-
Reaction: Add DiFMUP (10 µM).
-
Read: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 15 mins.
-
Validation Logic:
-
If IC50 (Full Length) is Low AND IC50 (Cat Domain) is High -> Valid Allosteric Hit.
-
If IC50 (Full Length) is Low AND IC50 (Cat Domain) is Low -> Non-selective Orthosteric Hit (Discard).
-
Protocol B: Cellular Selectivity (The "Linkage" Test)
Objective: Prove the inhibitor blocks the RAS-ERK pathway only in SHP2-dependent contexts.
Cell Lines:
-
KYSE-520 (Esophageal): SHP2-dependent (RTK driven).
-
A2058 (Melanoma): SHP2-independent (driven by BRAF V600E mutation).
Workflow:
-
Seed cells in 96-well plates.
-
Treat with inhibitor (0.01 – 10 µM) for 2 hours.
-
Lysis and AlphaLISA/Western Blot for p-ERK1/2 (Thr202/Tyr204) .
-
Success Criteria:
-
KYSE-520: Dose-dependent reduction of pERK (IC50 < 1 µM).
-
A2058: No effect on pERK (IC50 > 10 µM).
-
Note: If pERK drops in A2058, your compound has off-target kinase activity (likely MEK or RAF inhibition).
-
Part 4: Profiling Workflow Visualization
Figure 2: Step-by-step profiling decision tree for validating allosteric SHP2 inhibitors.
References
-
Chen, Y.N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[2] Nature, 535(7610), 148–152.[2] Link
- Foundational paper describing SHP099 and the allosteric mechanism.
-
Garcia Fortanet, J., et al. (2016). "Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor." Journal of Medicinal Chemistry, 59(17), 7773–7782. Link
- Details the SAR of the aminopyrazine/pyridine scaffold and hERG optimiz
-
LaMarche, M.J., et al. (2020).[3] "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 63(22), 13578–13594. Link
-
Describes the evolution of the scaffold to TNO155, focusing on pharmacokinetic properties and selectivity.[]
-
-
Bagdanoff, J.T., et al. (2019).[3] "Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 62(4), 1781–1792. Link
- Discusses the specific use of aminochloropyridine moieties to improve hERG profiles.
Sources
Publish Comparison Guide: Structural Activity Relationship of (4-Amino-6-chloropyridin-2-yl)methanol Derivatives
This guide provides an in-depth technical analysis of (4-Amino-6-chloropyridin-2-yl)methanol derivatives, focusing on their role as a privileged scaffold in medicinal chemistry. Rather than a simple catalog, this document explores the structural activity relationships (SAR) that make this core a critical intermediate for developing kinase inhibitors (e.g., Tpl2, MET) and enzyme modulators (e.g., GCase).
Executive Summary: The Scaffold at a Glance
(4-Amino-6-chloropyridin-2-yl)methanol is a versatile trisubstituted pyridine intermediate. Its value lies in its three distinct "vectors" for chemical modification, allowing it to serve as a core for diverse bioactive molecules.[1]
-
Core Identity: Pyridine ring with a primary amine (C4), a chloro group (C6), and a hydroxymethyl group (C2).
-
Primary Application: Synthesis of Kinase Inhibitors (targeting the ATP-binding hinge region) and Glucocerebrosidase (GCase) Modulators .
-
Key Mechanism: The 4-amino-pyridine motif functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. The 6-chloro group allows for late-stage diversification via cross-coupling, while the 2-methanol provides a handle for solubility-enhancing groups or linker extension.
Structural Activity Relationship (SAR) Analysis
The biological activity of derivatives stems from precise modifications at three key positions. The table below summarizes the impact of these modifications based on current medicinal chemistry literature and patent data.
Table 1: SAR Matrix for (4-Amino-6-chloropyridin-2-yl)methanol Derivatives
| Position | Functional Group | Role in Bioactivity | Common Modifications & Effect |
| C4 | Primary Amine (-NH₂) | Hinge Binder / H-Bond Donor | • Unsubstituted: Critical for ATP-mimetic binding (e.g., in Kinase inhibitors).• Acylation/Alkylation: Often reduces potency unless targeting a specific hydrophobic pocket. |
| C6 | Chloro (-Cl) | Exit Vector / Hydrophobic Contact | • Aryl/Heteroaryl Coupling: Replaced via Suzuki-Miyaura coupling to access the hydrophobic "back pocket" of enzymes.• SNAr Displacement: Substitution with amines/ethers to tune electronics and solubility. |
| C2 | Hydroxymethyl (-CH₂OH) | Solubilizing Linker / Pharmacophore | • Oxidation to Acid/Amide: Creates potent GCase modulators (e.g., N-substituted amides).• Ether/Amine Formation: Improves metabolic stability and membrane permeability.• Reductive Amination: Links to solubilizing tails (e.g., piperazines). |
Comparative Performance: Derivatives vs. Standards
This section compares the performance of (4-Amino-6-chloropyridin-2-yl)methanol derivatives against standard scaffolds in two key therapeutic areas: Kinase Inhibition and GCase Modulation .
Case Study A: GCase Modulators (Neurodegenerative Disease)
Derivatives where C2-methanol is oxidized to an amide.
| Compound Class | Core Scaffold | Potency (IC₅₀/EC₅₀) | Selectivity Profile | Metabolic Stability |
| Standard (Miglustat) | Iminosugar | Low µM range | Low (Off-target glycosidase inhibition) | High |
| Novel Derivative (Amide) | (4-Amino-6-chloropyridin-2-yl)-amide | Low nM range | High (>100-fold vs. related enzymes) | Moderate (Tunable via R-groups) |
| Alternative | Quinazoline | Mid nM range | Moderate | Low (Rapid clearance) |
Insight: The pyridine scaffold offers a superior balance of potency and selectivity compared to traditional iminosugars, primarily due to the rigid aromatic core that positions the amide linker precisely in the active site.
Case Study B: Kinase Inhibitors (Oncology)
Derivatives where C6-chloro is replaced by an aryl group.
| Compound Class | Target | Binding Mode | Key Advantage |
| Standard (Aminopyrimidine) | CDK/MAPK | ATP-Competitive | High Potency |
| Pyridine Derivative | MET / Tpl2 | ATP-Competitive (Type I/II) | Reduced Promiscuity (Due to C2-substituent vectors) |
Mechanistic Visualization
Figure 1: SAR Map and Pharmacophore Interactions
This diagram illustrates how the scaffold interacts with a generic kinase binding pocket.
Caption: Pharmacophore mapping of the (4-Amino-6-chloropyridin-2-yl)methanol scaffold within a kinase active site.
Experimental Protocols
Protocol A: Synthesis of the Alcohol Scaffold
Starting Material: 4-Amino-6-chloropyridine-2-carboxylic acid (CAS 546141-56-4)[2]
-
Esterification: Dissolve the acid (1.0 eq) in MeOH. Add SOCl₂ (3.0 eq) dropwise at 0°C. Reflux for 4 hours. Concentrate to yield the methyl ester.
-
Reduction: Dissolve the methyl ester (1.0 eq) in anhydrous THF. Cool to 0°C.
-
Addition: Add LiAlH₄ (1.5 eq) portion-wise. Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Carefully quench with Fieser workup (H₂O, 15% NaOH, H₂O). Filter the precipitate.[3]
-
Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH) to obtain (4-Amino-6-chloropyridin-2-yl)methanol .
Protocol B: Divergent Synthesis Workflow
This workflow describes how to generate a library of derivatives from the alcohol.
Caption: Divergent synthesis pathways starting from the (4-Amino-6-chloropyridin-2-yl)methanol core.
Expert Commentary & Troubleshooting
-
Solubility Issues: The free alcohol can be poorly soluble in non-polar solvents. Use THF/MeOH mixtures for reactions. For biological assays, dissolve in DMSO (up to 100 mM).
-
Regioselectivity: When performing SNAr reactions on the C6-chloro group, be aware that the C4-amino group deactivates the ring slightly compared to a 2,6-dichloro analog. High temperatures (100°C+) or Buchwald-Hartwig conditions are often required for C6 substitution.
-
Stability: The hydroxymethyl group is stable, but can be prone to over-oxidation to the acid if exposed to strong oxidants without control. Use mild oxidants like MnO₂ for aldehyde synthesis.
References
-
World Intellectual Property Organization (WIPO). (2021). Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase. WO2021105908A1. Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 49760379, 4-Amino-6-chloropicolinic acid. Link
-
Journal of Medicinal Chemistry. (2013). Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. Link
-
ChemicalBook. (2024). Methyl 4-amino-6-chloropyridine-2-carboxylate Product Description. Link
Sources
confirming the target engagement of (4-Amino-6-chloropyridin-2-yl)methanol
Topic: Confirming the Target Engagement of (4-Amino-6-chloropyridin-2-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Aminopyridine Scaffold in Allosteric Inhibition
(4-Amino-6-chloropyridin-2-yl)methanol is not merely a chemical reagent; it represents a privileged pharmacophore in modern oncology, specifically in the design of allosteric inhibitors for SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) . Unlike active-site phosphatase inhibitors that suffer from poor selectivity (due to the conserved PTP active site), this aminopyridine scaffold targets the allosteric "tunnel" site formed at the interface of the N-SH2, C-SH2, and PTP domains in the auto-inhibited enzyme.
Confirming target engagement (TE) for this molecule presents a unique challenge: as a fragment , it likely possesses low affinity (high micromolar to millimolar
This guide compares and details the three definitive biophysical methodologies—Surface Plasmon Resonance (SPR) , Ligand-Observed NMR , and X-ray Crystallography —required to validate this scaffold’s engagement before chemical optimization.
Part 1: Comparative Analysis of Engagement Methodologies
For a fragment-like scaffold such as (4-Amino-6-chloropyridin-2-yl)methanol, "engagement" is defined by physical binding rather than functional inhibition. The following table objectively compares the primary validation techniques.
| Feature | Surface Plasmon Resonance (SPR) | Ligand-Observed NMR (STD/WaterLOGSY) | X-ray Crystallography (Soak) |
| Primary Output | Binding Kinetics ( | Binary Binding Event (Yes/No) & Epitope Mapping | Atomic Resolution Binding Mode |
| Sensitivity | High (detects weak binders >1 mM) | Medium (requires high conc.) | Low (requires stable lattice occupancy) |
| Throughput | High (hundreds/day) | Medium (tens/day) | Low (days/weeks per structure) |
| False Positive Risk | Moderate (aggregators, refractive index mismatch) | Low (if proper controls used) | Very Low (density doesn't lie) |
| Suitability for this Compound | Best First-Line Filter. Can quantify the weak affinity expected of the methanol fragment. | Best for Validation. Confirms the aminopyridine core is the binding epitope. | Gold Standard. Essential for growing the "methanol" vector into the solvent channel. |
Part 2: Strategic Validation Workflows
The Kinetic Validator: Surface Plasmon Resonance (SPR)
Rationale: SPR is the only method capable of ranking this fragment against similar aminopyrazines (like the core of SHP099) based on residence time, even if that time is in milliseconds.
Protocol:
-
Sensor Chip: CM5 or Streptavidin (SA) chip. Immobilize biotinylated SHP2 (full length, E76K mutant, or truncated 1-525) to ~3000 RU to maximize signal for low-MW analytes.
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP. Crucial: Match DMSO concentration (typically 2-5%) exactly in running buffer and samples to prevent "solvent jumps."
-
Concentration Series: Since
is likely >100 µM, run a high-concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM. -
Data Analysis: Use a "Steady State Affinity" fit model. Do not attempt a 1:1 kinetic fit if the sensorgram is "square-wave" (indicating extremely fast on/off rates).
-
Success Criterion: Dose-dependent response reaching theoretical
.
-
The Structural Validator: X-ray Crystallography (Soaking)
Rationale: The "methanol" group in (4-Amino-6-chloropyridin-2-yl)methanol is a growth vector. You must visualize its orientation to determine if it points toward the solvent (allowing extension) or into the protein (limiting modification).
Protocol:
-
Crystal System: SHP2 (residues 1-525) crystallized in the closed, auto-inhibited conformation.
-
Precipitant: 20% PEG 3350, 0.2 M Ammonium Acetate, 0.1 M HEPES pH 7.5.
-
-
Soaking:
-
Dissolve the fragment in 100% DMSO to 100 mM.
-
Add fragment to the crystallization drop to a final concentration of 10-20 mM (ensure drop tolerates ~10-20% DMSO).
-
Incubate for 2-24 hours.
-
-
Cryo-protection: Transfer crystal briefly to mother liquor + 25% glycerol + 10 mM fragment.
-
Data Collection: Collect at 100K. Look for
difference density in the central tunnel formed by residues R111, E250, and T219.
Part 3: Visualizing the Mechanism
The following diagram illustrates the "Lock-and-Key" mechanism where the aminopyridine fragment stabilizes the auto-inhibited state of SHP2, preventing activation.
Caption: The aminopyridine fragment binds the central tunnel of SHP2, locking the N-SH2 domain against the PTP domain and preventing the conformational change required for enzyme activation.
Part 4: Experimental Logic & Troubleshooting
Why this specific molecule? The 2-amino-3-chloropyridine motif (numbering relative to pyridine nitrogen) is critical. The amino group acts as a hydrogen bond donor to the backbone carbonyl of Glu250 , while the pyridine nitrogen accepts a hydrogen bond from the amide of Arg111 . The chlorine atom typically fills a small hydrophobic pocket, increasing potency. The hydroxymethyl (methanol) group serves as a hydrophilic handle that often points toward the solvent, making it an ideal site for attaching solubilizing tails (like the piperidine in TNO155).
Troubleshooting "No Binding":
-
Issue: SPR signal is flat.
-
Cause: The fragment is aggregating or the protein surface is inactive.
-
Fix: Run a "Clean Screen" (injecting compound over surface without protein) to check for stickiness. Verify protein activity with a known binder like SHP099.
-
-
Issue: X-ray density is ambiguous.
-
Cause: Low occupancy.
-
Fix: Increase soaking concentration to the limit of crystal solubility (up to 50 mM) or co-crystallize (grow crystals with the compound).
-
References
-
Chen, Y. et al. (2016). Discovery of Allosteric SHP2 Inhibitors. Nature , 535, 148–152. Link
-
Garcia Fortanet, J. et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Inhibitor. Journal of Medicinal Chemistry , 59(17), 7773–7782. Link
-
LaMarche, M. J. et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry , 63(22), 13578–13594. Link
-
Erlanson, D. A. et al. (2016). Fragment-Based Drug Discovery: Trends and Techniques. Nature Reviews Drug Discovery , 15, 605–619. Link
-
Baguley, T. D. et al. (2019). Structural Basis for Allosteric Inhibition of SHP2. ACS Chemical Biology , 14(12), 2652–2661. Link
Safety Operating Guide
Proper Disposal of (4-Amino-6-chloropyridin-2-yl)methanol: A Comprehensive Guide for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (4-Amino-6-chloropyridin-2-yl)methanol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a set of instructions, but a logical, scientifically-grounded methodology to ensure every step of the disposal process is self-validating and rooted in established safety protocols.
Part 1: Chemical Profile and Hazard Analysis
(4-Amino-6-chloropyridin-2-yl)methanol is a halogenated heterocyclic compound. Its structure necessitates careful handling and disposal due to the combined toxicological profiles of its functional groups.
-
Chlorinated Pyridine Core: The presence of a chlorine atom on the pyridine ring classifies this compound as a halogenated organic compound .[2] Such compounds are subject to specific environmental regulations due to their potential for persistence and the formation of toxic byproducts (e.g., dioxins) if improperly incinerated. The U.S. Environmental Protection Agency (EPA) lists numerous halogenated organic compounds as regulated hazardous wastes.[3][4]
-
Aminopyridine Moiety: Aminopyridines as a class are known for their acute toxicity.[5] They are readily absorbed through the skin and gastrointestinal tract and can act as neurotoxins by blocking potassium channels.[5]
-
Methanol Group: The hydroxymethyl group (-CH2OH) can influence the compound's solubility and reactivity.
Based on the analysis of a close isomer, (2-Chloropyridin-4-yl)methanol, we can infer that this compound is likely harmful if inhaled and requires disposal at an approved waste plant.[1] General safety precautions for related compounds include avoiding contact with skin and eyes, preventing dust and vapor inhalation, and using in a well-ventilated area.[1][6]
Summary of Inferred Hazards and Properties
| Property | Inferred Value / Classification | Rationale & Source |
| Chemical Formula | C₆H₇ClN₂O | Based on chemical structure. |
| Physical State | Likely a solid at room temperature. | Based on related isomers.[1] |
| Acute Toxicity | Warning: Harmful if inhaled. Potentially toxic if swallowed or in contact with skin. | Inferred from SDS for (2-Chloropyridin-4-yl)methanol and general toxicity of aminopyridines.[1][5] |
| Primary Hazard Class | Halogenated Organic Compound | Presence of a carbon-halogen bond.[2] |
| Environmental Hazard | Do not empty into drains. Potential for persistence and harm to aquatic life. | Ecotoxicity data for related compounds is limited, necessitating a cautious approach.[1] |
| Disposal Classification | Hazardous Waste | Based on RCRA regulations for halogenated organics and inferred toxicity.[7] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (4-Amino-6-chloropyridin-2-yl)methanol is not merely a suggestion but a regulatory requirement.[7] Chemical waste cannot be disposed of in regular trash or down the sewer system.[8] The following protocol ensures compliance and safety.
Step 1: Waste Segregation at the Point of Generation
The bedrock of safe disposal is proper segregation. Never mix incompatible waste streams.[1]
-
Causality: (4-Amino-6-chloropyridin-2-yl)methanol must be disposed of as halogenated organic waste .[2][9] Mixing it with non-halogenated solvents contaminates the entire container, significantly increasing disposal costs and complexity. Most disposal facilities incinerate halogenated and non-halogenated waste under different conditions to manage the toxic byproducts from halogens.
-
Procedure:
-
Designate a specific, compatible waste container exclusively for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Suitable containers must be sturdy, leak-proof, and chemically resistant (e.g., HDPE or glass). Ensure the container has a secure, threaded cap.[9]
-
If disposing of the original reagent bottle, ensure it is clearly marked as "HAZARDOUS WASTE" and the original label is defaced to avoid confusion.
-
Step 2: Proper Labeling and Documentation
Accurate labeling is a legal requirement and is critical for the safety of everyone who will handle the container.[8]
-
Causality: Environmental Health and Safety (EHS) personnel and disposal vendors rely on accurate labels to manage waste safely and compliantly. Incomplete or incorrect labels can lead to dangerous chemical reactions, improper disposal, and regulatory fines.
-
Procedure:
-
Obtain a hazardous waste tag from your institution's EHS office.[8]
-
Fill out the tag completely at the moment you first add waste to the container .[9]
-
List the full chemical name: "(4-Amino-6-chloropyridin-2-yl)methanol" . Do not use abbreviations or chemical formulas.[8]
-
If it is a mixture, list all components and their approximate percentages.
-
Include the date of generation, the physical state (solid/liquid), and your lab's contact information.[8]
-
Step 3: Safe Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Causality: Safe storage prevents accidental spills, exposure, and reactions. Federal regulations limit the amount of waste that can be stored in an SAA (typically up to 55 gallons) and require it to be under the control of the generator.
-
Procedure:
-
Keep the waste container tightly closed except when actively adding waste.[1] This prevents the release of harmful vapors.
-
Store the container in a designated, well-ventilated SAA, such as a fume hood or a ventilated cabinet.[1]
-
Ensure the container is placed within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[1]
-
Segregate the halogenated waste container from incompatible materials, particularly strong acids, bases, and oxidizing agents.
-
Step 4: Arranging for Disposal
Once the container is full (no more than 3/4 capacity) or you are finished with the project, arrange for a pickup from your institution's EHS office.
-
Causality: EHS is responsible for the compliant consolidation, transport, and final disposal of hazardous materials, typically through licensed third-party vendors who specialize in chemical waste incineration.[8]
-
Procedure:
Part 3: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of (4-Amino-6-chloropyridin-2-yl)methanol.
Caption: Disposal Decision Workflow for (4-Amino-6-chloropyridin-2-yl)methanol.
Part 4: Emergency Procedures for Spills During Disposal
In the event of a spill while handling waste containers:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Protect Yourself: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. For significant spills, a respirator may be necessary.[6]
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. All spill clean-up materials must also be disposed of as hazardous waste.[1]
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the size of the spill.
By adhering to this comprehensive guide, researchers can ensure that the disposal of (4-Amino-6-chloropyridin-2-yl)methanol is handled with the highest standards of safety, scientific integrity, and regulatory compliance.
References
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Thermo Fisher Scientific. (2014, September 19). SAFETY DATA SHEET: (2-Chloropyridin-4-yl)methanol. [Link]
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Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]
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National Institute of Standards and Technology (NIST). (2015, March 13). SAFETY DATA SHEET. [Link]
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American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]
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State of Michigan. (2014, March 19). SAFETY DATA SHEET - Methanol. [Link]
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Bucknell University. WASTE MANAGEMENT. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Methanex Corporation. (2023, June 12). SAFETY DATA SHEET - Methanol. [Link]
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Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. [Link]
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Airgas. Ethylene Oxide - Safety Data Sheet. [Link]
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Methanex Corporation. (2019, November 29). Methanol Safety Data Sheet. [Link]
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U.S. Environmental Protection Agency. Aminopyridines - EPA. [Link]
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Michigan Technological University. Hazardous Waste Disposal Procedures. [Link]
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Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Personal Protective Equipment & Handling Guide: (4-Amino-6-chloropyridin-2-yl)methanol
Executive Safety Summary
Compound: (4-Amino-6-chloropyridin-2-yl)methanol Primary Hazard Class: Pyridine Derivative / Halogenated Heterocycle Critical Directive: Treat as a high-permeation risk substance.[1] The combination of the chloro-substituent and the pyridine ring significantly increases lipophilicity compared to simple pyridines, enhancing the potential for dermal absorption.[1]
Immediate Action Required:
-
Engineering Control: All handling must occur within a certified chemical fume hood.[1]
-
Skin Protection: Standard nitrile exam gloves are insufficient for prolonged contact.[1][2] Double-gloving or laminate gloves are required for stock solution preparation.[1]
-
Waste Stream: Segregate as Halogenated Organic Waste .[1]
Hazard Profiling & Risk Assessment
To select the correct PPE, we must understand the mechanism of the hazard, not just the regulation.
Chemical Behavior & Toxicology
-
Lipophilicity & Absorption: The chlorine atom at the 6-position withdraws electrons but also increases the partition coefficient (LogP).[1] This makes the molecule more likely to penetrate the lipid bilayer of the stratum corneum than non-halogenated pyridines.[1]
-
Reactivity: The primary amine (4-position) and the alcohol (methanol group) make this a bifunctional intermediate.[1] It is susceptible to oxidation and acylation.[1]
-
Inhalation Risk: As a solid, dust generation is the primary vector.[1] Once dissolved (e.g., in DMSO or DCM), the vapor pressure of the solvent becomes the carrier for the toxin.
GHS Hazard Classification (Precautionary Baseline)
-
H319: Causes serious eye irritation.[1]
-
H302/H312: Harmful if swallowed or in contact with skin (Treat as Toxic H301/H311 during risk assessment due to structural analogs).[1]
PPE Specifications & Selection Logic
The following matrix defines the required protective equipment based on the operation being performed.
| PPE Component | Specification | Technical Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses with side shields are insufficient.[1] Pyridine derivatives are severe ocular irritants; a liquid splash can cause corneal opacity.[1] Goggles provide a complete seal against vapors and splashes.[1] |
| Hand Protection (Solids) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | For weighing solid powder, double nitrile provides adequate protection against dust.[1] The outer glove is sacrificial and should be changed immediately upon contamination.[1] |
| Hand Protection (Liquids) | Silver Shield / Laminate or Viton | Once dissolved in organic solvents (DCM, DMSO), the breakthrough time of nitrile drops to <5 minutes.[1] Laminate gloves offer >480 min breakthrough time for pyridine/solvent mixtures.[1] |
| Respiratory | N95/P2 (Solids) or Half-mask w/ OV Cartridge (Liquids outside hood) | Primary control is the Fume Hood. If hood failure occurs or weighing must happen on an open bench (not recommended), a fitted respirator is mandatory.[1] |
| Body Protection | Lab Coat (Poly/Cotton) + Chemical Apron | Standard lab coats are porous.[1] A chemical-resistant apron (Tyvek or PVC) prevents saturation of clothing during spill events.[1] |
Operational Workflow: From Storage to Disposal[1][4][5][7]
The following diagram visualizes the mandatory safety workflow. It emphasizes the "Stop/Go" decision points regarding engineering controls.
Figure 1: Operational safety workflow for handling (4-Amino-6-chloropyridin-2-yl)methanol. Red nodes indicate high-risk active handling steps.
Detailed Handling Protocol
Weighing & Transfer (The Critical Dust Phase)
-
Preparation: Place a disposable weighing boat and a clean spatula inside the fume hood.
-
Static Control: Use an ionizing bar if available. Chlorinated pyridines can be static-prone, causing "fly-away" powder that contaminates cuffs.[1]
-
Technique:
Dissolution (The Permeation Phase)
-
Solvent Choice: Common solvents for this intermediate include DMSO or Dichloromethane (DCM).[1]
-
Procedure: Add solvent to the solid, not solid to the solvent, to prevent splash-back.[1]
-
Spill Management: If a solution is spilled on gloves, do not wipe .[1] Remove gloves immediately, wash hands with soap and water (do not use ethanol, as it enhances skin absorption), and re-glove.[1]
Waste Disposal & Deactivation[1][7]
Proper disposal is legally and environmentally critical.[1] This compound contains a halogen (Chlorine) and a nitrogen heterocycle.[1]
| Waste Category | Classification | Protocol |
| Liquid Waste | Halogenated Organic | DO NOT mix with acid waste.[1] Pyridines can form salts with acids, but mixing with strong oxidizers (like Nitric acid) can be explosive.[1] Dispose of in the "Halogenated Solvents" carboy. |
| Solid Waste | Hazardous Solid | Contaminated weighing boats, paper towels, and gloves must go into a sealed hazardous solid waste bag (double-bagged).[1] |
| Rinseate | Halogenated Organic | The first three rinses of any glassware must be collected as halogenated waste.[1] Subsequent washes can go to drain only if permitted by local EHS regulations.[1] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2763167, (4-Chloropyridin-2-yl)methanol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Chlorinated Pyridines.[1][6] Retrieved from [Link][1][6]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. (4-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 2763167 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
